4-[(4-Bromophenoxy)methyl]benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXPVSBPVKUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342848 | |
| Record name | 4-[(4-Bromophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364623-84-7 | |
| Record name | 4-[(4-Bromophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[(4-Bromophenoxy)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 4-[(4-Bromophenoxy)methyl]benzoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Attributes
This compound is a bifunctional organic compound characterized by a benzoic acid moiety linked to a bromophenoxy group through a methylene ether bridge. This unique structural arrangement imparts a specific set of physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Fundamental Properties of this compound and a Positional Isomer
| Property | This compound | 3-[(4-Bromophenoxy)methyl]benzoic acid (Isomer) |
| CAS Number | 364623-84-7 | 855749-65-4[1] |
| Molecular Formula | C₁₄H₁₁BrO₃ | C₁₄H₁₁BrO₃[1] |
| Molecular Weight | 307.14 g/mol | 307.14 g/mol [1] |
| Computed XLogP3 | Data not available | 3.8[1] |
| Computed Topological Polar Surface Area | Data not available | 46.5 Ų[1] |
| Computed Heavy Atom Count | Data not available | 18[1] |
| Computed Rotatable Bond Count | Data not available | 4[1] |
Note: Experimental data for the target compound is limited. Data for the 3-positional isomer from PubChem is provided for estimation purposes, as these values are expected to be very similar due to the conserved molecular formula and functional groups.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through a two-step process, beginning with the selective modification of a readily available starting material, followed by the crucial ether linkage formation.
Step 1: Synthesis of 4-(Bromomethyl)benzoic acid
The initial and critical step is the benzylic bromination of 4-methylbenzoic acid (p-toluic acid). This reaction proceeds via a free radical mechanism. The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired benzylic substitution over electrophilic aromatic substitution on the benzene ring. A radical initiator, such as benzoyl peroxide, is required to initiate the reaction.[2]
Experimental Protocol: Radical Bromination of 4-Methylbenzoic Acid [2]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide in a suitable solvent like carbon tetrachloride or chlorobenzene.[2]
-
Reaction Execution: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[2]
-
Purification: Filter the crude product and wash with a non-polar solvent like hexane to remove byproducts. Further purification can be achieved by recrystallization.[2]
Diagram 1: Synthesis of 4-(Bromomethyl)benzoic acid
Caption: Reaction scheme for the synthesis of the key intermediate.
Step 2: Williamson Ether Synthesis
With the activated benzylic bromide in hand, the formation of the ether linkage with 4-bromophenol is achieved via the Williamson ether synthesis.[3][4] This reaction is a classic example of an SN2 reaction, where the phenoxide ion, a potent nucleophile, displaces the bromide leaving group.[3] The generation of the phenoxide is typically accomplished by treating 4-bromophenol with a strong base, such as sodium hydroxide or potassium carbonate.
Experimental Protocol: Williamson Ether Synthesis [5]
-
Phenoxide Formation: In a suitable solvent such as acetone or DMF, treat 4-bromophenol with an equimolar amount of a base like potassium carbonate. Stir the mixture at room temperature to ensure complete formation of the potassium 4-bromophenoxide.
-
Ether Formation: To the phenoxide solution, add 4-(bromomethyl)benzoic acid. Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the crude this compound by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.
Diagram 2: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis step.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | - A singlet for the methylene protons (-O-CH₂-Ar) around 5.0-5.5 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm). - Aromatic protons exhibiting characteristic splitting patterns for para-substituted rings. |
| ¹³C NMR | - A signal for the methylene carbon (-O-CH₂-Ar) around 60-70 ppm. - A signal for the carboxylic acid carbon around 165-175 ppm. - Multiple signals in the aromatic region (110-160 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). - C-O-C stretching vibrations for the ether linkage (1200-1300 cm⁻¹ and 1000-1100 cm⁻¹). - C-Br stretch in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - A characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns corresponding to the loss of COOH, and cleavage of the ether bond. |
Reactivity and Potential Applications
The dual functionality of this compound makes it a versatile building block in organic synthesis.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions allow for the introduction of diverse functional groups and the construction of larger molecular scaffolds.
-
Bromophenyl Group: The bromine atom on the phenoxy ring is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions enable the synthesis of complex biaryl and arylamine structures, which are prevalent in many pharmaceutical agents.
Given these reactive handles, this compound is a valuable intermediate for the synthesis of:
-
Pharmaceuticals: It serves as a scaffold for the development of novel anti-inflammatory and analgesic drugs.[6]
-
Polymers: It can be used as a monomer or a building block in the production of specialty polymers, contributing to enhanced thermal and mechanical properties.[6]
Safety and Handling
As a brominated organic acid, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a strategically designed molecule with significant potential as a synthetic intermediate. Its chemical properties, governed by the interplay of the carboxylic acid and bromophenoxy functionalities, offer a rich landscape for chemical transformations. A thorough understanding of its synthesis, characterization, and reactivity is paramount for researchers aiming to leverage this compound in the development of novel pharmaceuticals and advanced materials.
References
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J&K Scientific LLC. 4-(4-Bromophenoxy)benzoic acid | 21120-68-3. Available from: [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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PubChem. 3-[(4-Bromophenoxy)methyl]benzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
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NIST. Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Available from: [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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University of the West Indies. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available from: [Link]
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Chem-Station. Williamson Ether Synthesis. (2014). Available from: [Link]
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NIST. Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]
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Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
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Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available from: [Link]
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SpectraBase. 4-[(4-Methoxyphenoxy)methyl]benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
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NIST. Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]
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4-[(4-Bromophenoxy)methyl]benzoic acid CAS number 364623-84-7
An In-Depth Technical Guide to 4-[(4-Bromophenoxy)methyl]benzoic acid (CAS Number: 364623-84-7)
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its potential as a therapeutic agent, particularly as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).
Introduction: A Molecule of Therapeutic Potential
This compound is an aromatic carboxylic acid derivative featuring a distinct bromophenoxy group.[1] This structural motif, combining a polar carboxylic acid head, a flexible ether linker, and a hydrophobic brominated tail, is characteristic of ligands for nuclear receptors, making it a compelling candidate for investigation in drug discovery programs.[2] Specifically, its architecture suggests a potential role as a modulator of PPARs, which are key regulators of metabolism and inflammation.[3][4] The presence of the bromine atom also offers a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. This guide will delve into the technical details of this compound, providing a foundation for its synthesis, characterization, and potential applications.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 364623-84-7 | [5] |
| Molecular Formula | C₁₄H₁₁BrO₃ | [5] |
| Molecular Weight | 307.14 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | ≥95% (typical for commercial samples) | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol; poorly soluble in water (predicted) | - |
| Storage | Store in a cool, dry place, sealed from moisture and light. | [5] |
Synthesis and Characterization: A Detailed Protocol
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, starting from commercially available materials.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate
This intermediate is synthesized via the free-radical bromination of methyl 4-methylbenzoate.[9]
-
Reagents and Materials:
-
Methyl 4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4-methylbenzoate in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This step involves the Williamson ether synthesis followed by ester hydrolysis.
-
Reagents and Materials:
-
Methyl 4-(bromomethyl)benzoate (from Step 1)
-
4-Bromophenol
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃) as a base
-
Dimethylformamide (DMF) or Acetone as a solvent
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for hydrolysis
-
Tetrahydrofuran (THF), water
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromophenol in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to an hour to form the sodium phenoxide.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.0 equivalent) in DMF dropwise.
-
Allow the reaction to stir at room temperature overnight or until TLC indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude methyl ester intermediate.
-
Without further purification, dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
-
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods. Below are the expected spectral data based on the molecule's structure.
Expected Spectroscopic Data:
| Method | Expected Data |
| ¹H NMR | Aromatic protons from the benzoic acid and bromophenoxy rings (doublets and multiplets in the range of 6.9-8.1 ppm), a singlet for the methylene (-CH₂-) protons (around 5.1 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm). The integration of these signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | Signals for the carboxyl carbon (~167 ppm), aromatic carbons (115-160 ppm), and the methylene carbon (~69 ppm). |
| IR (KBr) | A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), C-O-C stretches for the ether linkage (~1240 cm⁻¹ and ~1040 cm⁻¹), and C-Br stretch (~600-700 cm⁻¹).[10][11] |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z 305/307, showing the characteristic isotopic pattern for bromine. |
Potential Applications in Drug Discovery: A Focus on PPAR Modulation
The structural features of this compound make it a prime candidate for investigation as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator.[12] PPARs are a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.[3] There are three main subtypes: PPARα, PPARγ, and PPARδ.
-
PPARα agonists are primarily used to treat dyslipidemia, as they lower triglycerides and raise HDL cholesterol.[12]
-
PPARγ agonists, such as the thiazolidinediones, are potent insulin sensitizers used in the treatment of type 2 diabetes.[3]
-
PPARδ agonists have shown potential in treating metabolic syndrome and obesity.
The general structure of many PPAR agonists consists of a carboxylic acid head group, a central linker, and a hydrophobic tail, a pattern that this compound fits perfectly.[2]
Mechanism of Action of PPAR Agonists
PPARs function by forming heterodimers with the retinoid X receptor (RXR).[13] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[13] Ligand binding to the PPAR induces a conformational change that leads to the recruitment of coactivator proteins and the initiation of gene transcription.
Caption: General mechanism of action for a PPAR agonist.
Rationale for Investigation
Given that derivatives of phenoxybenzoic acid have been reported to exhibit PPAR agonist activity, it is highly plausible that this compound could act as a modulator of one or more PPAR subtypes.[4][14] Further research, including in vitro binding assays and cell-based reporter gene assays, would be necessary to confirm this hypothesis and to determine its potency and selectivity profile. The bromine atom provides a handle for creating a focused library of analogs to explore the structure-activity relationships and optimize its pharmacological properties.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, particularly as a scaffold for the development of novel PPAR modulators. This guide has provided a comprehensive overview of its properties, a detailed and plausible synthetic protocol based on established chemical principles, and a strong rationale for its investigation as a therapeutic agent. The information presented herein should serve as a valuable resource for researchers and scientists working to develop new treatments for metabolic and inflammatory diseases.
References
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Journal of Computer-Aided Molecular Design. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
ResearchGate. (2020). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-((4-Bromophenoxy)methyl)benzoic acid. Retrieved from [Link]
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Chemical Methodologies. (n.d.). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]
- Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PubMed Central. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Retrieved from [Link]
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CAS. (n.d.). CAS Patents. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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PubMed Central. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-[(4-Methoxyphenoxy)methyl]benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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MDPI. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Retrieved from [Link]
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Espacenet. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. Retrieved from [Link]
-
YouTube. (2019). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis | Kaplan MCAT Prep. Retrieved from [Link]
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PubMed Central. (n.d.). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]
-
Chegg.com. (2020). Solved williamson Ether Synthesis of 4-Bromophenol Lab What. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
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Chemchart. (n.d.). Benzyl phenyl ether (946-80-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 4-[(4-Bromophenoxy)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the molecular structure, synthesis, and potential applications of 4-[(4-Bromophenoxy)methyl]benzoic acid. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the rationale behind the scientific methodologies discussed.
Introduction: A Molecule of Interest
This compound is an aromatic ether and a carboxylic acid derivative. Its structure, which combines a benzoic acid moiety with a bromophenoxy group via a methylene ether linkage, makes it a compound of significant interest in medicinal chemistry and materials science. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the bulky, lipophilic bromophenoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
This guide will delve into the key aspects of its molecular structure, a logical synthetic pathway, and its characterization through various spectroscopic techniques.
Molecular Identity and Physicochemical Properties
A solid understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. Herein are the key identifiers and computed properties for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 364623-84-7 | [2] |
| Molecular Formula | C₁₄H₁₁BrO₃ | [2] |
| Molecular Weight | 307.14 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)COC2=CC=C(C=C2)Br | PubChem |
| InChIKey | ZSJFWCQRVFWJCX-UHFFFAOYSA-N | PubChem |
Synthesis of this compound: A Logical Approach
The proposed synthesis involves the reaction of 4-(bromomethyl)benzoic acid with 4-bromophenol in the presence of a suitable base.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of the title compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed with checkpoints for reaction monitoring and purification to ensure the integrity of the final product.
Materials:
-
4-Bromophenol
-
4-(Bromomethyl)benzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 20 mL). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide.
-
Addition of Alkyl Halide: Add 4-(bromomethyl)benzoic acid (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted 4-(bromomethyl)benzoic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.
Elucidation of the Molecular Structure
The definitive confirmation of the molecular structure of a newly synthesized compound relies on a combination of spectroscopic methods and, ideally, single-crystal X-ray diffraction.
Spectroscopic Characterization (Predicted)
4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~7.4 - 7.6 | Doublet | 2H | Aromatic protons meta to -COOH |
| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons ortho to -Br |
| ~6.9 - 7.1 | Doublet | 2H | Aromatic protons meta to -Br |
| ~5.1 - 5.3 | Singlet | 2H | -O-CH₂- |
4.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~157 | C-O (bromophenoxy) |
| ~142 | C-COOH |
| ~132 | C-H (ortho to -Br) |
| ~129 | C-H (ortho to -CH₂O-) |
| ~127 | C-CH₂O- |
| ~117 | C-H (meta to -Br) |
| ~116 | C-Br |
| ~70 | -O-CH₂- |
4.1.3. Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Ether |
| ~1000 | C-Br stretch | Aryl bromide |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z [M]⁺ and [M+2]⁺.
Single-Crystal X-ray Diffraction
The "gold standard" for molecular structure determination is single-crystal X-ray diffraction.[6] This technique would provide precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. For a molecule like this compound, key structural features of interest would include the dihedral angle between the two aromatic rings and the hydrogen bonding interactions of the carboxylic acid group in the solid state.[7]
The general workflow for crystal structure determination is as follows:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Potential Applications and Future Directions
Derivatives of benzoic acid are widely used in the pharmaceutical and agrochemical industries.[8][9] The unique combination of a carboxylic acid, an ether linkage, and a halogenated aromatic ring in this compound suggests several potential areas of application:
-
Medicinal Chemistry: This compound could serve as a scaffold for the development of novel therapeutic agents. The carboxylic acid group can be modified to form esters or amides, allowing for the exploration of structure-activity relationships.
-
Materials Science: The rigid aromatic structure and the potential for hydrogen bonding make this molecule a candidate for the development of liquid crystals or other functional materials.
-
Synthetic Intermediate: It can be used as a building block in the synthesis of more complex molecules.
Further research is warranted to explore the biological activities and material properties of this compound and its derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure of this compound. While experimental data for this specific molecule is limited in the public domain, a logical and scientifically sound approach to its synthesis and characterization has been presented. The insights provided herein are intended to serve as a valuable resource for researchers and professionals working in the fields of chemical synthesis, drug discovery, and materials science.
References
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PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
National Center for Biotechnology Information. (n.d.). 3-[(4-Bromophenoxy)methyl]benzoic acid. PubChem. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Fun, H.-K., et al. (2011). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2886. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-((4-Bromophenoxy)methyl)benzoic acid. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2023, September 14). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Retrieved from [Link]
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Scribd. (n.d.). Spectroscopy of Benzoic Acid. Retrieved from [Link]
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Alzchem. (n.d.). Methyl-4-bromo benzoic acid. Retrieved from [Link]
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ResearchGate. (2016, March 11). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). 4-bromo-3-methylbenzoic acid. Retrieved from [Link]
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CAS. (n.d.). CAS REGISTRY. Retrieved from [Link]
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Synthesis of 4-[(4-Bromophenoxy)methyl]benzoic acid
An In-Depth Technical Guide to the Synthesis of 4-[(4-Bromophenoxy)methyl]benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient multi-step synthesis for this compound, a key intermediate in the development of various pharmaceutical agents and functional materials. The described synthetic strategy is anchored in the well-established Williamson ether synthesis. This document offers a detailed, step-by-step protocol, an analysis of the underlying reaction mechanisms, and critical insights into experimental choices and process optimization. The target audience for this guide includes researchers, chemists, and professionals in the fields of drug discovery and materials science.
Introduction: Significance and Synthetic Strategy
This compound is a bifunctional molecule incorporating a bromophenoxy moiety and a benzoic acid group. This structural arrangement makes it a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with targeted biological activities. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for amide bond formation or other modifications.
The synthetic approach detailed herein is a four-step process commencing from commercially available starting materials. The core of this strategy involves the formation of an ether linkage through a Williamson ether synthesis. The overall synthetic pathway is as follows:
-
Esterification: Protection of the carboxylic acid functionality of 4-methylbenzoic acid as a methyl ester.
-
Benzylic Bromination: Radical-initiated bromination of the methyl group of methyl 4-methylbenzoate to yield the key electrophile.
-
Williamson Ether Synthesis: Nucleophilic substitution reaction between the sodium salt of 4-bromophenol and methyl 4-(bromomethyl)benzoate.
-
Saponification: Hydrolysis of the methyl ester to afford the final carboxylic acid product.
This route is selected for its reliability, scalability, and the use of well-understood chemical transformations, ensuring a high overall yield and purity of the final product.
Visualizing the Synthetic Workflow
The following diagram illustrates the multi-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
This section provides a step-by-step guide for the synthesis, accompanied by expert commentary on the rationale behind the chosen reagents and conditions.
Step 1: Synthesis of Methyl 4-methylbenzoate (Esterification)
The initial step involves the protection of the carboxylic acid group of 4-methylbenzoic acid as a methyl ester. This is crucial to prevent unwanted side reactions of the acidic proton in the subsequent Williamson ether synthesis step. A classic Fischer esterification is employed for this transformation.
Protocol:
-
To a solution of 4-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 4-methylbenzoate as a crude product, which can be used in the next step without further purification.
Expertise & Experience: The use of sulfuric acid as a catalyst is a standard and cost-effective method for Fischer esterification.[2] The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the product side. The workup procedure is designed to efficiently remove the acid catalyst and any unreacted starting material.
Step 2: Synthesis of Methyl 4-(bromomethyl)benzoate (Radical Bromination)
This step introduces the bromine atom at the benzylic position, which is the key electrophilic site for the subsequent ether synthesis. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this selective transformation.
Protocol:
-
Dissolve methyl 4-methylbenzoate in a suitable solvent such as carbon tetrachloride or chlorobenzene in a round-bottom flask.[3]
-
Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][4]
-
Heat the mixture to reflux for 4-8 hours. The reaction should be initiated by visible light or a sunlamp if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-(bromomethyl)benzoate.[4] This product is often used directly in the next step.
Expertise & Experience: NBS is a highly selective reagent for benzylic bromination, minimizing the risk of aromatic ring bromination.[3] The use of a radical initiator is essential to start the chain reaction. The choice of a non-polar solvent is critical for the success of this reaction. It is important to note that methyl 4-(bromomethyl)benzoate is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]
Step 3: Synthesis of Methyl 4-[(4-bromophenoxy)methyl]benzoate (Williamson Ether Synthesis)
This is the core step where the ether linkage is formed. The reaction proceeds via an SN2 mechanism where the phenoxide, generated from 4-bromophenol, acts as a nucleophile and displaces the bromide from methyl 4-(bromomethyl)benzoate.[6][7]
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
-
Slowly add a solution of 4-bromophenol in anhydrous DMF to the NaH suspension at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the mixture back to 0 °C and add a solution of methyl 4-(bromomethyl)benzoate in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure methyl 4-[(4-bromophenoxy)methyl]benzoate.
Expertise & Experience: The Williamson ether synthesis is a classic and reliable method for forming ethers.[8] The use of a strong base like NaH is necessary to deprotonate the phenol to form the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation, leaving the anion more reactive.[7] The reaction is performed under an inert atmosphere to prevent the reaction of NaH with moisture.
Step 4: (Saponification)
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is achieved through saponification, which involves treating the ester with a strong base, followed by acidification.[9]
Protocol:
-
Dissolve methyl 4-[(4-bromophenoxy)methyl]benzoate in a mixture of methanol and water.[10]
-
Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux for 2-4 hours.[10]
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to a pH of 1-2 with concentrated hydrochloric acid.[10]
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Expertise & Experience: Saponification is a high-yielding and straightforward method for ester hydrolysis.[11] The use of a co-solvent system of methanol and water ensures the solubility of both the ester and the hydroxide salt. Acidification is a critical step to protonate the carboxylate salt and precipitate the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. The values provided are representative and may be scaled accordingly.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Methylbenzoic acid | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 4-8 | >95 |
| 2 | Methyl 4-methylbenzoate | NBS | AIBN (catalytic) | CCl₄ or C₆H₅Cl | Reflux | 4-8 | 80-90 |
| 3 | Methyl 4-(bromomethyl)benzoate | 4-Bromophenol | NaH | DMF | 0 to RT | 12-24 | 70-85 |
| 4 | Methyl 4-[(4-bromophenoxy)methyl]benzoate | NaOH | - | MeOH/H₂O | Reflux | 2-4 | >90 |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging well-established reactions such as Fischer esterification, radical bromination, Williamson ether synthesis, and saponification, this protocol offers high yields and purity. The insights into the mechanistic details and experimental considerations are intended to empower researchers to successfully implement and adapt this synthesis for their specific research and development needs.
References
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
-
Chegg. (2020, October 6). Experiment 5: Bromination and Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
-
PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
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- 4. Page loading... [wap.guidechem.com]
- 5. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility Profile of 4-[(4-Bromophenoxy)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is not uncommon to encounter promising compounds with sparse characterization in publicly available literature. 4-[(4-Bromophenoxy)methyl]benzoic acid (CAS No. 364623-84-7) is one such molecule. While its structure suggests potential applications in medicinal chemistry and materials science, a critical gap exists concerning its fundamental physicochemical properties, most notably its solubility. This guide is structured to address this gap, not by presenting unavailable data, but by empowering researchers with the foundational knowledge and detailed methodologies required to thoroughly characterize its solubility profile. We will proceed from the known structural attributes of the compound to a robust framework for experimental determination of its solubility, pKa, and logP.
Compound Identity and Structural Considerations
1.1. Chemical Structure and Basic Properties
-
Chemical Name: this compound
-
CAS Number: 364623-84-7
-
Molecular Formula: C₁₄H₁₁BrO₃
-
Molecular Weight: 307.14 g/mol
-
Appearance: White to off-white solid (typical)
The molecular architecture of this compound is key to understanding its potential solubility behavior. It is a derivative of benzoic acid, featuring a bromophenoxy group connected via a methylene ether linkage. This structure imparts several key characteristics:
-
An Acidic Moiety: The carboxylic acid group (-COOH) is a proton donor, suggesting that the compound's aqueous solubility will be highly dependent on pH.
-
A Lipophilic Framework: The two phenyl rings and the bromine atom contribute to a significant nonpolar character, which would favor solubility in organic solvents.
-
Hydrogen Bonding Potential: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor.
A qualitative assessment suggests that the compound is likely to be sparingly soluble in water but should exhibit greater solubility in organic solvents such as ethanol and acetone. However, for applications in drug development and material science, precise quantitative data is indispensable.
1.2. Predicted Physicochemical Properties
In the absence of experimental data, computational models can provide valuable estimations of key physicochemical parameters that govern solubility.
| Parameter | Predicted Value | Significance for Solubility |
| pKa | ~4.0 - 4.5 | The predicted pKa is in the typical range for benzoic acids. This indicates that the compound will be predominantly in its neutral, less water-soluble form at pH values below its pKa, and in its ionized, more water-soluble carboxylate form at pH values above its pKa. |
| logP | ~3.5 - 4.0 | The predicted octanol-water partition coefficient (logP) suggests a significant lipophilic character. This reinforces the expectation of low aqueous solubility and higher solubility in nonpolar organic solvents. |
Note: These values are estimations from computational models and should be confirmed by experimental determination.
Experimental Determination of Solubility: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method. This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocol is a self-validating system for the accurate determination of the solubility of this compound.
2.1. Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically, typically by High-Performance Liquid Chromatography (HPLC).
2.2. Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
2.3. Detailed Protocol
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a suitable container (e.g., a glass vial with a screw cap). A starting point could be 5-10 mg.
-
Add a precise volume of the desired solvent (e.g., 1 mL of purified water, phosphate-buffered saline at pH 7.4, ethanol, methanol, acetone, or DMSO).
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand at the same constant temperature for at least one hour to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter membrane.
-
Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification (HPLC-UV):
-
Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid is a common starting point. UV detection should be set to a wavelength of maximum absorbance for the compound.
-
Prepare a series of calibration standards of known concentrations of the compound.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the original solvent.
-
Experimental Determination of pKa and logP
3.1. pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is crucial for understanding the pH-dependent solubility of this compound.
3.1.1. Principle
A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
3.1.2. Protocol Outline
-
Accurately weigh a small amount of the compound (e.g., 2-5 mg) and dissolve it in a suitable co-solvent mixture (e.g., methanol/water) if it is not sufficiently soluble in water.
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the titration curve.
3.2. logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its solubility in nonpolar environments.
3.2.1. Principle
The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer at a specific pH for logD determination). The concentrations of the compound in each phase are measured at equilibrium, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
3.2.2. Experimental Workflow Diagram
Caption: Workflow for logP determination.
Data Interpretation and Application
The experimentally determined solubility, pKa, and logP values will provide a comprehensive profile of this compound. This data is critical for:
-
Drug Development: Informing formulation strategies (e.g., salt formation, use of co-solvents, or amorphous solid dispersions) to enhance bioavailability.
-
Materials Science: Predicting its compatibility with different polymer matrices or solvents in the synthesis of new materials.
-
Toxicology and Environmental Science: Assessing its potential for bioaccumulation and environmental fate.
Conclusion
While direct experimental solubility data for this compound is not readily found in current scientific literature, this should not be a barrier to its investigation. By employing the robust, validated methodologies outlined in this guide, researchers can confidently and accurately characterize its solubility profile. This foundational data is the necessary first step in unlocking the full potential of this compound in various scientific and industrial applications.
References
At the time of this writing, no specific literature containing the experimental solubility data for this compound (CAS 364623-84-7) was identified. The following references provide authoritative guidance on the experimental methods described.
-
OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug discovery today, 11(21-22), 1012–1018. [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link]
Spectroscopic Characterization of 4-[(4-Bromophenoxy)methyl]benzoic Acid: A Predictive and Comparative Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of 4-[(4-Bromophenoxy)methyl]benzoic acid, a molecule of interest in drug discovery and materials science. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages predictive methodologies and comparative analysis of structurally related compounds to establish a reliable spectroscopic profile. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the spectroscopic properties of this compound for identification, purity assessment, and further research endeavors.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule incorporating a benzoic acid moiety, a brominated aromatic ring, and an ether linkage. This combination of functional groups makes it a valuable building block in various chemical syntheses. The benzoic acid group offers a site for amide bond formation or other carboxylate reactions, while the bromophenoxy group can participate in cross-coupling reactions or serve to modulate the electronic and steric properties of a larger molecular assembly.
Accurate structural confirmation and purity assessment are paramount in any application of this compound. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed, albeit predictive, analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 4-[(4--Bromophenoxy)methyl]benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet.[1] |
| ~8.0 | Doublet | 2H | Aromatic (protons ortho to -COOH) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear downfield. |
| ~7.5 | Doublet | 2H | Aromatic (protons meta to -COOH) | These protons are further from the electron-withdrawing group and thus appear at a slightly lower chemical shift. |
| ~7.4 | Doublet | 2H | Aromatic (protons ortho to -Br) | The bromine atom's inductive effect and the ether linkage influence the chemical shift of these protons. |
| ~6.9 | Doublet | 2H | Aromatic (protons meta to -Br) | These protons are shielded by the electron-donating effect of the ether oxygen. |
| ~5.1 | Singlet | 2H | Methylene (-CH₂-) | Protons of a benzylic ether typically appear in this region.[2] Their singlet multiplicity indicates no adjacent protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | Carboxylic acid (-COOH) | The carbonyl carbon of a benzoic acid derivative is highly deshielded.[1] |
| ~157 | Quaternary aromatic (C-O of phenoxy) | The carbon atom directly attached to the ether oxygen is significantly deshielded. |
| ~142 | Quaternary aromatic (C-CH₂ of benzoic acid ring) | The carbon attached to the methylene bridge. |
| ~132 | Aromatic (CH ortho to -Br) | The chemical shift is influenced by both the bromine and the ether linkage. |
| ~131 | Quaternary aromatic (C-COOH) | The carbon to which the carboxylic acid is attached. |
| ~130 | Aromatic (CH ortho to -COOH) | Deshielded by the adjacent carboxylic acid group. |
| ~127 | Aromatic (CH meta to -COOH) | Less deshielded than the ortho carbons. |
| ~117 | Aromatic (CH meta to -Br) | Shielded by the ether oxygen. |
| ~116 | Quaternary aromatic (C-Br) | The "heavy atom effect" of bromine can lead to a chemical shift that is less downfield than expected based on electronegativity alone.[3] |
| ~69 | Methylene (-CH₂-) | The carbon of the benzylic ether. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for carboxylic acids as it can slow this exchange. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).
-
Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Employ proton decoupling to simplify the spectrum to a series of singlets.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the internal standard.
Diagram of NMR Data Acquisition and Processing Workflow
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following key absorptions:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Notes |
| 2500-3300 (very broad) | O-H stretch | Carboxylic acid | The broadness of this peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5] |
| ~1700 | C=O stretch | Carboxylic acid | This strong absorption is characteristic of the carbonyl group in a benzoic acid. Conjugation with the aromatic ring lowers the frequency slightly compared to a saturated carboxylic acid.[6] |
| ~1600, ~1480 | C=C stretch | Aromatic rings | These absorptions are typical for the carbon-carbon double bond stretching within the two aromatic rings. |
| ~1250 | C-O stretch | Aryl ether | A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage. |
| ~1020 | C-Br stretch | Aryl bromide | The presence of a C-Br bond is often indicated by a peak in the fingerprint region.[4] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for this analysis.
-
Acquisition:
-
A background spectrum of a pure KBr pellet is recorded first.
-
The sample pellet is then placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through analysis of its fragmentation pattern.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum of this compound (Molecular Weight: 307.14 g/mol for the most common isotopes ¹²C, ¹H, ¹⁶O, ⁷⁹Br), we would expect to see:
-
Molecular Ion (M⁺): A pair of peaks at m/z 306 and 308, with nearly equal intensity. This characteristic M and M+2 pattern is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Key Fragment Ions:
-
m/z 289/291: Loss of a hydroxyl radical (-OH) from the molecular ion.
-
m/z 261/263: Loss of a carboxyl group (-COOH) from the molecular ion.
-
m/z 183/185: Cleavage of the benzylic C-O bond, resulting in a bromophenoxymethyl cation.
-
m/z 135: Cleavage of the ether C-O bond to form a carboxyphenylmethyl cation.
-
m/z 155/157: Bromophenyl cation resulting from cleavage of the ether bond.
-
m/z 77: Phenyl cation.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A small amount of the sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for initial analysis. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination to confirm the elemental composition.
-
Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range (e.g., 50-400).
-
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to corroborate the proposed structure.
Diagram of Key Fragmentation Pathways in Mass Spectrometry
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide has outlined the predicted spectroscopic characteristics of this compound based on fundamental principles and comparative data from analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for the identification and structural verification of this compound. The detailed experimental protocols offer a standardized approach for researchers to obtain high-quality data. While predictive, this comprehensive analysis serves as an authoritative reference for scientists and professionals working with this and structurally related molecules, ensuring a higher degree of confidence in their research and development activities.
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A Technical Guide to the Purity and Appearance of 4-[(4-Bromophenoxy)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the purity and appearance of 4-[(4-Bromophenoxy)methyl]benzoic acid, a key intermediate in pharmaceutical and materials science research. This document is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to understand and control the quality of this important compound.
Introduction: The Significance of a High-Purity Building Block
This compound is a bifunctional molecule incorporating a carboxylic acid and a brominated aryl ether. This unique structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced polymers. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation and other derivatizations.
Given its role as a foundational component, the purity and physical characteristics of this compound are of paramount importance. Impurities can lead to unwanted side reactions, lower yields, and compromised performance in downstream applications. Therefore, a thorough understanding of its synthesis, purification, and analytical characterization is essential for any researcher working with this compound.
Synthesis and Purification: A Proposed Pathway to High Purity
While specific literature on the synthesis of this compound is not abundant, a logical and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[1] This method involves the reaction of an alkoxide with a primary alkyl halide.
Proposed Synthesis via Williamson Ether Synthesis
The proposed synthesis involves the reaction of 4-bromophenol with 4-(bromomethyl)benzoic acid in the presence of a suitable base.
Reaction Scheme:
Sources
An In-depth Technical Guide to 4-[(4-Bromophenoxy)methyl]benzoic acid as an Organic Synthesis Intermediate
This guide provides a comprehensive technical overview of 4-[(4-Bromophenoxy)methyl]benzoic acid, a versatile intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, physicochemical properties, and potential applications of this valuable building block, offering field-proven insights and detailed experimental protocols.
Introduction: Strategic Importance in Molecular Scaffolding
This compound is a bifunctional organic molecule that serves as a crucial linker in the construction of more complex molecular architectures. Its structure, featuring a carboxylic acid group, a bromophenoxy moiety, and a benzylic ether linkage, offers multiple points for chemical modification. The carboxylic acid allows for amide bond formation, esterification, or reduction, while the bromo-substituent is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity makes it a strategic component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of an intermediate is paramount for its effective utilization in synthesis.
Physicochemical Properties
While experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structural analogues and general chemical principles.
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₁₄H₁₁BrO₃ | Based on structure |
| Molecular Weight | 307.14 g/mol | Calculated from atomic weights |
| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids |
| Melting Point | 180-190 °C (estimated) | Similar diaryl ether and benzoic acid derivatives exhibit melting points in this range. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone); sparingly soluble in nonpolar solvents; insoluble in water.[1][2] | The carboxylic acid group imparts polarity, while the large aromatic structure limits water solubility. |
| pKa | ~4-5 | The electron-withdrawing nature of the aromatic rings and the ether linkage will slightly influence the acidity of the carboxylic acid group, which is comparable to benzoic acid. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of related compounds and standard spectroscopic correlation tables. These serve as a guide for the characterization of synthesized this compound.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | -COOH |
| ~8.0 | d | 2H | Ar-H (ortho to -COOH) |
| ~7.6 | d | 2H | Ar-H (meta to -COOH) |
| ~7.5 | d | 2H | Ar-H (ortho to -Br) |
| ~7.0 | d | 2H | Ar-H (meta to -Br) |
| ~5.2 | s | 2H | -O-CH₂- |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -C OOH |
| ~157 | Ar-C (para to -Br) |
| ~142 | Ar-C (para to -CH₂O-) |
| ~132 | Ar-C H (ortho to -Br) |
| ~130 | Ar-C H (ortho to -COOH) |
| ~128 | Ar-C (ipso to -COOH) |
| ~127 | Ar-C H (meta to -COOH) |
| ~118 | Ar-C H (meta to -Br) |
| ~115 | Ar-C (ipso to -Br) |
| ~69 | -O-C H₂- |
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch of carboxylic acid (hydrogen-bonded) |
| ~1680 | C=O stretch of carboxylic acid |
| ~1600, ~1580, ~1490 | C=C aromatic ring stretches |
| ~1240 | C-O-C asymmetric stretch (aryl ether) |
| ~1040 | C-O-C symmetric stretch (aryl ether) |
| ~820 | C-H out-of-plane bend (para-substituted rings) |
| ~550 | C-Br stretch |
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 306 and a prominent M+2 peak at m/z 308 of nearly equal intensity, which is characteristic of a monobrominated compound. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the benzylic ether bond.
Synthesis of this compound
The most logical and efficient synthetic route to this compound is through a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In this case, 4-bromophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile to displace the bromide from 4-(bromomethyl)benzoic acid.
Synthesis of the Precursor: 4-(Bromomethyl)benzoic acid
The key precursor, 4-(bromomethyl)benzoic acid, can be readily prepared from the commercially available 4-methylbenzoic acid via a radical bromination reaction.
Figure 1. Synthesis of the precursor, 4-(bromomethyl)benzoic acid.
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoic acid (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 4-(bromomethyl)benzoic acid as a white solid.[3]
Williamson Ether Synthesis of the Target Compound
Figure 2. Williamson ether synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-bromophenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the phenoxide.
-
Addition of Alkyl Halide: Add a solution of 4-(bromomethyl)benzoic acid (1.05 eq.) in the same solvent dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Applications as a Synthetic Intermediate
The unique structure of this compound makes it a valuable intermediate for the synthesis of a variety of target molecules, particularly in the pharmaceutical and materials science sectors.
In Pharmaceutical Research and Drug Development
The diaryl ether motif is a common feature in many biologically active compounds. The bromo-substituent on one of the phenyl rings provides a handle for introducing further complexity through cross-coupling reactions, allowing for the exploration of a wider chemical space in the search for new drug candidates. The carboxylic acid functionality can be readily converted to amides or esters to modulate the pharmacokinetic properties of the final compound.
Figure 3. Synthetic utility in medicinal chemistry.
In Materials Science
The rigid, aromatic structure of this compound makes it an attractive building block for the synthesis of polymers with high thermal stability and specific electronic properties.[4] The carboxylic acid can be used for the synthesis of polyesters or polyamides, while the bromo-substituent can be functionalized to tune the optical or electronic properties of the resulting materials.
Conclusion
This compound is a highly versatile and valuable intermediate in organic synthesis. Its straightforward synthesis via a two-step process from commercially available starting materials, combined with its dual reactivity, makes it an attractive building block for the construction of complex molecules. This guide provides a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors, from drug discovery to the development of novel materials. The provided protocols and predicted data serve as a reliable starting point for the practical application of this important synthetic intermediate.
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-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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University of Manitoba. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]
-
PubChem. 3-[(4-Bromophenoxy)methyl]benzoic acid. [Link]
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-
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-
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-
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-
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Reactivity of the bromo and carboxylic acid groups in organic reactions
An In-Depth Technical Guide to the Reactivity of Bromo and Carboxylic Acid Groups in Organic Synthesis
Abstract
Molecules bearing both a bromine atom and a carboxylic acid moiety are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The inherent reactivity of the C-Br bond as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, combined with the diverse chemistry of the carboxylic acid group, presents a landscape of synthetic possibilities. However, the electronic interplay between these two functional groups necessitates a nuanced understanding to achieve desired chemical outcomes. This guide provides a comprehensive exploration of the reactivity profiles of bromo- and carboxy-substituted organic compounds, offering field-proven insights, detailed mechanistic discussions, and validated experimental protocols for researchers, scientists, and drug development professionals.
Fundamental Principles: An Electronic Tug-of-War
The reactivity of a bifunctional molecule is not merely the sum of its parts; it is a product of their interaction. The bromo and carboxylic acid groups both exert potent electron-withdrawing effects, fundamentally shaping the molecule's electronic landscape.
-
Bromo Group (-Br): As a halogen, bromine is highly electronegative, leading to a strong negative inductive effect (-I) that polarizes the C-Br bond, rendering the attached carbon electrophilic. This makes it susceptible to nucleophilic attack. In the context of aromatic systems, bromine acts as a deactivating group but is an ortho, para-director for electrophilic aromatic substitution due to the lone pairs on the bromine atom.
-
Carboxylic Acid Group (-COOH): This group is characterized by a hydroxyl group attached to a carbonyl carbon.[1] The carbonyl group itself is strongly electron-withdrawing. The acidity of the hydroxyl proton is a defining feature, allowing for salt formation and serving as a handle for a vast array of transformations.[1]
The combined presence of these groups enhances the acidity of the carboxylic acid proton and influences the reactivity at the carbon bearing the bromine. Understanding this electronic interplay is paramount for predicting reaction outcomes and designing rational synthetic strategies.
Transformations at the C-Br Bond: The Synthetic Linchpin
The carbon-bromine bond is arguably one of the most important functional groups for constructing complex molecular architectures, primarily through its participation in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
In aliphatic systems, the bromo group is an excellent leaving group, readily displaced by a wide range of nucleophiles in S(_N)2 reactions. The resulting α-bromo carboxylic acids are highly useful synthetic intermediates because the halogen is exceptionally reactive towards S(_N)2 displacement.[2] This high reactivity allows for the synthesis of other important compounds, such as α-hydroxy carboxylic acids through reaction with aqueous base, or α-amino acids via reaction with excess ammonia.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling has revolutionized organic synthesis, and aryl bromides are premier substrates for these transformations. The presence of a carboxylic acid on the aromatic ring is generally well-tolerated, although it often necessitates the use of additional base to first neutralize the acidic proton.[4]
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[5] Bromobenzoic acids are common substrates, coupling efficiently with various aryl boronic acids to produce biphenyl carboxylic acids, which are key intermediates in pharmaceuticals and materials.[6] Remarkably, these reactions can often be performed under mild, aqueous conditions.[7][8]
The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Protocol 2.2.1: Aqueous Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid [7][8]
-
Reaction Setup: To a flask, add 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and water (5.0 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂] at 0.1 mol%) to the mixture.[6]
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 30-90 minutes. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, the product often precipitates from the reaction mixture. Acidify the solution with dilute hydrochloric acid (to pH 3-4) to ensure complete precipitation of the biphenyl carboxylic acid product.[6]
-
Purification: Filter the solid precipitate, wash with distilled water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
The versatility of the bromo group extends to a wide array of other valuable transformations.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |
| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)[9] |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Amine) |
| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |
| Ullmann Condensation | Alcohol / Amine | C(sp²)-O / C(sp²)-N | Copper Catalyst, High Temperature |
Transformations of the Carboxylic Acid Group: The Versatile Hub
The carboxylic acid is a hub for functional group interconversion, primarily through nucleophilic acyl substitution.[10] In this reaction, the hydroxyl group is substituted by another nucleophile. Because the hydroxyl group is a poor leaving group, the carboxylic acid must first be activated.[1]
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A Technical Guide to the Thermal Stability and Optimal Storage of 4-[(4-Bromophenoxy)methyl]benzoic acid
An In-Depth Technical Guide
Abstract
4-[(4-Bromophenoxy)methyl]benzoic acid is a key intermediate in the development of advanced materials and pharmaceutical compounds. Its structural integrity is fundamental to the success of subsequent synthetic steps and the purity of the final product. This guide provides a comprehensive framework for understanding and managing the stability of this compound. We will explore its physicochemical properties, delineate a robust methodology for assessing its thermal stability using established analytical techniques, and establish evidence-based protocols for its storage and handling. This document is intended to serve as a critical resource for researchers, process chemists, and quality control professionals to ensure the long-term viability and reliability of this compound in a laboratory or manufacturing environment.
Physicochemical Profile and Significance
This compound (CAS No. 364623-84-7) is a bifunctional organic molecule. Its structure incorporates a carboxylic acid group, which is reactive for amide bond formation and other derivatizations, and a stable brominated aromatic ether. This unique combination makes it a versatile building block. The inherent stability of the molecule is generally high, but its long-term integrity is contingent upon appropriate handling and storage, which this guide will detail.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 364623-84-7 | Lead Sciences[1] |
| Molecular Formula | C₁₄H₁₁BrO₃ | Lead Sciences[1] |
| Molecular Weight | 307.14 g/mol | Lead Sciences[1] |
| Appearance | White to off-white crystalline powder | General observation for similar compounds |
| Melting Point | Not specified in available literature. Requires experimental determination. | - |
| Purity (Typical) | ≥95% | Lead Sciences[1] |
The absence of a publicly documented melting point or decomposition temperature necessitates the experimental approach detailed below. For context, related structures such as 4-Bromobenzoic acid exhibit high melting points (252-254 °C), suggesting that the core aromatic structure is thermally robust.[2][3]
Comprehensive Thermal Stability Assessment
To guarantee reproducible results in research and development, a compound's thermal limits must be understood. Thermal degradation can lead to the formation of impurities, reduction in potency, and unpredictable reaction outcomes. We recommend a two-pronged analytical approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Methodologies for Thermal Analysis
-
Thermogravimetric Analysis (TGA): This is the cornerstone of thermal stability analysis. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The primary output, the decomposition temperature (Td), is the point at which significant mass loss begins. Causality: This technique is chosen to establish the absolute upper-temperature limit for handling and processing. Any process, such as drying, should be conducted well below this temperature to prevent degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. Causality: This method is employed to determine the melting point, a key indicator of purity. A broad melting range can suggest the presence of impurities. DSC also reveals other thermally-induced events, such as polymorphic phase transitions, which could impact the material's physical properties (e.g., solubility, bioavailability).
Experimental Protocol: A Self-Validating Workflow
The following workflow provides a systematic approach to characterizing the stability of a new batch of this compound.
Caption: A comprehensive workflow for the stability assessment of this compound.
Recommended Storage Conditions and Handling
To preserve the chemical integrity of this compound, a multi-faceted approach to storage is required. The following recommendations are based on best practices for analogous chemical structures.[4][5]
Storage Protocol Summary:
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2–8 °C (Refrigerated) | While some suppliers suggest room temperature, refrigeration is a superior practice.[1] It kinetically slows down all potential degradation pathways, including hydrolysis and oxidation, thereby maximizing the compound's shelf-life. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent long-term oxidative degradation. The ether linkage and benzylic position can be susceptible to oxidation over time, especially if trace metal catalysts are present.[4] |
| Humidity | Sealed in Dry Conditions | The compound is a carboxylic acid, which can be hygroscopic. The container must be kept tightly closed to prevent moisture absorption, which can lead to clumping and potentially catalyze slow hydrolysis of the ether bond.[4][5] |
| Light | Protect from Light (Amber Vial) | Aromatic compounds, particularly those with heteroatoms, can be susceptible to photochemical degradation. Storing in an amber glass vial or in a dark location is a necessary precaution.[4] |
Handling Precautions:
While specific toxicological data for this compound is not available, related brominated aromatic acids are classified as skin and eye irritants.[6][7] Therefore, standard laboratory personal protective equipment (PPE) should be used at all times:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
Quality Control and Batch Management Logic
Effective management of this chemical intermediate requires a logical framework for receiving, storing, and periodically re-evaluating its quality.
Caption: Decision flowchart for the quality control and lifecycle management of this compound.
Conclusion
This compound is a thermally stable molecule at ambient temperatures, but its long-term integrity is not guaranteed without stringent controls. For critical applications in research and drug development, its stability profile must be experimentally verified using the TGA and DSC protocols outlined herein. The implementation of a comprehensive storage strategy—combining refrigeration, inert atmosphere, and protection from light and moisture—is the most effective measure to mitigate the risk of chemical degradation. By adhering to these guidelines, scientists can ensure the purity, reliability, and consistency of this valuable chemical building block.
References
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-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). [Link]
-
Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [Link]
-
ChemBK. (2024). 4-Bromo-3-methylbenzoic acid. [Link]
-
ChemBK. (n.d.). 4-Methylbenzoic acid. [Link]
-
Lead Sciences. (n.d.). 4-((4-Bromophenoxy)methyl)benzoic acid. [Link]
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Methodological & Application
The Strategic Utility of 4-[(4-Bromophenoxy)methyl]benzoic Acid in Pharmaceutical Synthesis: A Guide for Researchers
Introduction: Unpacking the Potential of a Versatile Building Block
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 4-[(4-Bromophenoxy)methyl]benzoic acid emerges as a compound of significant interest for medicinal chemists and drug development professionals. Its unique trifunctional architecture—comprising a carboxylic acid, an ether linkage, and a brominated aromatic ring—offers a versatile platform for the synthesis of complex molecular entities. While direct, publicly documented applications in the synthesis of marketed drugs are not prevalent, the inherent reactivity of its constituent moieties suggests a broad potential for its use as a key intermediate in the creation of new chemical entities (NCEs) across various therapeutic areas. This guide provides an in-depth exploration of the chemical properties, potential applications, and detailed protocols for the utilization of this compound in pharmaceutical research and development.
Molecular Profile and Strategic Significance
This compound (CAS No: 364623-84-7) is a crystalline solid with the molecular formula C14H11BrO3 and a molecular weight of approximately 307.14 g/mol .[1] Its structure presents three key regions for synthetic manipulation, making it a valuable scaffold in combinatorial chemistry and lead optimization.
| Chemical and Physical Properties | |
| IUPAC Name | This compound |
| Molecular Formula | C14H11BrO3 |
| Molecular Weight | 307.14 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Storage | Store in a cool, dry place, sealed from moisture.[1] |
The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The carboxylic acid is a versatile handle for amide bond formation, esterification, or reduction. The bromo-substituent on the phenoxy ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. The ether linkage, while generally stable, provides a specific spatial orientation to the two aromatic rings, which can be crucial for binding to biological targets.
Core Applications in Drug Discovery
The structural motifs present in this compound are found in a variety of bioactive molecules. Benzoic acid derivatives are a common feature in numerous approved drugs, including anti-inflammatory agents, analgesics, and anticancer therapies.[2][3] The diaryl ether scaffold is also a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to engage in favorable interactions with protein targets.
Based on its structure, this compound is a promising starting material for the synthesis of compounds targeting a range of diseases:
-
Oncology: The benzoic acid moiety is present in several anticancer drugs.[3] This building block could be used to synthesize novel kinase inhibitors or modulators of epigenetic targets like Bromodomain-containing protein 4 (BRD4).[4][5]
-
Inflammation and Pain: The general class of benzoic acid derivatives has been explored for the development of anti-inflammatory and analgesic drugs.[2]
-
Infectious Diseases: The aromatic scaffold can be elaborated to design novel antibacterial or antiviral agents.
Experimental Protocols: A Representative Synthetic Transformation
While a specific synthesis of a marketed drug is not available, the following protocol details a fundamental and widely applicable reaction in pharmaceutical synthesis: the formation of an amide bond from the carboxylic acid of this compound. This reaction is central to the synthesis of a vast number of drug candidates.
Protocol: Synthesis of N-Benzyl-4-[(4-bromophenoxy)methyl]benzamide
This protocol describes the coupling of this compound with benzylamine using a common coupling agent, (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), and an additive, 1-Hydroxybenzotriazole (HOBt).
Reaction Scheme:
Sources
Application Notes and Protocols for 4-[(4-Bromophenoxy)methyl]benzoic acid in Agrochemical Development
Introduction: A Strategic Approach to Novel Agrochemical Design
The ever-present challenges in modern agriculture—ranging from the emergence of resistant weed and fungal species to the increasing demand for more sustainable and selective crop protection solutions—necessitate a continuous pipeline of novel active ingredients. Within this landscape, the exploration of phenoxyalkanoic acid and diphenyl ether derivatives has historically yielded highly successful herbicides.[1][2][3][4] This document outlines the rationale, synthesis, and proposed biological evaluation of a novel candidate molecule, 4-[(4-Bromophenoxy)methyl]benzoic acid , for potential applications in agrochemical development.
This compound has been strategically designed to integrate key structural motifs from established herbicidal and fungicidal classes. The core structure, a benzoic acid derivative linked to a bromophenoxy group via a methylene ether bridge, offers a unique combination of features that suggest potential bioactivity. The bromophenoxy moiety is a common feature in agrochemicals, often contributing to enhanced efficacy and stability, while the benzoic acid function provides a key site for interaction with biological targets.[5] These application notes are intended for researchers and scientists in the field of agrochemical discovery and development, providing a comprehensive guide to the synthesis and evaluation of this promising molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a candidate agrochemical is fundamental to its development, influencing its formulation, environmental fate, and biological uptake.
| Property | Value | Source |
| CAS Number | 364623-84-7 | Lead Sciences |
| Molecular Formula | C₁₄H₁₁BrO₃ | Lead Sciences |
| Molecular Weight | 307.14 g/mol | Lead Sciences |
| Predicted pKa | 4.27 ± 0.10 | J&K Scientific[6] |
| Predicted XLogP3-AA | 4.1 | J&K Scientific[6] |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This proposed two-step protocol utilizes commercially available starting materials.
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate
The initial step involves the bromination of the methyl group of methyl 4-methylbenzoate. This radical substitution reaction is a standard procedure in organic synthesis.
Materials:
-
Methyl 4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-methylbenzoate (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with 5% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield methyl 4-(bromomethyl)benzoate as a crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The second step involves the Williamson ether synthesis between methyl 4-(bromomethyl)benzoate and 4-bromophenol, followed by hydrolysis of the ester to the carboxylic acid.
Materials:
-
Methyl 4-(bromomethyl)benzoate (from Step 1)
-
4-Bromophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnetic stirrer with heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in acetone or DMF.
-
Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in the same solvent dropwise.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
To the resulting crude ester, add a solution of NaOH (2 equivalents) in a mixture of methanol and water.
-
Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis.
-
Cool the reaction mixture and acidify with HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization.
Hypothesized Mechanism of Action: An Auxin Mimic
Based on its structural similarity to phenoxyalkanoic acid herbicides, it is hypothesized that this compound will act as an auxin mimic herbicide .[7][8][9][10]
Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate various growth and developmental processes.[9] Auxin mimic herbicides are synthetic compounds that elicit a similar response to natural auxins but are more stable and persistent in plants.[7] At herbicidal concentrations, these compounds lead to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately resulting in their death.[8][11]
The proposed mechanism involves the binding of the herbicide to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1).[7][11] This binding event promotes the degradation of Aux/IAA repressor proteins, leading to the activation of auxin response genes.[11] The subsequent overstimulation of these pathways disrupts normal plant development.
Caption: Proposed mechanism of action for this compound as an auxin mimic herbicide.
Structure-Activity Relationship (SAR) Insights
The design of this compound is informed by established SAR principles for phenoxyalkanoic acid and diphenyl ether herbicides.[1][3]
-
Carboxylic Acid Group: The acidic proton is crucial for binding to the auxin receptor. Esterification or amidation at this position can affect uptake and translocation but the free acid is generally the active form.
-
Aromatic Ring System: The substituted phenyl rings are essential for activity. The nature and position of substituents significantly influence herbicidal efficacy and selectivity.
-
Halogenation: The presence of a bromine atom on the phenoxy ring is expected to enhance lipophilicity, which can improve cuticular penetration and overall herbicidal activity. The position of the halogen is also critical.[1]
-
Ether Linkage: The ether bond provides rotational flexibility, allowing the molecule to adopt the optimal conformation for receptor binding. The methylene bridge (-CH₂-) adds an extra degree of freedom compared to a direct ether linkage.
Experimental Protocols for Agrochemical Evaluation
The following protocols are designed to provide a preliminary assessment of the herbicidal and fungicidal potential of this compound.
Protocol 1: Primary Herbicidal Screening
This protocol outlines a pre-emergence and post-emergence screening process against a panel of representative monocot and dicot weed species.
Materials:
-
This compound (test compound)
-
Acetone (solvent)
-
Tween 20 (surfactant)
-
Distilled water
-
Seeds of test weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis, Echinochloa crus-galli)
-
Pots with sterile soil mix
-
Greenhouse facilities with controlled temperature, humidity, and lighting
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare serial dilutions to achieve the desired application rates (e.g., 1000, 500, 250, 125 g a.i./ha). The final spray solution should contain 0.5% Tween 20.
-
Sow seeds of the test species in pots and cover with a thin layer of soil.
-
Apply the test solutions evenly to the soil surface using a spray chamber.
-
Include a solvent control (acetone + Tween 20) and an untreated control.
-
Place the pots in a greenhouse and water as needed.
-
Assess herbicidal effects (e.g., germination inhibition, stunting, chlorosis, necrosis) after 14 and 21 days.
Post-emergence Application:
-
Sow seeds and grow the test plants to the 2-3 leaf stage.
-
Apply the test solutions as described above, ensuring uniform coverage of the foliage.
-
Return the plants to the greenhouse.
-
Assess phytotoxicity using a rating scale (e.g., 0 = no effect, 100 = complete kill) at 7, 14, and 21 days after treatment.
Data Analysis:
-
Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each species.
-
Compare the activity of the test compound to a commercial standard (e.g., 2,4-D).
Caption: Workflow for primary herbicidal screening of this compound.
Protocol 2: In Vitro Fungicidal Screening
This protocol describes an in vitro assay to evaluate the fungicidal activity of the test compound against a panel of important plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Septoria tritici)[12][13]
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare molten PDA and cool to 45-50°C.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Include a DMSO control and an untreated control.
-
Incubate the plates at the optimal temperature for each fungus.
-
Measure the radial growth of the fungal colony daily until the mycelium in the control plates reaches the edge of the dish.
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Determine the EC₅₀ (effective concentration to inhibit 50% of mycelial growth) for each fungal species.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the inclusion of appropriate controls. Positive controls (commercial standards) ensure that the assay systems are responsive, while negative (untreated) and solvent controls account for any background effects. The use of multiple concentrations allows for the determination of dose-response relationships, which is a critical aspect of toxicological and efficacy studies. Replicating each treatment (e.g., in triplicate) is essential for statistical validity.
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available from: [Link]
- Halophenoxy benzoic acid herbicides. Google Patents.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
-
Screening-level Biomonitoring Equivalents for tiered interpretation of urinary 3-phenoxybenzoic acid (3-PBA) in a risk assessment context. ResearchGate. Available from: [Link]
-
Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. ACS Publications. Available from: [Link]
- 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity. Google Patents.
-
Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. PubMed. Available from: [Link]
-
4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. Available from: [Link]
-
3-Phenoxybenzoic Acid. Rupa Health. Available from: [Link]
-
Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH. Available from: [Link]
-
Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. ACS Publications. Available from: [Link]
-
Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. NIH. Available from: [Link]
-
Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. Available from: [Link]
-
FUNGICIDAL COMPOSITIONS. EPO Patent 3240415. Available from: [Link]
-
Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. PubMed. Available from: [Link]
-
Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. Available from: [Link]
-
Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. ResearchGate. Available from: [Link]
-
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Available from: [Link]
- Synergistic fungicide composition. Google Patents.
-
Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. Available from: [Link]
-
Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin and is positively associated. DTU Research Database. Available from: [Link]
-
Auxin and Auxinic Herbicide Mechanisms of Action. MediaHub. Available from: [Link]
-
Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. Available from: [Link]
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Application Notes and Protocols for the Esterification of 4-[(4-Bromophenoxy)methyl]benzoic Acid
Introduction
The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the fields of drug development, materials science, and fine chemical production. The resulting esters often exhibit modified physicochemical properties such as solubility, lipophilicity, and metabolic stability, making this transformation a critical tool for molecular design and optimization. 4-[(4-Bromophenoxy)methyl]benzoic acid is a versatile scaffold, incorporating a benzoic acid for derivatization, a stable bromophenyl group for potential downstream cross-coupling reactions, and a benzylic ether linkage. The strategic esterification of this molecule can lead to a diverse array of compounds with potential applications in medicinal chemistry and materials science.
This comprehensive guide provides detailed protocols for the esterification of this compound, offering researchers a selection of robust methods to suit various experimental constraints and desired outcomes. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both successful execution and a deeper understanding of the synthetic choices.
Chemical Structure and Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Molecular Weight | 307.14 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place away from incompatible substances. |
Strategic Considerations for Esterification
The presence of a benzylic ether and an aryl bromide in this compound necessitates careful consideration of reaction conditions to avoid unwanted side reactions. The benzylic ether linkage is susceptible to cleavage under strongly acidic conditions, a critical factor when considering acid-catalyzed esterification methods.[1][2][3][4] The bromophenyl group is generally stable under the conditions outlined in these protocols.
This guide details three widely applicable and effective esterification methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed method, suitable for large-scale synthesis but requiring careful control to prevent ether cleavage.[5][6]
-
Steglich Esterification: A mild, carbodiimide-mediated coupling that is highly effective for a broad range of substrates, including those sensitive to acid.[7][8]
-
Mitsunobu Reaction: A reliable method for the esterification of alcohols with carboxylic acids under mild, redox-neutral conditions, offering an alternative when other methods fail.[9][10]
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[5] Given the acid-sensitivity of the benzylic ether, this method should be approached with caution, employing milder acid catalysts and carefully monitoring the reaction progress.
Caption: Fischer-Speier Esterification Workflow.
Detailed Step-by-Step Protocol (Methyl Ester Synthesis)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), methanol (20-50 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully add the reaction mixture to a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).
Protocol 2: Steglich Esterification
The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the coupling of a carboxylic acid and an alcohol under mild, neutral conditions.[7][8] This method is particularly well-suited for substrates that are sensitive to acidic or basic conditions.
Caption: Steglich Esterification Workflow.
Detailed Step-by-Step Protocol (Ethyl Ester Synthesis)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC for the disappearance of the starting carboxylic acid.
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the DCU.
-
Work-up: Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction facilitates the esterification of a primary or secondary alcohol with a carboxylic acid using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9][10] This reaction proceeds with inversion of stereochemistry at the alcohol center (not applicable here) and is known for its reliability and mild conditions.
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- 2. Benzyl Ethers [organic-chemistry.org]
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Application Notes and Protocols for Amide Bond Formation Using 4-[(4-Bromophenoxy)methyl]benzoic acid
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Utility of 4-[(4-Bromophenoxy)methyl]benzoic acid in Synthesis
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid moiety, which is a versatile handle for amide bond formation, and a brominated aromatic ring, providing a site for subsequent cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. This dual functionality allows for the sequential construction of complex molecular architectures, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.
The ether linkage imparts a degree of conformational flexibility, while the benzoic acid portion provides a rigid scaffold. This combination of features can be exploited to probe biological targets and to construct polymers with defined properties. The presence of the bromine atom also allows for the introduction of radiolabels for imaging studies or for late-stage diversification of a lead compound library.
These application notes provide a comprehensive guide to the effective use of this compound in amide bond formation, detailing not just the protocols but also the underlying chemical principles that govern the selection of reagents and reaction conditions.
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] A significant activation energy barrier must be overcome, which typically requires high temperatures that can be detrimental to complex molecules. Therefore, the carboxyl group of this compound must first be activated to facilitate nucleophilic attack by the amine. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction conditions (e.g., temperature, solvent), and the need to suppress side reactions, particularly racemization if chiral amines are used.
Common Coupling Reagents and Their Mechanisms
A vast array of coupling reagents has been developed to mediate amide bond formation.[2] Understanding their mechanisms of action is key to troubleshooting reactions and optimizing conditions.
Carbodiimides (e.g., DCC, EDC)
Carbodiimides are among the most widely used coupling reagents.[2][3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, releasing a urea byproduct.[4]
-
Dicyclohexylcarbodiimide (DCC): Effective and inexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration but can also be problematic in solid-phase synthesis.[5][6]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): The urea byproduct of EDC is water-soluble, making it easily removable by aqueous workup, which is advantageous for solution-phase synthesis.[6]
Mechanism of Carbodiimide-Mediated Amide Bond Formation:
Caption: Carbodiimide activation of a carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic attack by an amine.
The Role of Additives (HOBt, HOAt):
A significant drawback of using carbodiimides alone is the potential for side reactions, including the racemization of chiral starting materials and the formation of stable N-acylurea byproducts.[5] To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed.[5] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards amines.[5]
Phosphonium and Uronium/Aminium Salts
These reagents are generally more efficient and lead to cleaner reactions with fewer side reactions compared to carbodiimides, especially for sterically hindered substrates.[2][7]
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents activate the carboxylic acid by forming an active ester with HOBt. An advantage of phosphonium salts is that they do not react with the amine, preventing the formation of guanidinium byproducts that can occur with uronium salts.[2][7] However, the use of BOP is often avoided due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5] PyBOP is a safer alternative.[5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly effective coupling reagents that generate active esters.[8] HATU, which is based on HOAt, is generally more reactive and provides for faster couplings with less epimerization than HBTU, which is based on HOBt.[7] A potential side reaction with uronium salts is the guanidinylation of the amine, which can be minimized by careful control of stoichiometry and reaction time.[7]
Mechanism of HATU-Mediated Amide Bond Formation:
Caption: Activation of a carboxylic acid with HATU in the presence of a base to form an active ester, which then reacts with an amine.
Experimental Protocols
The following protocols are provided as general guidelines for the amide coupling of this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before use. While a specific SDS for this compound was not found, related compounds like 4-(bromomethyl)benzoic acid are classified as skin and eye irritants and may cause respiratory irritation.[9][10][11] Handle with care.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and widely used method for routine amide bond formation.
Materials:
| Reagent | M.W. ( g/mol ) | Typical Amount (for 1 mmol scale) | Molar Equiv. |
| This compound | 307.14 | 307 mg | 1.0 |
| Amine | - | 1.0 - 1.2 mmol | 1.0 - 1.2 |
| EDC·HCl | 191.70 | 230 mg | 1.2 |
| HOBt | 135.12 | 162 mg | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 348 µL (258 mg) | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 - 10 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.0-1.2 equiv).
-
Dissolve the solids in anhydrous DMF (0.1 - 0.2 M).
-
Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.[12]
Protocol 2: HATU Mediated Coupling for Sterically Hindered or Electron-Deficient Amines
This protocol is recommended for more challenging couplings where Protocol 1 may be sluggish or provide low yields.
Materials:
| Reagent | M.W. ( g/mol ) | Typical Amount (for 1 mmol scale) | Molar Equiv. |
| This compound | 307.14 | 307 mg | 1.0 |
| Amine | - | 1.0 - 1.2 mmol | 1.0 - 1.2 |
| HATU | 380.23 | 456 mg | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 348 µL (258 mg) | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | - | 5 - 10 mL | - |
Procedure:
-
In a dry flask under an inert atmosphere, combine this compound (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF or MeCN to dissolve the solids.
-
Add DIPEA (2.0 equiv) and stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish, consider switching to a more powerful coupling reagent like HATU. Increasing the reaction temperature may also be beneficial, particularly for sterically hindered substrates.[1] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: For chiral amines, the use of additives like HOBt or HOAt is crucial to suppress racemization.[6] With uronium reagents, use of a slight excess of the carboxylic acid relative to the amine can help to minimize guanidinylation of the amine.
-
Purification: The choice of purification method will depend on the properties of the final amide.[12] Flash chromatography is a general method, while recrystallization can be effective for crystalline products.[12] An aqueous workup is generally effective for removing water-soluble byproducts from EDC and HOBt.
Conclusion
This compound is a versatile building block for the synthesis of complex molecules. Successful amide bond formation using this reagent is readily achievable through the judicious selection of coupling reagents and reaction conditions. The protocols provided herein offer robust starting points for a variety of amine substrates. A thorough understanding of the underlying reaction mechanisms will empower the researcher to optimize these methods for their specific synthetic targets.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Adluri, P. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1866-1869. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-[(4-Bromophenoxy)methyl]benzoic acid
Introduction: The Strategic Importance of 4-[(4-Bromophenoxy)methyl]benzoic acid in Medicinal Chemistry and Materials Science
This compound is a versatile bifunctional building block of significant interest to researchers in drug discovery and materials science. Its unique architecture, featuring a reactive aryl bromide, a carboxylic acid handle for further derivatization or modulation of physicochemical properties, and a stable benzylic ether linkage, offers a powerful platform for the synthesis of complex molecular scaffolds. The bromo group on the terminal phenoxy ring is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of a wide array of molecular fragments. This guide provides detailed application notes and robust protocols for the three most impactful palladium-catalyzed cross-coupling reactions involving this substrate: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The causality behind experimental choices and the inherent self-validating systems within each protocol are emphasized to ensure reproducibility and success.
Chemical Structure and Reactivity Considerations
The structure of this compound presents three key functional groups. Understanding their relative reactivity under palladium-catalyzed conditions is paramount for selective transformations.
-
Aryl Bromide: This is the primary target for oxidative addition to a Palladium(0) catalyst, initiating the cross-coupling catalytic cycles. Aryl bromides offer a good balance of reactivity and stability, making them ideal for a broad range of coupling partners.
-
Carboxylic Acid: This group is generally stable under the basic conditions of many cross-coupling reactions.[1] While highly basic conditions could lead to salt formation, this typically does not interfere with the catalytic cycle. However, the choice of base is crucial to avoid any potential side reactions.
-
Benzylic Ether: The benzylic ether linkage is robust and generally inert to the conditions employed in palladium-catalyzed cross-coupling reactions. Cleavage of benzyl ethers typically requires harsh acidic conditions or catalytic hydrogenation, which are not present in the protocols described herein.[2][3]
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[4][5][6] For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[7][8] The base plays a critical role in activating the organoboron species, forming a more nucleophilic borate complex that facilitates the transmetalation step.[5]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is optimized for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
o-(dicyclohexylphosphino)biphenyl (2) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), o-(dicyclohexylphosphino)biphenyl (0.04 equivalents), and K₃PO₄ (3 equivalents).
-
Add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of 4:1 (dioxane:water) and a substrate concentration of 0.1 M.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation is a highly effective alternative.[4][9][10][11]
Procedure:
-
In a microwave-safe vial, combine this compound (1 equivalent), the arylboronic acid (1.5 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%), and potassium carbonate (K₂CO₃) (3 equivalents).[12]
-
Add a 4:1 mixture of DMF and water to achieve a substrate concentration of 0.2 M.
-
Seal the vial and place it in the microwave reactor. Irradiate at 120-150 °C for 15-30 minutes.
-
Work-up and purification are performed as described in the conventional heating protocol.
| Parameter | Conventional Heating | Microwave-Assisted |
| Catalyst | Pd(OAc)₂ / Ligand | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water | DMF/Water |
| Temperature | 80-100 °C | 120-150 °C |
| Reaction Time | 2-12 hours | 15-30 minutes |
Table 1: Comparison of conventional and microwave-assisted Suzuki-Miyaura coupling conditions.
II. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, linking the aryl bromide of our substrate to a terminal alkyne.[13][14] This reaction is invaluable for the synthesis of rigid, linear structures often found in functional materials and biologically active compounds.
Mechanistic Insights
The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper.[15] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne. Copper-free variants have been developed to circumvent issues with homocoupling of the alkyne (Glaser coupling).[14][16]
Diagram 2: Catalytic Cycles of the Sonogashira Reaction
Caption: Simplified catalytic cycles of the copper-catalyzed Sonogashira reaction.
Protocol for Copper-Free Sonogashira Coupling
This protocol is advantageous as it avoids the use of a copper co-catalyst, simplifying the reaction setup and purification.[16]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
(AllylPdCl)₂ (1.5 mol%)
-
P(t-Bu)₃ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add (AllylPdCl)₂ (0.015 equivalents) and P(t-Bu)₃ (0.03 equivalents) to a dry Schlenk flask.
-
Add anhydrous DMF and stir for 10 minutes to form the active catalyst.
-
To this solution, add this compound (1 equivalent), the terminal alkyne (1.5 equivalents), and Cs₂CO₃ (2.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction is of particular importance in medicinal chemistry, where the arylamine motif is a common pharmacophore.
Mechanistic Overview
Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition.
Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol for Buchwald-Hartwig Amination
This protocol is designed for the coupling of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 equivalents), XPhos (0.03 equivalents), and NaOtBu (1.4 equivalents) to a dry Schlenk flask.
-
Add this compound (1 equivalent) and anhydrous toluene.
-
Add the amine (1.2 equivalents) to the mixture.
-
Seal the flask and heat the reaction to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. The product may be in the aqueous layer if it is a salt; in this case, acidify the aqueous layer and extract again.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature | Key Bond Formed |
| Suzuki-Miyaura | Pd(OAc)₂ / Biphenylphosphine | K₃PO₄ | Dioxane/Water | 80-100 °C | C(sp²)-C(sp²) |
| Sonogashira (Cu-free) | (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | DMF | Room Temp. | C(sp²)-C(sp) |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C | C(sp²)-N |
Table 2: Summary of optimized coupling reactions for this compound.
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for the functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively utilize this versatile building block to access a wide range of novel molecules for applications in medicinal chemistry and materials science. The provided protocols are designed to be self-validating, with clear steps and rationales, ensuring a high probability of success for scientists at the bench.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46-49. [Link]
-
Dounay, A. B.; Hentemann, M.; Conrad, N. D.; O'Brien, J. P.; Overman, L. E. Scope and limitations of the Suzuki-Miyaura coupling reaction of 4-iodopyrazoles. The Journal of Organic Chemistry2005 , 70 (11), 4238-4246. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457-2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874-922. [Link]
-
Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; McNamara, K.; Dolling, U.-H. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters2003 , 5 (22), 4191-4194. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2006. [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling of Unactivated Aryl Chlorides. Angewandte Chemie International Edition2016 , 55 (39), 11692-11709. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176-4211. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534-1544. [Link]
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Kappe, C. O. Microwave-assisted Suzuki-Miyaura cross-coupling reactions. Pure and Applied Chemistry2008 , 80 (4), 797-805. [Link]
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Yin, J.; Buchwald, S. L. Palladium-Catalyzed Intermolecular C-N Bond Formation. Organic Letters2000 , 2 (8), 1101-1104. [Link]
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Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews2011 , 40 (10), 5084-5121. [Link]
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Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461-1473. [Link]
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Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry2003 , 68 (11), 4302-4314. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805-818. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Cohen, A.; Crozet, M. D.; Vanelle, P. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry2009 , 11 (11), 1798-1803. [Link]
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National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
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Wikipedia. Heck reaction. [Link]
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MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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Molander, G. A.; Fumagalli, T. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry2006 , 71 (15), 5743-5747. [Link]
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Ali, M. A.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019 , 24(1), 135. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Application Note: A Robust, Validated HPLC Method for the Analysis of 4-[(4-Bromophenoxy)methyl]benzoic acid and Its Process-Related Impurities
Abstract
This application note details a highly reliable and meticulously validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(4-Bromophenoxy)methyl]benzoic acid, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and impurity profiling in drug development and manufacturing environments. The methodology is grounded in established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Analytical Imperative
This compound and its derivatives are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Consequently, a robust analytical method is essential to quantify the main component and detect any process-related impurities or degradation products.[3]
Reversed-phase HPLC is the technique of choice for such analyses due to its efficiency, sensitivity, and specificity in separating a wide range of organic molecules.[4] This application note provides a comprehensive guide, from first principles of method development to a step-by-step protocol and validation, to empower researchers and quality control analysts with a reliable analytical tool.
Chromatographic Principles and Method Development Rationale
The development of this HPLC method was guided by the physicochemical properties of this compound, which possesses both hydrophobic (bromophenoxy and benzene rings) and hydrophilic/ionizable (carboxylic acid) moieties.
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was selected for its hydrophobic character, which provides excellent retention for the non-polar regions of the analyte.[5] The high surface area and carbon load of modern C18 columns ensure strong hydrophobic interactions, leading to good separation from less retained impurities.
-
Mobile Phase Optimization: The mobile phase is a critical factor in achieving the desired separation.
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and favorable UV transparency.[6] Its solvochromatic properties also offer different selectivity compared to methanol.[6]
-
Aqueous Phase and pH Control: The carboxylic acid group of the analyte is ionizable. To ensure consistent retention times and sharp peak shapes, the ionization of this group must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase. A phosphate buffer at a pH of approximately 3.0 ensures that the carboxylic acid remains in its protonated, less polar form, thereby increasing its retention on the C18 column.[7] Controlling the pH is crucial for the reproducibility of the analysis of acidic compounds.[8]
-
-
Detection Wavelength: A UV detector is suitable for aromatic compounds. Based on the chromophores present (benzene rings), a detection wavelength in the range of 230-260 nm is expected to provide good sensitivity. For this application, 240 nm was chosen as a starting point, which can be further optimized by examining the UV spectrum of the analyte.
Experimental Workflow and Protocol
The overall workflow for the analysis is depicted in the following diagram:
Caption: High-level workflow for the HPLC analysis of this compound.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (H₃PO₄) (AR grade)
-
-
Reference Standard: this compound (purity ≥ 99.5%)
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Prior to injection, filter the solution through a 0.45 µm syringe filter.[8][9]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 20.01 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][10] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was demonstrated by analyzing a blank (diluent), the reference standard, and a spiked sample containing potential impurities. The method is considered specific if the peak for this compound is well-resolved from any other peaks.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of the reference standard at five different concentrations, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
Accuracy (Recovery)
Accuracy was determined by a recovery study. Known amounts of the reference standard were added to a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated. According to ICH guidelines, a minimum of nine determinations across a minimum of three concentration levels is recommended.[11]
Precision
-
Repeatability (Intra-day Precision): The precision of the method was assessed by performing six replicate injections of the standard solution at 100% of the target concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Ruggedness): The intermediate precision was determined by repeating the analysis on a different day, with a different analyst, and on a different instrument.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Results and Discussion
The following table summarizes the acceptance criteria and typical results obtained during the validation of this method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
The results demonstrate that the developed HPLC method is linear, accurate, precise, and specific for the analysis of this compound. The low values for LOD and LOQ indicate that the method is sensitive enough to be used for impurity profiling.
Conclusion
The RP-HPLC method described in this application note is a robust and reliable tool for the quantitative analysis of this compound and its derivatives. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine use in quality control laboratories within the pharmaceutical industry. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for the implementation and potential adaptation of this method for similar compounds.
References
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Food Technology and Biotechnology. Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Available from: [Link]
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PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available from: [Link]
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Agilent. Analysis of Organic Acids in Aqueous Samples Application. Available from: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Available from: [Link]
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Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]
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MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
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Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link]
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ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Available from: [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. Available from: [Link]
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Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
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LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
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NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]
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LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available from: [Link]
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YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]
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MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]
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Quantitative Analysis of 4-[(4-Bromophenoxy)methyl]benzoic Acid in Human Plasma Using a Validated SPE-LC-MS/MS Method
An Application Note for Drug Development Professionals
Introduction: The Analytical Imperative
4-[(4-Bromophenoxy)methyl]benzoic acid is a key organic intermediate whose structural motifs are prevalent in compounds under investigation in pharmaceutical and materials science development.[1][2] Accurate quantification of this and similar molecules in complex biological matrices, such as human plasma, is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. These studies inform critical decisions regarding a drug candidate's safety and efficacy profile. The inherent complexity of plasma, with its high content of proteins, lipids, and endogenous metabolites, presents a significant analytical challenge, demanding a method with exceptional selectivity, sensitivity, and robustness.
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a streamlined Solid-Phase Extraction (SPE) procedure for sample cleanup, ensuring minimal matrix effects and high analyte recovery. The method is designed to be fully compliant with the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance, making it suitable for regulated drug development environments.[3][4]
Principle of the Method: A Strategy of Selectivity
The analytical strategy is founded on the synergistic power of chromatographic separation and mass spectrometric detection.[5]
-
Sample Preparation (Solid-Phase Extraction - SPE): The method begins with an efficient extraction of the analyte from the plasma matrix. SPE is chosen over simpler techniques like protein precipitation or liquid-liquid extraction (LLE) for its ability to provide significantly cleaner extracts, which is crucial for minimizing ion suppression in the MS source and ensuring long-term instrument robustness.[6][7][8] A polymeric reversed-phase SPE sorbent is used to effectively bind the analyte while allowing polar interferences like salts and proteins to be washed away.
-
Chromatographic Separation (LC): The extracted sample is then subjected to reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC). This separates the target analyte from any remaining matrix components and potential isomers or metabolites, which is essential for preventing analytical interference.[9]
-
Detection (Tandem Mass Spectrometry - MS/MS): The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique, considered the 'gold standard' for quantification, offers unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the analyte.[10] Ionization is achieved via Electrospray Ionization (ESI) in negative ion mode, which is optimal for the acidic carboxylic acid moiety of the target molecule.
The entire workflow is depicted in the diagram below.
Figure 1: Overall analytical workflow from sample receipt to final quantification.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
This compound-¹³C₆ stable isotope-labeled internal standard (SIL-IS) (≥98% purity, ≥99% isotopic purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
Formic acid (≥99%)
-
Ammonium hydroxide (28-30%)
-
Human plasma (K₂EDTA anticoagulant), sourced from at least six unique donors for validation
-
SPE Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB, 30 mg, 1 cc)
Instrumentation
-
LC System: A UHPLC system capable of binary gradient delivery at pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC I-Class, Sciex ExionLC™ AD).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated ESI source (e.g., Sciex 6500+ QTRAP®, Waters Xevo TQ-XS).
-
Data System: Chromatography data system software for instrument control, data acquisition, and processing (e.g., Sciex Analyst®, Waters MassLynx®).
Detailed Experimental Protocols
Rationale for Internal Standard Selection
For accurate and precise quantification, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[11][12] The ideal IS co-elutes and experiences identical extraction recovery and matrix effects as the analyte.[11]
-
Expertise: A stable isotope-labeled (SIL) internal standard is the preferred choice in LC-MS bioanalysis.[13][14] Its physicochemical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior with the highest possible fidelity through extraction and ionization.[13] A ¹³C₆-labeled standard is chosen to provide a +6 Da mass shift, which is sufficient to prevent isotopic crosstalk while ensuring chromatographic co-elution.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and SIL-IS in methanol to create separate 1 mg/mL stock solutions.
-
Spiking Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create working solutions for spiking calibration standards (CAL) and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the SIL-IS stock solution in 50:50 ACN:Water.
-
CAL and QC Preparation: Spike blank human plasma with the appropriate analyte working solutions to prepare a calibration curve (e.g., 0.1 to 100 ng/mL) and at least four levels of QCs (LLOQ, Low, Mid, High).
Sample Preparation Protocol: Solid-Phase Extraction
-
Causality: The carboxylic acid moiety of the analyte is acidic. To achieve optimal retention on a reversed-phase SPE sorbent, the sample must be acidified to a pH at least 2 units below the analyte's pKa.[7][15] This protonates the carboxyl group, rendering the molecule neutral and more hydrophobic, thus maximizing its interaction with the nonpolar sorbent. The wash step uses a weak organic solvent to remove hydrophilic interferences without prematurely eluting the analyte. The elution solvent is strong enough to desorb the analyte and contains a small amount of base (ammonium hydroxide) to deprotonate the carboxylic acid, increasing its polarity to ensure efficient release from the sorbent.
Figure 2: Step-by-step solid-phase extraction (SPE) workflow.
LC-MS/MS Method Parameters
-
Chromatographic Rationale: A C18 column is selected for its excellent retention of hydrophobic molecules like the target analyte.[16] A gradient elution is employed to provide sharp peak shapes and to ensure that late-eluting matrix components are washed from the column. The addition of 0.1% formic acid to the mobile phase is critical for controlling the ionization of the analyte's carboxylic acid group, leading to consistent retention and symmetrical peaks.[17][18]
-
Mass Spectrometry Rationale: ESI in negative ion mode is chosen as it provides the highest sensitivity for acidic molecules by facilitating the formation of the deprotonated [M-H]⁻ ion.[19] MRM transitions are optimized by direct infusion of the analyte. The precursor ion is the molecular ion [M-H]⁻. The most abundant and stable fragment ions are chosen for quantification (Quantifier) and confirmation (Qualifier) to ensure method selectivity.
| Parameter | Condition |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 4.5 |
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas (CUR) | 35 psi |
| IonSpray Voltage (IS) | -4500 V |
| Temperature (TEM) | 550 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| MRM Transitions | Analyte |
| This compound (Quant) | |
| This compound (Qual) | |
| SIL-IS |
Table 2: Mass Spectrometry Conditions (Note: Voltages and gas settings require optimization for the specific instrument).
Trustworthiness: A Foundation in Method Validation
To ensure the reliability of the data generated, this method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation" guidance.[4][20][21] A full validation protocol establishes the performance characteristics of the method and ensures it is fit for its intended purpose.[21]
Key validation parameters that must be assessed include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences.[21] This is tested by analyzing at least six different sources of blank plasma.
-
Accuracy and Precision: The closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in measurements (precision). This is assessed at multiple QC levels over several days.
-
Calibration Curve: The relationship between instrument response and analyte concentration. The curve must demonstrate linearity over the intended analytical range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extracted spikes versus post-extracted spikes.
-
Matrix Effect: The suppression or enhancement of analyte ionization caused by co-eluting matrix components. Assessed by comparing the response of analyte in post-extracted blank plasma to its response in a neat solution.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).
| Validation Parameter | Acceptance Criteria (per FDA Guidance) |
| Accuracy | Mean concentration at each QC level must be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Coefficient of Variation (CV) should not exceed 15% for each QC level (≤20% at LLOQ). |
| Selectivity | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | At least 75% of standards must have back-calculated accuracy within ±15% (±20% at LLOQ). R² ≥ 0.99. |
Table 3: Summary of key validation acceptance criteria.
Conclusion
This application note provides a comprehensive, robust, and highly sensitive SPE-LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocols for sample preparation and instrumental analysis are grounded in sound scientific principles to ensure high data quality. By adhering to the validation framework established by regulatory agencies like the FDA, this method provides a trustworthy and reliable tool for researchers and scientists in the field of drug development, enabling confident decision-making in preclinical and clinical studies.
References
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Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. Available from: [Link]
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Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. National Institutes of Health (NIH). Available from: [Link]
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Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. Available from: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). Available from: [Link]
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Optimization of reverse-phase liquid chromatographic separation of weak organic acids. ACS Publications. Available from: [Link]
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10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]
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Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available from: [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available from: [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central (PMC). Available from: [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]
-
SPE Method Development Tips and Tricks. Agilent. Available from: [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available from: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available from: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]
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What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available from: [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]
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Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PubMed Central (PMC). Available from: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available from: [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available from: [Link]
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LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available from: [Link]
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Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. Available from: [Link]
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Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). Cheméo. Available from: [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available from: [Link]
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Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. ACS Publications. Available from: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Taylor & Francis Online. Available from: [Link]
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Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central (PMC). Available from: [Link]
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The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]
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A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PubMed Central (PMC). Available from: [Link]
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CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Northern British Columbia. Available from: [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]
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Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. Available from: [Link]
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Benzoic acid, 4-bromo-, methyl ester. NIST WebBook. Available from: [Link]
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Harnessing 4-[(4-Bromophenoxy)methyl]benzoic Acid for the Synthesis of Novel Bioactive Compounds: A Guide for Medicinal Chemists
Introduction: The Strategic Value of 4-[(4-Bromophenoxy)methyl]benzoic Acid
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. This compound is a versatile scaffold that presents medicinal chemists with a unique combination of reactive sites, enabling a divergent approach to the synthesis of diverse compound libraries. Its structure, featuring a carboxylic acid, a stable ether linkage, and a reactive aryl bromide, allows for sequential or orthogonal functionalization, making it an ideal starting point for the exploration of new chemical space in the pursuit of bioactive molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the synthesis of promising bioactive compounds. We will delve into key transformations at both the carboxylic acid and the aryl bromide moieties, with a focus on strategies to generate derivatives with potential anticancer and anti-inflammatory properties.
Core Synthetic Strategies and Applications
The inherent functionalities of this compound allow for a range of synthetic modifications. The carboxylic acid group is a prime handle for the formation of amides and esters, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations can be employed to modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.
Derivatives of bromophenols and benzoic acid have shown potential as candidates for drug development due to their diverse biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties[1]. The strategic combination of these two pharmacophores within the this compound framework provides a solid foundation for the design of new therapeutic agents.
Workflow for Bioactive Compound Synthesis
Caption: General synthetic strategies from this compound.
Part 1: Synthesis of Bioactive Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is a key feature in a vast number of pharmaceuticals. The carboxylic acid moiety of this compound can be readily converted to a wide array of amides, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
Application Note: Amide Derivatives as Potential Anticancer Agents
The synthesis of novel amide derivatives is a well-established strategy in the development of anticancer agents[2][3]. By coupling this compound with various amines, it is possible to generate compounds that can interact with biological targets implicated in cancer progression.
Protocol 1: General Procedure for Amide Synthesis via Carbodiimide Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Materials:
| Reagent/Solvent | Purpose |
| This compound | Starting material |
| Amine (various) | Coupling partner |
| EDC or DCC | Carbodiimide coupling agent |
| HOBt | Activating agent |
| N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | Anhydrous solvent |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base |
| Saturated aqueous sodium bicarbonate solution | Workup |
| Brine | Workup |
| Anhydrous magnesium sulfate or sodium sulfate | Drying agent |
| Ethyl acetate or Dichloromethane | Extraction solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) and a base such as TEA or DIPEA (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate or DCM.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Part 2: Synthesis of Bioactive Ester Derivatives
Esterification of the carboxylic acid provides another avenue for derivatization, leading to compounds with altered pharmacokinetic profiles. Esters can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid, or they can possess intrinsic biological activity.
Application Note: Ester Derivatives in Anti-Inflammatory Drug Discovery
The development of novel ester derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) is a strategy to reduce gastrointestinal side effects and improve transdermal delivery[4][5]. Synthesizing ester derivatives of this compound can lead to new anti-inflammatory agents with potentially improved therapeutic profiles.
Protocol 2: Fischer Esterification for Methyl Ester Synthesis
This protocol details the synthesis of the methyl ester of this compound, a common intermediate for further transformations.
Materials:
| Reagent/Solvent | Purpose |
| This compound | Starting material |
| Methanol (anhydrous) | Solvent/Reagent |
| Sulfuric acid (concentrated) | Catalyst |
| Saturated aqueous sodium bicarbonate | Neutralization |
| Ethyl acetate | Extraction |
| Brine | Washing |
| Anhydrous sodium sulfate | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the starting material.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the synthesis of complex molecules from simple precursors[6].
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Anticancer Agents
The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds, a structural motif present in many anticancer drugs[7].
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an ester derivative of this compound with a boronic acid.
Materials:
| Reagent/Solvent | Purpose |
| Methyl 4-[(4-bromophenoxy)methyl]benzoate | Starting material |
| Arylboronic acid | Coupling partner |
| Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Base |
| Solvent (e.g., Toluene, Dioxane, DMF) and Water | Solvent system |
| Ethyl acetate | Extraction solvent |
| Brine | Washing |
| Anhydrous sodium sulfate | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add methyl 4-[(4-bromophenoxy)methyl]benzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄), and the base (2.0 eq).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of toluene and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the biaryl product.
Application Note: Buchwald-Hartwig Amination for the Synthesis of Novel Kinase Inhibitors
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent in many kinase inhibitors used in cancer therapy.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an ester derivative of this compound with an amine.
Materials:
| Reagent/Solvent | Purpose |
| Methyl 4-[(4-bromophenoxy)methyl]benzoate | Starting material |
| Amine | Coupling partner |
| Palladium catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos, RuPhos) | Catalytic system |
| Base (e.g., NaOtBu, K₃PO₄) | Base |
| Anhydrous solvent (e.g., Toluene, Dioxane) | Solvent |
| Diethyl ether or Ethyl acetate | Extraction solvent |
| Brine | Washing |
| Anhydrous sodium sulfate | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine methyl 4-[(4-bromophenoxy)methyl]benzoate (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃), the ligand (e.g., 4 mol % XPhos), and the base (1.4 eq) in a reaction vessel.
-
Solvent Addition: Add the anhydrous solvent.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite.
-
Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization of Key Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel bioactive compounds. The strategic and selective functionalization of its carboxylic acid and aryl bromide moieties provides access to a wide range of chemical diversity. The protocols outlined in this guide serve as a foundation for researchers to explore the synthesis of new amides, esters, biaryls, and arylamines with potential therapeutic applications. Further exploration of these synthetic pathways, coupled with robust biological screening, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P
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The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates - PMC. [Link]
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2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. [Link]
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Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC - NIH. [Link]
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Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity - ResearchGate. [Link]
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Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. [Link]
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Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]
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Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PubMed. [Link]
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Synthesis, biological evaluation and molecular docking studies of new amides of 4-bromothiocolchicine as anticancer agents - PubMed. [Link]
- US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google P
- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)
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Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions - ResearchGate. [Link]
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Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives - PubMed. [Link]
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Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed. [Link]
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Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing). [Link]
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(12) United States Patent - Googleapis.com. [Link]
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Journal of Chemical and Pharmaceutical Research, 2014, 6(8):1-4 Research Article Synthesis of Naproxen pro-drugs for enhance - An-Najah Staff. [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. [Link]
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Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization - PMC - PubMed Central. [Link]
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- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Functionalization of 4-[(4-Bromophenoxy)methyl]benzoic Acid for Advanced Therapeutic Development
Introduction: A Bifunctional Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the demand for versatile molecular building blocks is paramount. 4-[(4-Bromophenoxy)methyl]benzoic acid emerges as a molecule of significant interest, embodying a bifunctional scaffold with two distinct and orthogonally reactive sites: a carboxylic acid and an aryl bromide. This unique architecture allows for sequential or simultaneous functionalization, making it an invaluable precursor for the synthesis of complex molecules with tailored properties.
The diaryl ether motif is a privileged structure in medicinal chemistry, known for its metabolic stability, conformational flexibility, and ability to engage in key interactions with biological targets.[1][2] This core structure is prevalent in a wide array of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The presence of the carboxylic acid provides a handle for forming amide or ester linkages, essential for creating prodrugs, modulating solubility, or attaching to other molecular entities.[5] Concurrently, the aryl bromide is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6] This dual reactivity opens avenues for constructing intricate molecular architectures, such as those required for Proteolysis Targeting Chimeras (PROTACs), where this molecule can serve as a central linker connecting a target-binding element and an E3 ligase ligand.[7][8][][10]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and diverse functionalization of this compound, unlocking its potential for creating novel therapeutics and advanced materials.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is efficiently achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[11][12] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromophenol reacts with methyl 4-(bromomethyl)benzoate, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic route to this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 4-(bromomethyl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Formation of Methyl 4-[(4-bromophenoxy)methyl]benzoate.
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromophenol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq.) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-[(4-bromophenoxy)methyl]benzoate.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.
-
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization, primarily through the formation of esters and amides. These modifications are crucial for altering the pharmacokinetic properties of a molecule, creating prodrugs, or for covalent attachment to other molecules of interest.
Protocol 1: Esterification via Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[13] This method is particularly useful for synthesizing simple alkyl esters.
Reaction Scheme:
Caption: Fischer esterification of the title compound.
Detailed Protocol:
-
Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography.[14][15]
| Parameter | Condition | Rationale |
| Alcohol | Methanol, Ethanol, etc. (in excess) | Serves as both reactant and solvent, driving the equilibrium towards the product. |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. |
| Temperature | Reflux | Increases reaction rate. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid. |
Protocol 2: Amide Coupling
Amide bond formation is one of the most important reactions in medicinal chemistry.[5] Coupling of the carboxylic acid with a primary or secondary amine can be achieved using a variety of coupling reagents that activate the carboxylic acid.
Reaction Scheme:
Caption: Amide coupling of the title compound.
Detailed Protocol:
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[16]
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU, HBTU, EDCI/HOBt | Activates the carboxylic acid to form a highly reactive intermediate susceptible to nucleophilic attack by the amine. |
| Base | DIPEA, Triethylamine | Scavenges the acid formed during the reaction and maintains a basic pH to ensure the amine is in its nucleophilic free base form. |
| Solvent | DMF, DCM (anhydrous) | Aprotic solvents that do not interfere with the reaction. |
| Purification | Recrystallization/Chromatography | Removes unreacted starting materials and coupling byproducts.[16] |
Functionalization of the Aryl Bromide Moiety
The C(sp²)-Br bond is a key functional group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the aromatic ring. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups.[6]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the title compound.
Detailed Protocol:
Note: It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to performing the Suzuki coupling to avoid potential side reactions.
-
To a reaction vessel, add the ester of this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[17] The subsequent hydrolysis of the ester, if necessary, can be performed as described in the synthesis of the core scaffold.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are often used to dissolve both the organic and inorganic reagents. |
| Inert Atmosphere | Nitrogen or Argon | Prevents the oxidation and deactivation of the palladium(0) catalyst. |
Applications in Drug Discovery and Beyond
The derivatives of this compound are of significant interest in several areas of research and development.
-
Bifunctional Linkers in PROTACs: The ability to orthogonally functionalize the two ends of the molecule makes it an ideal candidate for a rigid linker in the design of PROTACs. The carboxylic acid end can be coupled to an E3 ligase ligand, while the aryl bromide can be elaborated via Suzuki coupling to attach a warhead that binds to the protein of interest. The diaryl ether core provides a defined spatial orientation between the two ends of the PROTAC, which is a critical parameter for inducing efficient ternary complex formation and subsequent protein degradation.[7][8][][10]
-
Scaffolds for Targeted Therapies: The diaryl ether scaffold is a common feature in many kinase inhibitors and other targeted therapies.[1][4] By varying the substituents on both aromatic rings through the functionalization strategies described above, libraries of compounds can be generated and screened for activity against a wide range of biological targets.
-
Materials Science: The rigid, well-defined structure of the derivatives of this compound can be exploited in materials science for the synthesis of novel polymers, liquid crystals, and other functional materials.
Characterization of Functionalized Derivatives
The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the aromatic protons will change predictably upon functionalization.[18][19][20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compounds and for monitoring the progress of reactions.[22]
Conclusion
This compound is a highly valuable and versatile bifunctional building block. The distinct reactivity of its carboxylic acid and aryl bromide moieties allows for a wide range of chemical transformations, enabling the synthesis of complex and functionally diverse molecules. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics, particularly in the exciting field of targeted protein degradation, as well as in the creation of new materials. The strategic functionalization of this core structure opens up a vast chemical space for exploration and innovation.
References
- US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents. (n.d.).
- Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. (n.d.).
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).
-
What is the best technique for amide purification? - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 22, 2026, from [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (n.d.). Retrieved January 22, 2026, from [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. (2020, September 16). Retrieved January 22, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020, October 30). Retrieved January 22, 2026, from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Chromatograms of (a) 4-hydroxybenzoic acid methyl ester, (b)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025, August 9). Retrieved January 22, 2026, from [Link]
-
Diaryl ether derivatives as anticancer agents - A review | Request PDF - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 22, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved January 22, 2026, from [Link]
-
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (2024, June 10). Retrieved January 22, 2026, from [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.). Retrieved January 22, 2026, from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved January 22, 2026, from [Link]
-
Diaryl ether derivatives as anticancer agents – a review - RSC Blogs. (2012, October 22). Retrieved January 22, 2026, from [Link]
- WO2011131609A2 - Purification of carboxylic esters by extractive distillation - Google Patents. (n.d.).
-
ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved January 22, 2026, from [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004, September 8).
-
Experiment 5: Bromination and Williamson Ether Synthesis Name: TA: Prelab Questions - Chegg. (2020, October 6). Retrieved January 22, 2026, from [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved January 22, 2026, from [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved January 22, 2026, from [Link]
-
Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning | Scilit. (2025, May 16). Retrieved January 22, 2026, from [Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Retrieved January 22, 2026, from [Link]
-
NMR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(4-Bromophenoxy)methyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(4-Bromophenoxy)methyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and improve product yields. We will explore common challenges, provide evidence-based solutions, and answer frequently asked questions to ensure your success in the laboratory.
The primary synthetic route to this compound involves a two-step process:
-
Williamson Ether Synthesis: Formation of an ether linkage between 4-bromophenol and a protected form of 4-(bromomethyl)benzoic acid, typically the methyl ester. This crucial step is an SN2 reaction where the phenoxide anion acts as the nucleophile.[1][2]
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Saponification: Hydrolysis of the methyl ester intermediate to yield the final carboxylic acid product.
This guide focuses on troubleshooting and optimizing the first, and most critical, step: the ether synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, their probable causes, and validated corrective actions.
Issue 1: Low or No Product Yield
A low yield of the desired ether intermediate is the most common challenge. This can often be traced back to several key factors in the SN2 reaction setup.
Potential Cause & Actionable Solution
-
Incomplete Deprotonation of 4-Bromophenol: The reaction requires the formation of the 4-bromophenoxide anion, a potent nucleophile. If the base used is not strong enough or is consumed by moisture, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution:
-
Select a Stronger Base: While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) will ensure irreversible and complete deprotonation of the phenol.[1] Use caution, as NaH reacts violently with water.
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents. If using a base like K₂CO₃, consider freshly drying it in an oven before use.
-
-
-
Poor Quality of Methyl 4-(bromomethyl)benzoate: As the electrophile, the integrity of this benzylic halide is critical. Benzylic halides can be lachrymatory and are susceptible to degradation over time through hydrolysis or self-condensation.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of the reagent or purify older material. Purity can be checked via NMR spectroscopy or melting point analysis.
-
Consider In Situ Preparation: For maximum reactivity, synthesize the benzylic bromide from methyl p-toluate immediately before use.
-
-
-
Suboptimal Reaction Conditions: The SN2 reaction rate is highly dependent on solvent, temperature, and reaction time.[3]
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base but leave the nucleophile relatively "bare," increasing its reactivity.[2] Protic solvents (like ethanol) should be avoided as they can solvate and deactivate the nucleophile.
-
Temperature and Time: Williamson ether syntheses often require heating to proceed at a practical rate. A typical temperature range is 50-100 °C for 1 to 8 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
-
Issue 2: Significant Amount of Unreacted Starting Material in Final Product
Observing unreacted 4-bromophenol or methyl 4-(bromomethyl)benzoate after the reaction indicates an incomplete or stalled reaction.
Potential Cause & Actionable Solution
-
Insufficient Reaction Time or Temperature: As discussed above, these are critical kinetic parameters.
-
Solution: Increase the reaction temperature in increments of 10 °C or prolong the reaction time, using TLC to monitor for the disappearance of the limiting reagent. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[2]
-
-
Poor Solubility of the Phenoxide Salt: The generated 4-bromophenoxide salt may not be sufficiently soluble in the organic solvent to react efficiently.
-
Solution:
-
Add a Phase Transfer Catalyst (PTC): A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly enhance the reaction rate. The PTC complexes with the cation (e.g., K⁺ from K₂CO₃), and its lipophilic exterior pulls the entire ion pair into the organic phase, increasing the effective concentration of the nucleophile.[2]
-
-
Issue 3: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum points to side reactions.
Potential Cause & Actionable Solution
-
C-Alkylation of the Phenoxide: While O-alkylation is electronically favored, some C-alkylation can occur at the ortho position of the phenoxide, leading to an isomeric byproduct.
-
Solution: The choice of solvent can influence this selectivity. Polar aprotic solvents generally favor O-alkylation.
-
-
Hydrolysis of the Benzylic Bromide: If water is present in the reaction mixture, the electrophilic methyl 4-(bromomethyl)benzoate can be hydrolyzed to methyl 4-(hydroxymethyl)benzoate.
-
Solution: Rigorously adhere to anhydrous reaction conditions. Dry all solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Workflow & Data
Optimized Protocol for Methyl 4-[(4-Bromophenoxy)methyl]benzoate
This protocol incorporates best practices to maximize yield.
-
Preparation: Under an inert atmosphere (N₂), add 4-bromophenol (1.0 eq) to a flask containing anhydrous DMF.
-
Deprotonation: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Alkylation: Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in anhydrous DMF dropwise.
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC until the 4-bromophenol is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Table 1: Comparison of Common Bases
| Base | pKa (Conjugate Acid) | Recommended Solvent | Pros | Cons |
| NaH | ~35 | DMF, THF | Irreversible deprotonation, high yields | Highly moisture-sensitive, requires inert atmosphere |
| K₂CO₃ | 10.3 | Acetonitrile, Acetone, DMF | Inexpensive, easy to handle | Weaker base, may require PTC and heat for full conversion |
| Cs₂CO₃ | 10.3 | Acetonitrile, DMF | Higher solubility and reactivity than K₂CO₃ | More expensive |
| NaOH | 15.7 | DMSO, or with PTC | Strong and inexpensive | Can introduce water, potentially leading to hydrolysis |
Visualizing the Process
General Synthetic Pathway
The diagram below outlines the two-step synthesis.
Caption: Two-step synthesis of the target molecule.
Troubleshooting Flowchart
Use this decision tree to diagnose yield issues systematically.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for choosing polar aprotic solvents like DMF or acetonitrile?
The Williamson ether synthesis is a classic SN2 reaction.[1] Its rate is described by the equation: Rate = k[Phenoxide][Alkyl Halide]. Polar aprotic solvents are ideal because they possess high dielectric constants that help dissolve charged species (the phenoxide salt), but they do not have acidic protons (like water or alcohols) that can form a hydrogen-bond "cage" around the nucleophile. This cage, present in protic solvents, would stabilize the nucleophile and increase the energy barrier for it to attack the electrophile. Therefore, polar aprotic solvents maximize the nucleophilicity of the phenoxide, leading to a faster reaction rate.[2]
Q2: Can I run the reaction with 4-bromophenol and 4-(bromomethyl)benzoic acid directly, without the ester?
This is not recommended. The carboxylic acid functional group is acidic (pKa ~4-5) and would be deprotonated by any base strong enough to deprotonate the phenol (pKa ~10). This would create a carboxylate anion, which could potentially compete as a nucleophile, leading to ester byproducts. More importantly, the desired product is an acid, which would exist as its conjugate base in the reaction mixture, making workup and purification complicated. Protecting the carboxylic acid as a methyl ester circumvents these issues.
Q3: My yield improved, but purification is difficult. Any suggestions?
After the initial ether synthesis and workup, you have the methyl ester intermediate. Before proceeding to saponification, ensure this intermediate is pure.
-
Purification of the Ester: Flash column chromatography on silica gel is highly effective. If the product is crystalline, recrystallization is an excellent alternative for achieving high purity.
-
Purification of the Final Acid: After saponification, the target molecule is a carboxylic acid. You can use an acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate and extract with a mild aqueous base (e.g., NaHCO₃). Your product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the aqueous layer with HCl to precipitate your pure product, which can be collected by filtration.
Q4: Are there any "green" chemistry considerations for this synthesis?
Yes. While solvents like DMF are effective, they are under increasing scrutiny. Consider replacing them with more environmentally benign alternatives like dimethyl sulfoxide (DMSO), which has a better safety profile, or exploring solvent-free conditions. Additionally, using a catalytic amount of a phase transfer catalyst with a milder, solid base like K₂CO₃ can be a greener approach than using a stoichiometric amount of a hazardous reagent like NaH.[4] Microwave-assisted synthesis can also be considered a green technique as it often leads to shorter reaction times and reduced energy consumption.[2]
References
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. Wikipedia.
- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal for Research in Applied Science & Engineering Technology.
- SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry.
- A kind of preparation method of 4- bromobenzoic acids.
- Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Duan, H.
-
Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. SureChem.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- 4-(4-BROMO-BENZENESULFONYLAMINO)-BENZOIC ACID synthesis. ChemicalBook.
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. francis-press.com [francis-press.com]
Technical Support Center: Purification of 4-[(4-Bromophenoxy)methyl]benzoic acid
Answering the call of complex purifications, this Technical Support Center guide provides Senior Application Scientist-level insights into troubleshooting the purification of 4-[(4-Bromophenoxy)methyl]benzoic acid. This resource is designed for professionals in research and drug development, offering in-depth, cause-and-effect explanations for common challenges encountered in the lab.
This guide is structured to address practical problems encountered during the purification of this compound. We will first explore the likely synthetic origins of this compound to anticipate common impurities, followed by a series of troubleshooting FAQs and detailed purification protocols.
Anticipating Impurities: A Look at the Synthesis
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its purification challenges are best understood by examining its common synthetic route: a two-step process involving a Williamson Ether Synthesis followed by ester hydrolysis.
-
Step 1: Williamson Ether Synthesis. This reaction forms the ether linkage. Typically, the sodium salt of 4-bromophenol (a phenoxide) acts as a nucleophile, attacking an electrophilic carbon. The most common reaction partner is methyl 4-(bromomethyl)benzoate.[2][3]
-
Step 2: Saponification (Ester Hydrolysis). The methyl ester intermediate, methyl 4-[(4-bromophenoxy)methyl]benzoate, is then hydrolyzed under basic conditions (e.g., with NaOH or KOH), followed by an acidic workup to yield the final carboxylic acid product.[4][5][6]
This synthetic pathway allows us to predict the most likely impurities in the crude product.
| Impurity Name | Structure | Origin | Recommended Removal Method |
| 4-Bromophenol | Br-Ph-OH | Unreacted starting material from Step 1. | Acid-Base Extraction |
| Methyl 4-(bromomethyl)benzoate | Br-CH₂-Ph-COOCH₃ | Unreacted starting material from Step 1. | Acid-Base Extraction, Recrystallization |
| Methyl 4-[(4-bromophenoxy)methyl]benzoate | Br-Ph-O-CH₂-Ph-COOCH₃ | Incomplete hydrolysis in Step 2. | Acid-Base Extraction, Re-hydrolysis |
| Succinimide | (CH₂CO)₂NH | Byproduct if N-bromosuccinimide (NBS) was used to prepare the bromomethyl starting material.[7] | Water wash during workup.[7] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil or a gummy solid and refuses to crystallize. What is the cause and how can I fix it?
Expert Analysis: This is a classic sign of significant impurity levels, particularly the presence of unreacted starting materials or the intermediate ester, which can act as a eutectic mixture, depressing the melting point and preventing lattice formation. Residual solvent can also be a culprit.
Troubleshooting Steps:
-
Perform an Acid-Base Extraction: This is the most effective first step to remove neutral and phenolic impurities. The carboxylic acid product is acidic and will react with a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble sodium carboxylate salt. Neutral impurities (like the intermediate ester) and less acidic phenols (like 4-bromophenol) will remain in the organic layer.[8][9] See Protocol A for a detailed methodology.
-
Re-evaluate the Hydrolysis Step: If acid-base extraction reveals a large amount of neutral ester impurity, it indicates the initial saponification was incomplete. The recovered ester can be subjected to the hydrolysis reaction again.[10]
-
Solvent Trituration: If the issue persists after extraction, try triturating the gummy solid with a non-polar solvent like hexanes or diethyl ether. This can help wash away highly non-polar impurities and may induce crystallization of your desired product.
Q2: I've recrystallized my product, but the melting point is still low/broad and my NMR spectrum shows impurities. How can I improve my recrystallization?
Expert Analysis: A poor recrystallization outcome usually points to one of three issues: an inappropriate solvent system, cooling the solution too quickly, or an insufficient purity level to begin with. For carboxylic acids like this, a common and effective technique is to use a solvent pair, such as an alcohol-water system.[11][12]
Troubleshooting & Optimization:
-
Solvent System Selection: The ideal solvent should dissolve the compound when hot but not when cold.[12]
-
Good Starting Points: Acetic acid/water, ethanol/water, or isopropanol/water mixtures are excellent choices for benzoic acid derivatives.[13][14]
-
Procedure: Dissolve the crude acid in the minimum amount of hot alcohol. Then, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot alcohol to redissolve the precipitate and then allow it to cool slowly.
-
-
Control the Cooling Rate: Rapid cooling (e.g., plunging the flask in an ice bath) traps impurities within the crystal lattice.[11] Allow the flask to cool slowly to room temperature on the benchtop first, which encourages the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can be used to maximize yield.[11]
-
Charcoal Treatment for Color: If your hot solution is colored, it indicates the presence of highly conjugated, colored impurities. Add a small amount (spatula tip) of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal before cooling.[12]
This diagram illustrates the logical flow from a crude reaction mixture to a purified final product.
Caption: Workflow for purifying this compound.
Q3: How do I know if I've successfully removed the intermediate ester, methyl 4-[(4-bromophenoxy)methyl]benzoate?
Expert Analysis: Differentiating the product from its methyl ester precursor is critical. While both are structurally similar, their chemical and physical properties provide clear handles for separation and characterization.
Verification Methods:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than its corresponding methyl ester. On a silica gel TLC plate, the acid will have a much lower Rf value (it will not travel as far up the plate) than the ester. A typical eluent system would be 30-50% ethyl acetate in hexanes.
-
Infrared (IR) Spectroscopy:
-
Product (Acid): Look for a very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
-
Impurity (Ester): Will show a C=O stretch at a slightly higher frequency (~1720 cm⁻¹) and will be missing the broad O-H stretch.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive sign of the ester is a sharp singlet peak around 3.9 ppm corresponding to the -OCH₃ protons. The carboxylic acid will have a broad singlet far downfield (often >10 ppm) for the -COOH proton, which is absent in the ester.[15]
-
Experimental Protocols
Protocol A: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and weakly acidic phenolic impurities.
Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or diethyl ether (~10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities. The bottom aqueous layer contains the sodium salt of your desired product.
-
Isolate Impurities (Optional): Drain the organic layer and set it aside. This layer contains any unreacted ester or other neutral byproducts.
-
Wash: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities. Discard the organic wash.
-
Precipitation: Drain the aqueous layer into a beaker and cool it in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ~2). The carboxylic acid product will precipitate as a solid.[9]
-
Collection: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and dry thoroughly.[7]
Caption: Separation of acidic product from neutral impurities.
Protocol B: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is for purifying the solid product obtained after acid-base extraction.
Methodology:
-
Dissolution: Place the crude, dried solid from Protocol A into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. Keep the solution hot on a hot plate.
-
Induce Saturation: While stirring the hot solution, add hot deionized water dropwise until you observe persistent cloudiness.
-
Clarify: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by determining its melting point and acquiring spectroscopic data (NMR, IR).
References
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- CN110981607A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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-
Organic Syntheses Procedure . 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
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Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution . University of Lethbridge. [Link]
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The Recrystallization of Benzoic Acid . University of Wisconsin-River Falls. [Link]
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(PDF) Recrystallization of Impure Benzoic Acid . ResearchGate. [Link]
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What is the mechanism for the basic hydrolysis of methyl benzoate? . Homework.Study.com. [Link]
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Side reactions to avoid during the functionalization of 4-[(4-Bromophenoxy)methyl]benzoic acid
Welcome to the technical support center for the functionalization of 4-[(4-Bromophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid common side reactions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of two distinct functional groups: a carboxylic acid and an aryl bromide. This bifunctionality allows for a variety of subsequent transformations, but it also presents a significant challenge: achieving chemoselectivity. The key to successful functionalization lies in understanding the relative reactivity of these two groups and choosing reaction conditions that favor the transformation of one while leaving the other intact.
This guide will provide you with the expertise to make informed decisions in your experimental design, troubleshoot unexpected results, and confidently synthesize your target molecules.
Core Concepts: A Tale of Two Functional Groups
The reactivity of this compound is dominated by its two key functional moieties:
-
The Carboxylic Acid: This group is a versatile handle for forming amides, esters, and other derivatives. Its acidic proton, however, can interfere with many organometallic reactions that employ strong bases.
-
The Aryl Bromide: This group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
The central question in any functionalization strategy for this molecule is which group to react first and how to prevent the other from participating in unwanted side reactions.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the functionalization of this compound, providing potential causes and actionable solutions.
Problem 1: Low yield or no reaction in a Suzuki-Miyaura coupling.
Scenario: You are attempting a Suzuki-Miyaura coupling to modify the aryl bromide, but you observe primarily unreacted starting material or a very low yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incompatible Base | Strong bases like NaOtBu can deprotonate the carboxylic acid, leading to solubility issues or undesired side reactions. | Switch to a weaker, more compatible base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. These bases are known to be effective in Suzuki couplings with substrates bearing acidic protons.[1] |
| Catalyst Inhibition | The carboxylate anion formed upon deprotonation of the starting material can coordinate to the palladium center, inhibiting its catalytic activity. | Consider protecting the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. The ester can be easily hydrolyzed post-coupling.[2] |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can be sensitive to aqueous basic conditions, leading to its decomposition before it can participate in the cross-coupling. | Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable and less prone to protodeboronation.[3] |
| Poor Catalyst Activity | The chosen palladium catalyst or ligand may not be active enough for this specific transformation. | For sterically hindered substrates, consider using a more electron-rich and bulky phosphine ligand like SPhos or XPhos to promote efficient oxidative addition and reductive elimination.[4][5] |
Problem 2: Multiple products observed in a Buchwald-Hartwig amination.
Scenario: You are performing a Buchwald-Hartwig amination on the aryl bromide, but TLC and NMR analysis show the formation of multiple products alongside your desired amine.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Homocoupling of Aryl Bromide | Under certain conditions, the aryl bromide can couple with itself to form a biaryl byproduct. | Ensure thorough degassing of your solvents and reaction mixture to remove oxygen, which can promote homocoupling. Using a well-defined palladium precatalyst can also minimize this side reaction. |
| Reaction with the Carboxylic Acid | If the reaction conditions are harsh, the amine nucleophile could potentially react with the carboxylic acid to form an amide, or the carboxylic acid could interfere with the catalyst. | As with the Suzuki coupling, using a weaker base like Cs₂CO₃ or K₃PO₄ is recommended.[1] Alternatively, protecting the carboxylic acid as an ester is a robust strategy to prevent its participation.[2] |
| Ligand Degradation | Some phosphine ligands can be sensitive to prolonged heating or reaction with other components in the mixture, leading to loss of catalytic activity and the formation of byproducts. | Choose a robust, sterically hindered ligand appropriate for your specific amine. For instance, BrettPhos is often effective for primary amines, while RuPhos is a good choice for secondary amines.[6] |
Problem 3: Unexpected ester or amide formation when targeting the aryl bromide.
Scenario: You are attempting a cross-coupling reaction, but you isolate a product where the carboxylic acid has been esterified with the alcohol solvent or amidated with the amine reagent.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| In-situ Activation of Carboxylic Acid | While less common under typical cross-coupling conditions, some reagents or high temperatures could lead to the activation of the carboxylic acid, making it susceptible to nucleophilic attack. | The most reliable solution is to protect the carboxylic acid as an ester before carrying out the cross-coupling reaction. This ensures that the carboxylic acid is unreactive towards nucleophiles.[2][7] |
| High Reaction Temperature | Elevated temperatures can sometimes promote esterification or amidation, especially if the reaction times are long. | If possible, try to lower the reaction temperature. This may require screening different catalyst/ligand combinations to find a more active system that operates under milder conditions. |
Frequently Asked Questions (FAQs)
Q1: Do I always need to protect the carboxylic acid group before functionalizing the aryl bromide?
Not necessarily. For many Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can allow for successful coupling without the need for a protecting group.[1] However, if you are using strongly basic conditions or if you are encountering low yields and side reactions, protecting the carboxylic acid as an ester is a highly recommended and often foolproof strategy.[2][7]
Q2: What is the best protecting group for the carboxylic acid?
A simple methyl or ethyl ester is typically the best choice. They are easy to install via Fischer-Speier esterification using the corresponding alcohol and a catalytic amount of acid (e.g., H₂SO₄). These esters are generally stable to the conditions of most cross-coupling reactions and can be readily removed by hydrolysis with a base like NaOH or LiOH.[2]
Q3: Can the ether linkage in the molecule cause any side reactions?
Under the typical conditions for esterification, amidation, Suzuki-Miyaura, and Buchwald-Hartwig reactions, the ether linkage is generally stable and unlikely to participate in side reactions. Cleavage of such aryl ethers typically requires much harsher conditions or specific catalytic systems not commonly employed for these transformations.[8]
Q4: How can I monitor the progress of my reaction and identify side products?
Thin-layer chromatography (TLC) is an excellent tool for monitoring reaction progress.[9][10] You should see the spot for your starting material disappear and a new spot for your product appear. The product's Rf value will depend on the functionalization:
-
Esterification: The product will be less polar than the starting carboxylic acid, resulting in a higher Rf value.
-
Amidation: The polarity of the product will depend on the amine used, but it will likely have a different Rf from the starting material.
-
Cross-coupling (Suzuki or Buchwald-Hartwig): The product will be significantly less polar than the starting acid, leading to a much higher Rf value.
If you see multiple new spots, this indicates the formation of side products. These can be isolated by column chromatography and characterized by NMR and mass spectrometry to identify their structures and devise a strategy to avoid their formation.[11]
Q5: What are the key considerations for choosing a catalyst system for Suzuki or Buchwald-Hartwig reactions with this substrate?
The choice of ligand is critical. For both reactions, bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[4][6] For Buchwald-Hartwig amination, the optimal ligand is often dependent on the nature of the amine (primary, secondary, etc.).[12] It is highly recommended to consult literature for specific ligand recommendations for your substrate class or to perform a small-scale screen of different ligands to identify the most effective one for your system.
Experimental Protocols & Visualizations
Decision-Making Workflow for Functionalization
The following diagram illustrates the key decision points when planning the functionalization of this compound.
Caption: Decision workflow for the functionalization of this compound.
General Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
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Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). ResearchGate. [Link]
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Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (n.d.). PubMed Central. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]
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The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. [Link]
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Recognizing and Understanding Aromaticity (Worksheet Solutions Walkthrough). (2021). YouTube. [Link]
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Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. [Link]
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Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. [Link]
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Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. (2010). ACS Publications. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Electrophilic Aromatic Substitution Practice Problems. (n.d.). Chemistry Steps. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. [Link]
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Derivatives of Carboxylic Acids. (n.d.). Michigan State University Chemistry. [Link]
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Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024). SpringerLink. [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.).
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Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (1998). Semantic Scholar. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). Frontiers in Chemical Sciences. [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). ACS Publications. [Link]
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Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. (2013). PubMed. [Link]
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Organic Chemistry 2: Chapter 18 - Aromatic Substitution Reactions (Part 1/4). (2022). YouTube. [Link]
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Researchers Develop New Methods for Meta-selective C–H Functionalizations of Benzoic acids. (2016). Chinese Academy of Sciences. [Link]
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Suzuki cross-coupling reaction. (2020). YouTube. [Link]
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Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019). The Royal Society of Chemistry. [Link]
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Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. (2015). Chemistry LibreTexts. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). AIR Unimi. [Link]
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Palladium(II)-Catalyzed Decarboxylative Addition of Benzoic Acids to Nitriles. (n.d.). ResearchGate. [Link]
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Organic Chemistry 2: Chapter 18 - Aromatic Substitution Reactions (Part 2 of 3). (2022). YouTube. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. [Link]
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Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]
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Reactions of Aromatics:EAS and Beyond - Part 2 of 3 Exam Prep. (n.d.). Pearson. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. [Link]
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REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. (n.d.). International Journal of Engineering, Science and Mathematics. [Link]
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Ether or ester synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Formal Cross-Coupling of Diaryl Ethers with Amines: New Tactic to Slice 4-O-5 Linkage in Lignin Models. (2018). ResearchGate. [Link]
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Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). National Institutes of Health. [Link]
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During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? (2022). ResearchGate. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
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Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022). PubMed. [Link]
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NMR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PubMed Central. [Link]
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Optimizing reaction conditions for coupling with 4-[(4-Bromophenoxy)methyl]benzoic acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing 4-[(4-Bromophenoxy)methyl]benzoic acid in common coupling reactions. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Introduction to this compound
This bifunctional molecule offers two primary reactive sites for synthetic elaboration:
-
Aryl Bromide: An ideal handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.
-
Carboxylic Acid: A versatile group for forming amide bonds, esters, or other derivatives.
This guide is structured into three key sections based on the most common transformations performed with this substrate: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Amide Bond Formation.
Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a C-C bond between the aryl bromide of our substrate and an organoboron species, typically a boronic acid or ester.[1][2] The reaction is prized for its mild conditions and high functional group tolerance.[3]
Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling
Question: My reaction yield is low or non-existent. What are the primary factors to investigate?
Answer: Low yield in a Suzuki coupling is a common issue that can typically be traced back to one of four areas: catalyst activity, base effectiveness, boronic acid stability, or solvent choice.
-
Catalyst System (Palladium Source & Ligand): The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of these steps is highly dependent on the palladium source and the chosen phosphine ligand.
-
Causality: The aryl bromide on our substrate is relatively electron-rich due to the ether linkage. This can make the initial, often rate-determining, oxidative addition step sluggish.[3][4] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos, or trialkylphosphines like P(t-Bu)3) can accelerate this step by promoting the formation of a highly reactive, monoligated palladium(0) species.[5][6]
-
Actionable Advice: If using a standard catalyst like Pd(PPh3)4, consider switching to a more active pre-catalyst system, such as Pd(OAc)2 combined with a bulky phosphine ligand.
-
-
Choice and Quality of Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[7]
-
Causality: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transfer of the organic group to the palladium center.[7] The strength and solubility of the base are critical.
-
Actionable Advice: Aqueous bases like K2CO3 or Cs2CO3 are common starting points. If solubility is an issue, consider using a stronger, organic-soluble base like K3PO4. For base-sensitive substrates, a weaker base like KF may be effective.[7] Ensure the base is finely powdered and dry, as clumping can reduce its effective surface area.
-
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to decomposition, especially protodeborylation (replacement of the boron group with hydrogen), which is a major cause of low yields.[4]
-
Causality: This side reaction is often promoted by excess water, high temperatures, or certain palladium species. It consumes your nucleophilic partner, leading to the formation of undesired arene byproduct and reduced product yield.
-
Actionable Advice: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider using more stable boronate esters, such as pinacol esters, which are less prone to decomposition.[4] Ensure your reaction is properly deoxygenated, as oxygen can also contribute to boronic acid degradation.
-
-
Solvent and Temperature: The solvent must solubilize all components and be stable at the reaction temperature.
-
Causality: Poor solubility of any reactant will impede the reaction rate.[8] The temperature must be high enough to drive the reaction but not so high that it causes degradation of the starting materials, catalyst, or product.
-
Actionable Advice: A mixture of an organic solvent like dioxane, THF, or toluene with water is a standard choice for carbonate bases.[9][10] If starting materials are poorly soluble, consider DMF, but be aware it can be difficult to remove. Screen temperatures, starting around 80-100 °C.
-
Question: I'm observing a significant amount of homocoupling of my boronic acid (Glaser coupling). How can I minimize this?
Answer: Homocoupling is often caused by the presence of oxygen in the reaction mixture. Thorough deoxygenation is critical. Purge your solvent and reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the palladium catalyst. Maintaining a positive pressure of inert gas throughout the reaction is essential.
Optimized Reaction Parameters for Suzuki Coupling
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)2 (1-5 mol%) or Pd2(dba)3 (1-2.5 mol%) | Pd(II) sources are air-stable and reduced in situ. Pd(0) sources are more active but air-sensitive.[11] |
| Ligand | SPhos, XPhos, P(t-Bu)3 (1.2-2.0 eq. relative to Pd) | Bulky, electron-donating ligands are crucial for coupling with aryl bromides.[6] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess accounts for potential decomposition/homocoupling.[4] |
| Base | K2CO3 or K3PO4 (2-3 equivalents) | K3PO4 is stronger and often more effective for less reactive bromides. |
| Solvent | Dioxane/H2O (4:1) or Toluene/EtOH/H2O | Solvent choice depends on substrate solubility and base.[10] |
| Temperature | 80 - 110 °C | Start around 90 °C and adjust based on reaction progress. |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K3PO4 (2.5 eq.).
-
Deoxygenation: Seal the flask with a septum, and cycle between vacuum and backfilling with argon three times.
-
Solvent Addition: Add a 4:1 mixture of dioxane and water via syringe. Sparge the resulting suspension with argon for 15 minutes while stirring.
-
Catalyst Addition: In a separate vial, mix Pd(OAc)2 (0.02 eq.) and SPhos (0.04 eq.). Add this solid mixture to the reaction flask under a positive flow of argon.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3 to protonate the carboxylic acid. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Section 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[12][13][14] This method has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[13]
Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination
Question: My amination reaction is sluggish or stalls completely. What are the most common culprits?
Answer: Similar to the Suzuki coupling, the catalyst system and base are paramount. However, the nature of the amine nucleophile adds another layer of complexity.
-
Catalyst/Ligand Inactivity: The choice of ligand is even more critical in C-N coupling than in C-C coupling.
-
Causality: Reductive elimination to form the C-N bond can be a difficult step. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are designed to accelerate this step and prevent catalyst decomposition.[5][13] They favor the formation of a three-coordinate L-Pd-Ar(Amine) complex, which is poised for reductive elimination.
-
Actionable Advice: If you are not getting good conversion, switching to a more modern, specialized ligand is the highest-impact change you can make. Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can also improve consistency and activity.[8]
-
-
Base Selection and Strength: The base deprotonates the amine (or the N-H bond in the palladium complex), which is a key step in the catalytic cycle.[5][12]
-
Causality: The pKa of the amine dictates the required base strength. A strong, non-nucleophilic base is needed to generate the amide anion without competing in the reaction. Strong bases like NaOtBu or LHMDS are highly effective but can be incompatible with sensitive functional groups like esters.[8][15]
-
Actionable Advice: NaOtBu is a common first choice. If your substrate has base-sensitive groups, switch to a weaker base like K3PO4 or Cs2CO3, but you may need to increase the reaction temperature or use a more active catalyst.[8] The physical form of the base matters; ensure it is a fine, free-flowing powder.[8]
-
-
Amine Nucleophilicity and Steric Hindrance: Electron-poor or sterically hindered amines can be challenging coupling partners.
-
Causality: Electron-withdrawing groups on the amine reduce its nucleophilicity, slowing its coordination to the palladium center. Steric bulk can also hinder this association.
-
Actionable Advice: For challenging amines, use a more active catalyst system (e.g., a more electron-rich ligand) and a stronger base. Increasing the reaction temperature can also help overcome activation barriers.
-
Question: I am trying to couple ammonia, but the reaction is failing. What should I do?
Answer: Directly coupling ammonia is notoriously difficult because it can bind strongly to the palladium catalyst and inhibit its activity.[13] The standard approach is to use an "ammonia equivalent." Reagents like benzophenone imine or hexamethyldisilazane (LHMDS can be formed from this) can be coupled, followed by a simple hydrolysis step to reveal the primary aniline.[13]
Optimized Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Source | Pd2(dba)3 (1-2 mol%) or a G3/G4 Pre-catalyst (2-4 mol%) | Pre-catalysts offer superior activity and air-stability, simplifying reaction setup.[8] |
| Ligand | XPhos, RuPhos, BrettPhos (1.1-1.5 eq. relative to Pd) | Ligand choice is substrate-dependent. BrettPhos is excellent for primary amines.[15] |
| Amine | 1.1 - 1.3 equivalents | A small excess is typically sufficient. |
| Base | NaOtBu (1.4 equivalents) or Cs2CO3 (2.0 equivalents) | NaOtBu is for robust substrates; Cs2CO3 for base-sensitive ones.[8][15] |
| Solvent | Toluene or Dioxane | Aprotic solvents are generally preferred. Ethereal solvents like THF and dioxane are common.[8] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for weaker bases or challenging substrates. |
Diagram: Buchwald-Hartwig Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Section 3: Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid moiety of our substrate is a handle for constructing amide bonds, a reaction of fundamental importance in medicinal chemistry.[16] Direct condensation with an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt.[17] Therefore, the carboxylic acid must first be activated.
Troubleshooting Guide & FAQs: Amide Coupling
Question: My amide coupling reaction is incomplete, and I'm left with unreacted starting materials. How can I drive it to completion?
Answer: Incomplete conversion in amide coupling almost always points to inefficient carboxylic acid activation or issues with the amine nucleophile.
-
Insufficient Carboxylic Acid Activation: The most common failure mode.
-
Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. A coupling reagent converts it into a good leaving group by forming a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium reagents).[18][19] If this intermediate does not form efficiently, the reaction will not proceed.
-
Actionable Advice:
-
Carbodiimide Chemistry (EDC/DCC): These reagents are cost-effective but can be sluggish. Always include an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives act as "traps" for the activated intermediate, forming a more stable and reactive active ester, which reduces side reactions and improves yield.[20]
-
Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These are more expensive but significantly more reactive and faster than carbodiimides.[20] If EDC/HOBt fails, switching to HATU is a very effective strategy, especially for hindered acids or poorly nucleophilic amines (like anilines).[20]
-
-
-
Base and Amine Salt Formation: A non-nucleophilic base is often required.
-
Causality: Uronium reagents like HATU require a tertiary amine base (e.g., DIPEA or Et3N) to activate. Furthermore, if your amine starting material is a salt (e.g., an HCl or TFA salt), you must add at least one equivalent of base to liberate the free amine before it can act as a nucleophile.
-
Actionable Advice: When using HATU, always add 2-3 equivalents of DIPEA. If your amine is a salt, add an additional equivalent of base.
-
-
Solvent Choice: The solvent must be aprotic and able to dissolve the reagents.
-
Causality: Protic solvents (water, alcohols) will react with the activated carboxylic acid intermediate, quenching the reaction.
-
Actionable Advice: DMF and DCM are the most common solvents for amide coupling. Ensure they are anhydrous for best results.
-
Question: My product is contaminated with a urea byproduct that is difficult to remove. What is the cause and solution?
Answer: This is a classic problem when using carbodiimide coupling reagents like DCC or EDC.
-
Cause: The coupling reagent is consumed to form a urea byproduct (dicyclohexylurea for DCC, a water-soluble urea for EDC). Dicyclohexylurea is notoriously insoluble and can be difficult to remove.
-
Solution:
-
Use EDC: The byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.[19]
-
Filtration: If using DCC, the urea often precipitates out of the reaction mixture. It can be removed by filtration, though some may remain in solution.
-
Switch Reagents: Uronium reagents like HATU do not produce urea byproducts, simplifying purification.
-
Comparison of Common Amide Coupling Reagents
| Reagent System | Relative Cost | Reactivity | Key Features & Use Cases |
| EDC / HOBt | Low | Moderate | Workhorse for standard amides. Byproducts are water-soluble.[16] |
| DCC / DMAP | Low | Moderate | Effective, but produces insoluble dicyclohexylurea byproduct.[18] |
| HATU / DIPEA | High | Very High | Excellent for hindered substrates, electron-poor amines, and rapid reactions.[20] |
| SOCl₂ then Amine | Very Low | High (Harsh) | Forms an acyl chloride intermediate. Not compatible with sensitive functional groups.[21] |
Diagram: Amide Coupling Workflow via Acid Activation
Caption: General workflow for amide bond formation using an activating agent.
References
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Amide coupling reaction in medicinal chemistry.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald–Hartwig amin
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- The Suzuki Reaction. Myers Group, Harvard University.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine. Benchchem.
- Amide Synthesis. Fisher Scientific.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/H
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. hepatochem.com [hepatochem.com]
- 19. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Amide Synthesis [fishersci.co.uk]
Navigating the Labyrinth of Solubility: A Technical Guide to 4-[(4-Bromophenoxy)methyl]benzoic Acid
A Comprehensive Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to resolving solubility challenges with 4-[(4-Bromophenoxy)methyl]benzoic acid. As a Senior Application Scientist, I have synthesized critical data and field-proven insights to create this in-depth guide. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental work. Our aim is to provide a self-validating system of troubleshooting, grounded in authoritative references, to ensure the integrity and success of your research.
Understanding the Molecule: Physicochemical Properties
This compound is a moderately complex organic molecule, and its solubility is governed by the interplay of its constituent functional groups. The presence of a carboxylic acid group suggests some degree of polarity and the potential for hydrogen bonding. However, the molecule also possesses two aromatic rings and a bromine atom, which contribute to its lipophilic character and can significantly limit its solubility in aqueous and some organic solvents.
To effectively troubleshoot solubility issues, it is crucial to understand the key physicochemical properties of this compound and its close structural analogs. While explicit experimental data for this compound is not extensively published, we can draw valuable inferences from the well-characterized 4-bromobenzoic acid.
Table 1: Physicochemical Properties of 4-Bromobenzoic Acid (as a proxy)
| Property | Value | Source |
| Molecular Weight | 201.02 g/mol | |
| Melting Point | 252-254 °C | |
| pKa | 3.96 (at 25°C) | |
| Water Solubility | Slightly soluble in hot water | |
| Ethanol Solubility | Soluble (5%) | |
| Diethyl Ether Solubility | Slightly soluble |
This data suggests that while the compound has some solubility in polar protic solvents like ethanol, its overall solubility is limited, especially in water. The relatively high melting point also indicates strong intermolecular forces in the solid state, which must be overcome by the solvent.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common solubility challenges encountered by researchers working with this compound.
Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?
A1: This is a common issue stemming from the compound's significant nonpolar character. The "like dissolves like" principle is paramount here. The large aromatic and brominated portions of the molecule favor non-polar to moderately polar solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Solvent Selection Guide (Qualitative Solubility):
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar functionalities. |
| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl group can hydrogen bond with the carboxylic acid, but the large nonpolar region limits high solubility. Heating may be required. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a good general-purpose solvent for many organic compounds. |
| Ketones | Acetone | Moderate | Similar to ethers, acetone can dissolve a range of organic molecules. |
| Nonpolar | Toluene, Hexane | Low to Insoluble | The polar carboxylic acid group significantly hinders solubility in nonpolar solvents. |
Q2: I've managed to dissolve the compound, but it precipitates out of solution over time or upon cooling. How can I prevent this?
A2: Precipitation upon cooling indicates that you have created a supersaturated solution. The solubility of most compounds, including benzoic acid derivatives, is temperature-dependent, increasing with higher temperatures.
Troubleshooting Steps:
-
Maintain Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature can keep the compound in solution.
-
Use a Co-solvent: Adding a small amount of a stronger solvent (e.g., DMSO or DMF) to your primary solvent can increase the overall solvating power of the mixture and prevent precipitation.
-
Prepare Fresh Solutions: For critical experiments, it is always best to prepare solutions fresh and use them promptly to avoid issues with stability and precipitation.
-
Filter Before Use: If you observe any precipitate, filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved material before use.
Q3: Can I use heat to dissolve this compound? Are there any risks?
A3: Yes, gentle heating can significantly aid in the dissolution process. The solubility of benzoic acid and its derivatives generally increases with temperature.[1][2]
Protocol for Gentle Heating:
-
Add the desired amount of this compound to your chosen solvent in a suitable flask.
-
Place the flask in a water bath or on a hot plate with magnetic stirring.
-
Gradually increase the temperature, not exceeding 40-50°C.
-
Stir continuously until the solid is completely dissolved.
-
Allow the solution to cool to room temperature slowly while observing for any signs of precipitation.
Caution: Be mindful of the boiling point of your solvent to avoid evaporation and changes in concentration. Always work in a well-ventilated fume hood.
Q4: I need to prepare a stock solution in DMSO for biological assays. What is the recommended procedure?
A4: DMSO is an excellent choice for preparing stock solutions of poorly soluble compounds for in vitro studies.
Protocol for Preparing a DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use gentle warming (as described in Q3) or sonication.
-
Sonication (if necessary): Place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Diagram of Stock Solution Preparation Workflow:
Caption: Workflow for preparing a DMSO stock solution.
Conclusion
Successfully working with this compound requires a systematic approach to overcoming its inherent solubility challenges. By understanding the molecule's physicochemical properties and applying the troubleshooting strategies outlined in this guide, researchers can confidently prepare homogenous solutions for their experiments. Remember to always start with a logical solvent selection, employ gentle heating and sonication when necessary, and consider the use of co-solvents for particularly stubborn dissolution issues. This technical support center is a living document and will be updated as new data and techniques become available.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22599, 4-(Bromomethyl)benzoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 584653, 3-[(4-Bromophenoxy)methyl]benzoic acid. [Link]
-
MySkinRecipes. 4-((4-Bromophenoxy)methyl)benzoic acid. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. [Link]
- Khoshkbarchi, M. K., & Vera, J. H. (1996). The effect of temperature on the solubility of benzoic acid derivatives in water. The Canadian Journal of Chemical Engineering, 74(4), 559-562.
- Shalmashi, A., & Apelblat, A. (2008). Solubility of benzoic acid and its derivatives in water and organic solvents.
-
J&K Scientific. 4-(4-Bromophenoxy)benzoic acid. [Link]
-
PubChem. 3-[(4-Bromophenoxy)methyl]benzoic acid. [Link]
-
LibreTexts Chemistry. 1.6: Physical properties of organic compounds. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). [Link]
-
National Institute of Standards and Technology. Benzoic acid, 4-bromo-, methyl ester. [Link]
-
SpectraBase. 4-[(4-Fluorophenoxy)methyl]benzoic acid, tms derivative. [Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-[(4-Bromophenoxy)methyl]benzoic acid
Welcome to the technical support center for the HPLC analysis of 4-[(4-Bromophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically focusing on the issue of peak tailing. Our approach is rooted in scientific principles and validated field experience to ensure robust and reliable analytical outcomes.
Understanding the Analyte: this compound
This compound is a carboxylic acid, a characteristic that is central to its behavior in reverse-phase HPLC.[1][2] The acidic nature of this molecule means its ionization state is highly dependent on the pH of the mobile phase. This property is a critical factor in controlling retention and achieving optimal peak shape.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues related to peak tailing in a logical, step-by-step manner.
Q1: I'm observing significant peak tailing for this compound. What is the most likely cause?
A1: The most common cause of peak tailing for acidic compounds like this compound in reverse-phase HPLC is secondary interactions between the analyte and the stationary phase.[3][4][5][6][7] Specifically, the carboxylate anion (the ionized form of your molecule) can interact with residual silanol groups on the surface of the silica-based column packing.[3][4][5] These silanol groups are weakly acidic and can exist in an ionized (negatively charged) state, leading to electrostatic interactions that cause a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[3][4][5]
Q2: How can I mitigate these secondary silanol interactions?
A2: The primary strategy to minimize secondary silanol interactions is to control the ionization of both the analyte and the silanol groups by adjusting the mobile phase pH.[3][5][8][9][10]
Protocol 1: Mobile Phase pH Optimization
-
Adjust Mobile Phase pH: To ensure the analyte is in its neutral, protonated form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[8] For this compound, a starting pH in the range of 2.5 to 3.0 is recommended.[5][11] At this low pH, the carboxylic acid will be predominantly non-ionized, reducing its polarity and increasing its retention in a reverse-phase system.[8][9] Simultaneously, a low pH will suppress the ionization of the acidic silanol groups on the stationary phase, minimizing the potential for secondary electrostatic interactions.[3][5][6]
-
Buffer Selection: Use a buffer to maintain a stable pH throughout the analysis.[5][12] Phosphate or formate buffers are common choices for low pH applications.[8][13] Ensure the buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity.[5]
Table 1: Effect of Mobile Phase pH on Analyte Retention and Peak Shape
| Mobile Phase pH | Analyte Ionization State | Silanol Group Ionization | Expected Peak Shape | Expected Retention Time |
| < 2.5 | Predominantly Neutral | Suppressed | Symmetrical | Longer |
| ~ 4.2 (near pKa) | Mix of Neutral and Ionized | Partially Ionized | Broad or Split[14] | Shorter and Unstable |
| > 6.0 | Predominantly Ionized | Ionized | Tailing | Shorter |
Q3: I've adjusted the pH, but I still see some tailing. What else can I do?
A3: If pH optimization alone is insufficient, consider the following strategies:
-
Column Selection:
-
End-capped Columns: Utilize a modern, high-purity silica column that has been "end-capped."[3][4] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[3][15]
-
Columns with Novel Bonding: Consider columns with alternative bonding chemistries or hybrid particle technology that are designed to shield residual silanols and improve peak shape for challenging compounds.[5][11]
-
-
Use of Mobile Phase Additives (Ion-Pairing Agents): For acidic compounds that are difficult to retain or exhibit poor peak shape even at low pH, an ion-pairing agent can be employed.[16][17][18]
-
Mechanism: A cationic ion-pairing agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium phosphate), is added to the mobile phase.[16][18][19] This agent forms a neutral ion pair with the ionized acidic analyte, increasing its hydrophobicity and retention on the reverse-phase column.[16][20]
-
Considerations: Ion-pairing chromatography can be very effective but may require longer column equilibration times and can be less compatible with mass spectrometry detection.[17]
-
Experimental Workflow: Troubleshooting Peak Tailing
Caption: A flowchart for systematic troubleshooting of peak tailing.
Q4: Could my HPLC system be contributing to the peak tailing?
A4: Yes, extra-column effects can contribute to peak broadening and asymmetry.[4]
-
Excessive Tubing: Long or wide-bore tubing between the injector, column, and detector can increase dead volume, leading to peak dispersion.[4] Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[4]
-
Column Voids or Blockages: A void at the head of the column or a partially blocked frit can distort the flow path and cause peak tailing.[3] If you suspect this, you can try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.[3]
Summary of Key Recommendations
-
Primary Action: Adjust the mobile phase pH to be 1.5-2.0 units below the pKa of this compound (target pH 2.5-3.0). Use a suitable buffer.
-
Column Choice: Employ a modern, high-purity, end-capped C18 column.
-
Advanced Technique: If necessary, consider ion-pair chromatography with a cationic reagent.
-
System Maintenance: Minimize extra-column volume and ensure the column is in good condition.
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing, leading to more accurate and reproducible HPLC analyses.
References
-
J&K Scientific. 4-(4-Bromophenoxy)benzoic acid | 21120-68-3. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
-
LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]
-
PubChem. 3-[(4-Bromophenoxy)methyl]benzoic acid. Available from: [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). Available from: [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]
-
Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. Available from: [Link]
-
LCGC International. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
-
Technology Networks. Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Available from: [Link]
-
LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]
-
ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Available from: [Link]
-
Mason Technology. Ion-Pairing Agents | HPLC. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
Regis Technologies. Ion Pairing Reagents and Buffers. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. moravek.com [moravek.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Enhancing the Stability of 4-[(4-Bromophenoxy)methyl]benzoic Acid Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-[(4-Bromophenoxy)methyl]benzoic acid and its derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Introduction to Stability Challenges
This compound is a molecule of interest in various research and development fields. Its structure, containing a brominated aromatic ring, an ether linkage, and a carboxylic acid moiety, presents a unique set of stability challenges. Understanding the potential degradation pathways is the first step toward developing robust experimental protocols and stable formulations. The primary points of instability in this molecule are the ether linkage, which is susceptible to hydrolysis, and the brominated aromatic system, which can be prone to photolytic degradation. Furthermore, the entire molecule can be susceptible to oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The three primary degradation pathways are:
-
Hydrolysis: Cleavage of the ether bond, accelerated by acidic or alkaline conditions, yielding 4-bromophenol and 4-(hydroxymethyl)benzoic acid.
-
Photodegradation: Primarily through reductive debromination of the brominated phenol ring upon exposure to UV light.
-
Oxidation: Can occur at the aromatic rings or the benzylic carbon, leading to various oxidized byproducts.
Q2: I am observing a new peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What could it be?
A2: The appearance of a new, likely more polar, peak suggests acid-catalyzed hydrolysis of the ether linkage. This would result in the formation of 4-bromophenol and 4-(hydroxymethyl)benzoic acid. To confirm, you can compare the retention time with commercially available standards of these potential degradation products. The influence of mobile phase pH on the retention of benzoic acid derivatives is a critical factor to consider in your analysis[1].
Q3: My solid compound is showing discoloration after prolonged storage. What is the likely cause?
A3: Discoloration of solid this compound upon storage, especially if exposed to light, is likely due to photolytic degradation. The bromine atom on the phenyl ring can be susceptible to photolytic cleavage[2]. It is crucial to store the compound in a light-protected container.
Q4: Can I use antioxidants in my formulation to improve the stability of this compound?
A4: Yes, using antioxidants can be an effective strategy to prevent oxidative degradation. Phenolic antioxidants or other free-radical scavengers can help protect the molecule from oxidative stress[3][4][5]. Compatibility studies with your chosen antioxidant are recommended.
Q5: What are the ideal storage conditions for solutions of this compound?
A5: To minimize degradation, solutions should be:
-
Buffered to a slightly acidic to neutral pH (around pH 4-6), as extreme pH values can catalyze hydrolysis[6][7].
-
Protected from light by using amber vials or storing in the dark.
-
Stored at refrigerated temperatures (2-8 °C) to slow down the rate of all potential degradation reactions.
-
Prepared fresh whenever possible.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Shifting Retention Times in HPLC Analysis
-
Possible Cause: Interaction of the carboxylic acid group with the stationary phase or issues with the mobile phase pH. The solubility and ionization state of benzoic acid derivatives are highly pH-dependent[8].
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase is buffered and at a pH that provides consistent ionization of the carboxylic acid. A pH around 3.0 often yields symmetrical peaks for benzoic acid derivatives[1].
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Sample Solvent Mismatch: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.
-
Column Overload: Inject a smaller volume or a more dilute sample to see if peak shape improves.
-
A systematic approach to HPLC troubleshooting can help isolate and resolve these issues effectively[9][10].
Issue 2: Rapid Degradation of the Compound in Solution
-
Possible Cause: Hydrolysis due to inappropriate pH of the solvent or solution.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution.
-
Buffering: If the pH is too high or too low, prepare a new solution using a suitable buffer system to maintain a pH in the range of 4-6.
-
Temperature Control: Ensure your solutions are not exposed to high temperatures, as this will accelerate hydrolysis.
-
Issue 3: Inconsistent Results in Photostability Studies
-
Possible Cause: Variability in light source intensity or sample exposure.
-
Troubleshooting Steps:
-
Standardize Light Exposure: Use a photostability chamber with a calibrated and consistent light source as specified in ICH guidelines.
-
Control Sample: Always include a control sample that is protected from light to differentiate between photolytic and other modes of degradation.
-
Solvent Effects: Be aware that the solvent can influence the photodegradation pathway.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a suitable stability-indicating HPLC method. An example of a starting HPLC method for a similar compound uses a C18 column with a mobile phase of methanol and water (80:20, v/v) adjusted to pH 4.0 with formic acid, with UV detection at 271 nm[11].
Protocol 2: Enhancing Solution Stability with Formulation
This protocol provides a basic approach to finding a more stable formulation for solutions of this compound.
1. Buffer Screening:
-
Prepare solutions of the compound in a series of buffers with different pH values (e.g., acetate buffer pH 4.0, phosphate buffer pH 6.0, and phosphate buffer pH 7.4).
-
Store these solutions at an elevated temperature (e.g., 40°C) and protected from light.
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours) by HPLC to determine the rate of degradation at each pH. Studies have shown that a slightly acidic pH is often optimal for the stability of carboxylic acids[7].
2. Antioxidant Addition:
-
To the most stable buffer system identified in the previous step, add a small amount of an antioxidant (e.g., 0.1% w/v of butylated hydroxytoluene (BHT) or ascorbic acid).
-
Include a control without the antioxidant.
-
Expose these solutions to oxidative stress (e.g., by bubbling air through them or adding a low concentration of a chemical oxidant) and monitor the degradation over time by HPLC. Antioxidants can significantly enhance the thermal stability of compounds prone to oxidation[12].
3. Excipient Compatibility:
-
If developing a solid dosage form, perform compatibility studies with common excipients. Mix the drug with each excipient (e.g., in a 1:1 ratio) and store under stressed conditions (e.g., 40°C/75% RH).
-
Analyze the mixtures for the appearance of degradation products by HPLC. Drug-excipient interactions can significantly impact stability[13][14][15][16].
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Sources
- 1. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 5. Antioxidant Potential and Its Changes Caused by Various Factors in Lesser-Known Medicinal and Aromatic Plants [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. realab.ua [realab.ua]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. scispace.com [scispace.com]
- 15. Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: A Guide to Minimizing Impurity Formation in the Large-Scale Synthesis of 4-[(4-Bromophenoxy)methyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(4-Bromophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding impurity formation during large-scale production. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthesis for higher purity and yield.
I. Understanding the Synthesis: The Williamson Ether Synthesis
The industrial production of this compound is primarily achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The key reactants are a salt of 4-bromophenol and an activated benzoic acid derivative, typically methyl 4-(bromomethyl)benzoate or 4-(chloromethyl)benzoic acid.
The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion attacks the benzylic carbon of the benzoic acid derivative, displacing the halide and forming the desired ether linkage. While seemingly straightforward, large-scale synthesis presents unique challenges in controlling reaction conditions to minimize side reactions and subsequent impurity formation.
II. Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues that may arise during the synthesis, focusing on the root cause of impurity formation and providing actionable solutions.
Question 1: I am observing a significant amount of unreacted 4-bromophenol in my final product. What are the likely causes and how can I improve the conversion?
Answer:
The presence of unreacted 4-bromophenol is a common issue and can stem from several factors related to the reaction equilibrium and kinetics.
-
Incomplete Deprotonation of 4-Bromophenol: The Williamson ether synthesis requires the formation of the phenoxide, a potent nucleophile. Incomplete deprotonation of the starting phenol will lead to a lower concentration of the active nucleophile, thus slowing down the desired reaction.
-
Causality: The basicity of the reagent used to deprotonate the phenol is critical. Insufficiently strong bases or the use of protic solvents can lead to an equilibrium that does not favor complete phenoxide formation.
-
Solution:
-
Choice of Base: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible deprotonation of the phenol. For phenols, weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) can also be effective, but reaction times may need to be extended.[1]
-
Anhydrous Conditions: Ensure all reactants and solvents are anhydrous. Any moisture will consume the strong base, reducing the amount available for deprotonation.[2]
-
-
-
Suboptimal Reaction Temperature: While higher temperatures generally increase reaction rates, an inadequate temperature will result in a sluggish reaction and incomplete conversion within a practical timeframe.
-
Causality: The S(_N)2 reaction has an activation energy barrier that must be overcome.
-
Solution: Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[3] Monitor the reaction progress by TLC or HPLC and adjust the temperature as needed to achieve a reasonable reaction rate without promoting side reactions.
-
-
Insufficient Reaction Time: Large-scale reactions may require longer reaction times to reach completion compared to laboratory-scale experiments.
-
Causality: Mass transfer limitations and lower effective concentrations in large reactors can slow down the reaction.
-
Solution: Monitor the reaction until no further consumption of the starting material is observed. Typical reaction times can range from 1 to 8 hours.[3]
-
Question 2: My product is contaminated with 4-(hydroxymethyl)benzoic acid. How is this impurity formed and how can I prevent it?
Answer:
The formation of 4-(hydroxymethyl)benzoic acid is a result of the hydrolysis of the starting material, 4-(halomethyl)benzoic acid.
-
Causality: The benzylic halide in 4-(halomethyl)benzoic acid is susceptible to nucleophilic attack by water or hydroxide ions present in the reaction mixture. This is a competing S(_N)2 reaction where water or hydroxide acts as the nucleophile instead of the desired 4-bromophenoxide.
-
Prevention:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Control of Base Addition: If using an aqueous solution of a base like NaOH, the localized high concentration of hydroxide ions can favor hydrolysis. Consider using a solid base or a phase-transfer catalyst to minimize the presence of water in the organic phase. A patent for a similar process suggests adding the basic alkali metal compound to a melt of the aromatic alcohol.[4]
-
Question 3: I have identified a dimeric impurity, bis(4-carboxybenzyl) ether. What leads to its formation?
Answer:
The formation of bis(4-carboxybenzyl) ether is a self-condensation byproduct of the starting material, 4-(halomethyl)benzoic acid.
-
Causality: This impurity arises when the carboxylate of one molecule of 4-(halomethyl)benzoic acid (or its deprotonated form) acts as a nucleophile and attacks the benzylic carbon of another molecule, displacing the halide. This is essentially a Williamson ether synthesis where the starting material reacts with itself.
-
Mitigation:
-
Controlled Stoichiometry and Addition: Add the 4-(halomethyl)benzoic acid slowly to the reaction mixture containing the 4-bromophenoxide. This ensures that the concentration of the 4-(halomethyl)benzoic acid is always low relative to the 4-bromophenoxide, favoring the desired intermolecular reaction over self-condensation.
-
Temperature Control: Higher temperatures can sometimes favor this side reaction. Maintain the reaction temperature at the lowest effective level to promote the desired pathway.
-
Question 4: Are there any other potential impurities I should be aware of?
Answer:
Yes, several other impurities can arise from the starting materials or side reactions.
-
Impurities from 4-(halomethyl)benzoic acid synthesis: The synthesis of 4-(bromomethyl)benzoic acid often starts from 4-methylbenzoic acid via radical bromination.[5]
-
Potential Impurities: Unreacted 4-methylbenzoic acid and over-brominated species like 4-(dibromomethyl)benzoic acid can be carried over.
-
Mitigation: Ensure the purity of the starting 4-(halomethyl)benzoic acid through proper purification, such as recrystallization, before use.
-
-
C-Alkylation of 4-bromophenol: Although less common, the 4-bromophenoxide can act as an ambident nucleophile, leading to alkylation on the aromatic ring (C-alkylation) instead of the desired O-alkylation.
-
Causality: The phenoxide ion has electron density on both the oxygen and the aromatic ring. Certain reaction conditions, such as the use of specific solvents or counter-ions, can influence the site of attack.
-
Mitigation: The choice of a polar aprotic solvent like DMF or DMSO generally favors O-alkylation.[2]
-
-
Elimination Products: While the benzylic halide is not prone to elimination, if other alkyl halides are used as starting materials, E2 elimination can be a significant side reaction, especially with secondary and tertiary halides.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the large-scale synthesis of this compound?
A1: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for Williamson ether synthesis on a large scale.[2] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic. They also have relatively high boiling points, allowing for a good range of reaction temperatures.
Q2: How can I effectively purify the final product to remove unreacted starting materials and byproducts?
A2: A multi-step purification process is often necessary for large-scale synthesis.
-
Aqueous Work-up: After the reaction is complete, a carefully designed aqueous work-up can remove a significant portion of the impurities. Acidifying the reaction mixture will protonate the carboxylate group of the product and any unreacted 4-bromophenol. Extraction with an organic solvent will transfer the product and unreacted phenol into the organic phase, leaving water-soluble salts behind. A subsequent wash with a basic solution (e.g., sodium bicarbonate) can selectively extract the acidic product into the aqueous phase, leaving the less acidic 4-bromophenol in the organic layer. Re-acidification of the aqueous layer will then precipitate the purified product.
-
Recrystallization: This is a powerful technique for removing closely related impurities. The choice of solvent is crucial. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Acetic acid has been used for the recrystallization of a similar compound, 4-(4-phenoxyphenoxy)benzoic acid.[7]
Q3: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic techniques is highly recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for both reaction monitoring and final purity analysis. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable as all the key components are UV-active. HPLC can effectively separate the starting materials, product, and major impurities, allowing for their quantification.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a valuable tool for identifying volatile impurities, especially after derivatization of the acidic components to make them more amenable to GC analysis.[9]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction in real-time.
IV. Experimental Protocols and Data
Optimized Large-Scale Synthesis Protocol
This protocol is a general guideline and should be optimized for specific equipment and safety considerations.
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet is charged with anhydrous DMF (5 volumes based on the limiting reagent).
-
Phenoxide Formation: 4-bromophenol (1.0 equivalent) is added to the reactor, followed by the portion-wise addition of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) under a nitrogen atmosphere. The mixture is stirred at room temperature until the cessation of hydrogen gas evolution.
-
Reaction: A solution of methyl 4-(bromomethyl)benzoate (1.05 equivalents) in anhydrous DMF (2 volumes) is added dropwise to the reactor at a rate that maintains the internal temperature below 40°C. After the addition is complete, the reaction mixture is heated to 60-70°C and maintained for 4-6 hours.
-
Reaction Monitoring: The reaction progress is monitored by HPLC until the consumption of 4-bromophenol is greater than 99%.
-
Work-up and Hydrolysis: The reaction mixture is cooled to room temperature and slowly quenched with water. Sodium hydroxide solution (2.0 equivalents) is then added, and the mixture is heated to 80-90°C for 2-3 hours to hydrolyze the methyl ester.
-
Purification: The mixture is cooled, and the pH is adjusted to ~2 with hydrochloric acid, leading to the precipitation of the crude product. The solid is filtered, washed with water, and then subjected to recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol/water).
Data Summary: Impurity Control Strategies
| Impurity | Formation Pathway | Mitigation Strategy |
| Unreacted 4-bromophenol | Incomplete reaction | Use of strong base (e.g., NaH), anhydrous conditions, optimal temperature and reaction time. |
| 4-(hydroxymethyl)benzoic acid | Hydrolysis of 4-(halomethyl)benzoic acid | Strict anhydrous conditions, controlled addition of base. |
| bis(4-carboxybenzyl) ether | Self-condensation of 4-(halomethyl)benzoic acid | Slow addition of 4-(halomethyl)benzoic acid, temperature control. |
| 4-methylbenzoic acid | Impurity in starting material | Use of high-purity 4-(halomethyl)benzoic acid. |
| 4-(dibromomethyl)benzoic acid | Over-bromination during starting material synthesis | Use of high-purity 4-(halomethyl)benzoic acid. |
| C-Alkylated 4-bromophenol | Ambident nucleophilicity of phenoxide | Use of polar aprotic solvents (e.g., DMF, DMSO). |
V. Visualizing the Process
Reaction Pathway and Impurity Formation
Caption: Main reaction and side reactions in the synthesis.
Troubleshooting Logic Flow
Caption: A logical guide to troubleshooting impurities.
VI. References
-
A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
-
Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. US10669223B2. Available at:
-
Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available at: [Link]
-
Process for the preparation of alkyl aryl ethers containing carboxyl groups. US5869735A. Available at:
-
Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. CN107827802A. Available at:
-
Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. DE19531164A1. Available at:
-
Production process and purification process of 4-hydroxy-benzoic acid long chain ester. US20160318841A1. Available at:
-
The Williamson Ether Synthesis. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]
-
Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. Available at: [Link]
-
Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. EP1454891A1. Available at:
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
4-(4-Bromophenoxy)benzoic acid. J&K Scientific. Available at: [Link]
-
Williamson Ether Synthesis Lab 3. Edubirdie. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. francis-press.com [francis-press.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. data.epo.org [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quantitative Analysis of 4-[(4-Bromophenoxy)methyl]benzoic acid
Welcome to the dedicated technical support resource for the quantitative analysis of 4-[(4-Bromophenoxy)methyl]benzoic acid (CAS 364623-84-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, validation, and troubleshooting. Recognizing that this compound is a specialized intermediate, this document emphasizes a first-principles approach to building a robust analytical method.
I. Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound?
A1: this compound is an aromatic carboxylic acid. Its structure comprises a benzoic acid moiety linked to a bromophenoxy group via a methylene ether bridge. Key structural features include:
-
Molecular Formula : C₁₄H₁₁BrO₃[1]
-
Molecular Weight : 307.14 g/mol [1]
-
Acidic Group : The carboxylic acid group (-COOH) will readily deprotonate, making the molecule's solubility and chromatographic retention pH-dependent.
-
Chromophores : The two aromatic rings are strong chromophores, suggesting good UV absorbance for detection.
-
Hydrophobicity : The presence of the bromophenyl and benzyl groups contributes to its hydrophobicity, making it well-suited for reversed-phase chromatography.
Q2: What is the recommended primary analytical technique for the quantification of this compound?
A2: Based on its structural characteristics (aromatic, carboxylic acid), High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely accessible primary technique. It offers a balance of specificity, sensitivity, and robustness. Gas Chromatography (GC) could be a secondary option but would likely require derivatization of the carboxylic acid group to improve volatility and peak shape.
Q3: I cannot find a reference standard with a specified purity. What should I do?
A3: For quantitative analysis, a well-characterized reference standard is crucial. If a commercial standard with a certificate of analysis is unavailable, you must qualify your in-house or purchased material. This can be achieved through a combination of techniques such as:
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) to confirm the structure and assess for organic impurities.
-
Differential Scanning Calorimetry (DSC) to determine the melting point and assess purity.
-
Thermogravimetric Analysis (TGA) to determine the water content.
-
Quantitative NMR (qNMR) can be used to assign a purity value against a certified internal standard.
Q4: What are the key safety considerations when handling this compound?
II. HPLC-UV Method Development: A Step-by-Step Protocol
This section provides a systematic workflow for developing a robust quantitative HPLC method from the ground up.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Phase 1: Preliminary Characterization
Objective: To determine the optimal diluent and detection wavelength.
Protocol 1: Solubility and UV-Vis Absorbance Characterization
-
Solubility Testing :
-
Prepare small, known amounts of this compound in separate vials.
-
Test solubility in common HPLC solvents: water, methanol (MeOH), acetonitrile (ACN), and mixtures (e.g., 50:50 ACN:water).
-
Rationale : The compound is expected to be poorly soluble in pure water but soluble in organic solvents or aqueous-organic mixtures. The ideal sample diluent should be the same as or weaker than the initial mobile phase to ensure good peak shape.
-
-
UV-Vis Scan :
-
Prepare a dilute solution (e.g., 10 µg/mL) in the chosen solvent from the solubility test.
-
Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). Multiple λmax values may be observed due to the two aromatic rings. Select a wavelength that provides a good signal and is away from any potential interference from the mobile phase. A wavelength around 230-260 nm is a reasonable starting point based on similar benzoic acid derivatives[3][4].
-
Phase 2: Chromatographic Method Development
Objective: To achieve a symmetric, well-resolved peak for the analyte with a reasonable run time.
Protocol 2: Reversed-Phase HPLC Method
-
Initial Conditions :
-
Column : Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). This is a versatile, hydrophobic stationary phase suitable for this analyte.
-
Mobile Phase A : 0.1% Phosphoric Acid or Formic Acid in Water.
-
Rationale : The acidic modifier is critical. At a low pH (around 2.5-3.0), the carboxylic acid group will be protonated (-COOH), making the molecule more non-polar and enhancing its retention on the C18 column. This also prevents peak tailing that occurs when the analyte is in a mixed ionic state. Phosphoric acid is a common choice for UV detection as it has low absorbance[5].
-
-
Mobile Phase B : Acetonitrile (ACN) or Methanol (MeOH).
-
Rationale : ACN generally provides better peak shape and lower backpressure than MeOH.
-
-
Detection : Set the UV detector to the λmax determined in Phase 1.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
-
Gradient Elution Screening :
-
Run a broad scouting gradient to determine the approximate elution composition. For example:
-
Start at 30% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Analysis : Observe the retention time of the analyte. The goal is to have the peak elute at a k' (retention factor) between 2 and 10. Adjust the starting and ending percentages of the gradient to achieve this.
-
-
Method Optimization :
-
Once the elution window is established, optimize the gradient slope for better resolution from any impurities. A shallower gradient around the elution point will improve separation.
-
If the method is intended for routine quality control, converting to an isocratic method may be beneficial for speed and simplicity. The isocratic mobile phase composition should be approximately the mobile phase composition at the point of elution from the scouting gradient.
-
| Parameter | Starting Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the aromatic structure. A standard, reliable choice for initial method development. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry[5]. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for elution from a reversed-phase column. Often gives sharper peaks than methanol. |
| Detection | UV at λmax (empirically determined, e.g., ~245 nm) | The aromatic rings provide strong UV absorbance, allowing for sensitive detection. The λmax must be determined experimentally for optimal sensitivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Elevated temperature can reduce viscosity and improve peak shape. Maintaining a constant temperature ensures reproducible retention times. |
| Gradient | 30% to 95% ACN over 15 min | A broad scouting gradient is essential to determine the elution conditions without prior knowledge of the compound's behavior. This can be optimized for speed and resolution once the retention time is known. |
III. Troubleshooting Guide
This section addresses common issues encountered during method development in a question-and-answer format.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common HPLC issues.
Q: My peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for an acidic compound like this is most commonly caused by two issues:
-
Incomplete Suppression of Ionization : If the pH of your mobile phase is too close to the pKa of the carboxylic acid, a portion of the analyte will be in its ionized (deprotonated) state. The ionized form interacts differently with the stationary phase, leading to tailing.
-
Solution : Ensure the pH of your aqueous mobile phase (Mobile Phase A) is at least 1.5-2 pH units below the compound's pKa. Since the pKa is unknown, a pH of 2.5-3.0 (achieved with 0.1% phosphoric or formic acid) is a robust starting point for most carboxylic acids.
-
-
Secondary Silanol Interactions : Residual, un-capped silanol groups on the silica backbone of the stationary phase can have an acidic character and interact ionically with any deprotonated analyte, causing tailing.
-
Solution : In addition to lowering the mobile phase pH, use a modern, high-purity, end-capped C18 column. These columns are designed to minimize silanol interactions.
-
Q: The analyte peak elutes very early, close to the solvent front. How do I increase its retention?
A: Poor retention indicates that the analyte is not interacting sufficiently with the stationary phase. This is usually because the mobile phase is too strong (i.e., has too high a percentage of organic solvent).
-
Solution 1 (Gradient) : Lower the initial percentage of your organic solvent (Mobile Phase B). For example, if you started at 30% ACN, try starting at 10% or 20%.
-
Solution 2 (Isocratic) : Decrease the overall percentage of organic solvent in your mobile phase. For example, if you are using 70:30 ACN:Water, try 60:40.
-
Solution 3 : Ensure your mobile phase is acidified. If the carboxylic acid is ionized, it will be more polar and have less retention on a reversed-phase column.
Q: I'm not seeing a peak, or the peak is much smaller than expected. What should I check?
A: This issue can stem from several sources, from sample preparation to instrument settings.
-
Check Detection Wavelength : Confirm that the detector is set to the predetermined λmax. An incorrect wavelength can lead to a drastic loss in signal.
-
Verify Sample Preparation : Ensure your sample is fully dissolved in the diluent. If the compound has precipitated, you will be injecting a lower concentration than intended. Check for particulates in your sample vial.
-
Assess Solubility in Mobile Phase : The analyte may be precipitating upon injection into the mobile phase if the initial mobile phase is significantly weaker than the sample diluent (e.g., sample dissolved in 100% ACN, and the initial mobile phase is 95% water). If this is the case, prepare your sample in a diluent that is as close as possible to the initial mobile phase composition.
-
Check for Adsorption : The compound might be adsorbing to glass or plastic surfaces. While less common, this can be investigated by using different types of sample vials.
Q: My peak is split or shouldered. What is the problem?
A: Peak splitting often points to a problem at the head of the column or an issue with the sample injection.
-
Sample Diluent Incompatibility : If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% ACN vs. a mobile phase with 10% ACN), the sample may not mix properly on the column, leading to a distorted peak.
-
Solution : Re-prepare the sample in the initial mobile phase.
-
-
Column Contamination or Void : A blocked frit or a void at the head of the column can cause the sample band to split as it enters the stationary phase.
-
Solution : First, try reversing the column and flushing it with a strong solvent (like 100% ACN or isopropanol). If this does not resolve the issue, the column may need to be replaced.
-
IV. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For orthogonal confirmation or in cases where HPLC is not available, GC-MS can be employed. However, direct analysis of a carboxylic acid by GC is often problematic due to its polarity and low volatility, which can lead to poor peak shape and adsorption in the GC system. Derivatization is highly recommended.
Protocol 3: GC-MS with Silylation
-
Derivatization : The most common approach for carboxylic acids is silylation, which converts the acidic proton to a non-polar trimethylsilyl (TMS) group.
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., 60-70 °C for 30 minutes) to complete the reaction.
-
Rationale : The TMS-derivatized analyte is much more volatile and less polar, making it suitable for GC analysis[6].
-
-
GC-MS Conditions :
-
Column : A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point.
-
Inlet Temperature : 250-280 °C.
-
Oven Program : Start with a temperature ramp (e.g., 100 °C hold for 2 min, then ramp at 10 °C/min to 300 °C).
-
Carrier Gas : Helium at a constant flow of ~1 mL/min.
-
MS Detection : Use electron ionization (EI) and scan a mass range that includes the expected molecular ion of the TMS-derivatized analyte. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity[7].
-
| Parameter | Recommended Condition | Rationale |
| Derivatization | Silylation with BSTFA + 1% TMCS | Masks the polar -COOH group, increasing volatility and improving chromatographic performance[6]. |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of derivatized compounds. |
| Oven Program | 100 °C (2 min), ramp 10 °C/min to 300 °C, hold 5 min | A standard temperature program to elute a semi-volatile compound. |
| MS Detection | Electron Ionization (EI), Scan Mode (for identification) or SIM Mode (for quantification) | EI provides reproducible fragmentation patterns for identification. SIM mode offers higher sensitivity for quantification[7]. |
V. References
-
Cheméo. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]
-
Chromatography Today. (n.d.). A Comparison between Conventional HPLC and High Temperature Liquid Chromatography for the Separation of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(4-Bromophenoxy)methyl]benzoic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). 4-(4-Bromophenoxy)benzoic acid. Retrieved from [Link]
-
Al-maqtari, Q. A., Amer, A., Al-ghalibi, S. M., & Al-kadasy, A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
-
Käkölä, J., Alén, R., & Vikkula, A. (2007). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1139(2), 263–270. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). methyl 4-bromobenzoate. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Regioselective Reactions on Aromatic Rings
Welcome to the technical support center for regioselective aromatic reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of directing reactions to specific positions on an aromatic ring. Here, we will dissect common experimental challenges, offer troubleshooting advice, and answer frequently asked questions to empower you to achieve your desired regiochemical outcomes with confidence and precision.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Fundamentals of Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question 1: I'm getting a mixture of ortho, para, and meta products. How do I control the regioselectivity of my electrophilic aromatic substitution (EAS) reaction?
Answer: Controlling regioselectivity in EAS hinges on understanding the electronic properties of the substituent already present on the aromatic ring.[1][2][3] These substituents act as "directing groups," influencing where the incoming electrophile will attack.[1][4]
-
Activating Groups (ortho, para-directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][5][6] They stabilize the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.[1][7] This stabilization occurs through resonance or inductive effects.[1][5]
-
Strongly Activating: -NH₂, -NHR, -NR₂, -OH, -O⁻
-
Moderately Activating: -OR, -NHCOR
-
Weakly Activating: -Alkyl (e.g., -CH₃, -C₂H₅)
-
-
Deactivating Groups (meta-directors): These groups withdraw electron density from the aromatic ring, making it less reactive.[2][4] They destabilize the arenium ion, but the destabilization is least pronounced when the electrophile adds to the meta position.[7]
-
Strongly Deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃
-
Moderately Deactivating: -CN, -SO₃H, -CO₂H, -CO₂R, -CHO, -COR
-
-
Halogens (a special case): Halogens (-F, -Cl, -Br, -I) are deactivating due to their strong inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the arenium ion at the ortho and para positions.[1][8] Thus, halogens are ortho, para-directing but slow down the reaction.[9]
Troubleshooting Workflow:
-
Identify your directing group: Is it activating or deactivating? Does it have lone pairs to participate in resonance?
-
Predict the major product(s): Based on the directing group, determine if the reaction will favor ortho/para or meta substitution.
-
Analyze your product mixture: Use techniques like NMR, GC-MS, or HPLC to determine the ratio of isomers. If the observed ratio doesn't match the prediction, consider other factors like steric hindrance.
Question 2: My reaction is supposed to yield the para product as the major isomer, but I'm getting a significant amount of the ortho product. Why is this happening and how can I improve the para-selectivity?
Answer: This is a classic challenge in EAS, often governed by a competition between electronics and sterics. While electronic effects favor both ortho and para positions for activating groups, steric hindrance can play a significant role in disfavoring the ortho position.[1][10]
Causality:
-
Steric Hindrance: The sheer physical size of the directing group and the incoming electrophile can clash, making the ortho position less accessible.[10] This effect becomes more pronounced with bulkier substituents (e.g., a tert-butyl group vs. a methyl group) or larger electrophiles (e.g., in Friedel-Crafts alkylation or acylation).[10][11]
-
Reaction Temperature: At lower temperatures, reactions are often under kinetic control, favoring the fastest-forming product.[12][13] In some cases, the ortho isomer may form more rapidly. At higher temperatures, the reaction can become reversible and shift towards thermodynamic control, favoring the more stable product.[12][13][14] Often, the para isomer is thermodynamically more stable due to reduced steric strain.
Strategies to Enhance para-Selectivity:
| Strategy | Mechanism of Action | Experimental Considerations |
| Increase Steric Bulk | A bulkier directing group or electrophile will further disfavor attack at the sterically crowded ortho position.[10] | Consider using a bulkier Lewis acid catalyst in Friedel-Crafts reactions, or a protecting group to temporarily increase the size of your directing group. |
| Employ Shape-Selective Catalysts | Solid acid catalysts like zeolites can provide a constrained environment where the transition state leading to the para product is favored due to its more linear geometry.[15] | Zeolites are particularly effective for reactions like nitration, alkylation, and acylation.[15] |
| Adjust Reaction Temperature | Running the reaction at a higher temperature may allow the system to reach thermodynamic equilibrium, favoring the more stable para isomer.[12][13] | This is only effective if the reaction is reversible under the chosen conditions. Monitor for potential side reactions at elevated temperatures. |
Section 2: Troubleshooting Specific Regioselective Reactions
Question 3: I'm attempting a Friedel-Crafts alkylation, but I'm observing rearrangement of the alkyl group and a mixture of products. How can I prevent this?
Answer: Carbocation rearrangement is a notorious limitation of Friedel-Crafts alkylation.[16][17] The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation) via a hydride or methyl shift.[18]
The Underlying Problem: The Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a carbocation from the alkyl halide. If a more stable carbocation can be formed through rearrangement, this process will be rapid and lead to the rearranged product.[18]
Solutions and Workarounds:
-
Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method to install a straight-chain alkyl group.
-
Step 1 (Acylation): React the aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid. The resulting acylium ion is resonance-stabilized and does not rearrange.
-
Step 2 (Reduction): The ketone product is then reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
-
-
Use a Less Reactive Electrophile: Employing a reagent that is less prone to forming a free carbocation, such as an alcohol with a strong acid (like H₂SO₄), can sometimes minimize rearrangement, although it is not always a complete solution.
Question 4: My reaction requires ortho-selectivity, but the electronic directing effects favor the para position. Are there strategies to force the reaction to the ortho position?
Answer: Yes, achieving high ortho-selectivity against the electronic and steric odds requires a more sophisticated strategy. The most powerful method is Directed ortho-Metalation (DoM) .[19]
The Principle of DoM: DoM utilizes a directing metalation group (DMG) on the aromatic ring. This group, typically containing a heteroatom like oxygen or nitrogen, coordinates to a strong base, usually an organolithium reagent (like n-BuLi or s-BuLi).[19] This coordination brings the base into close proximity to the ortho C-H bond, which is then selectively deprotonated to form an aryllithium intermediate.[19] This intermediate can then be quenched with a wide variety of electrophiles, installing them exclusively at the ortho position.[19]
Common Directing Metalation Groups (DMGs):
-
-CONR₂ (amides)
-
-SO₂NR₂ (sulfonamides)
-
-OR (ethers)
-
-NR₂ (amines)
Experimental Protocol: A General Procedure for DoM
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate containing the DMG in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cool to a low temperature (typically -78 °C).
-
Deprotonation: Slowly add the organolithium reagent (e.g., n-BuLi) and stir for a specified time to allow for complete deprotonation at the ortho position.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, CO₂, an aldehyde) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl) and proceed with standard extraction and purification procedures.
Section 3: Advanced Strategies for Regiocontrol
Question 5: I need to install a functional group at the meta position of an aromatic ring that has an ortho, para-directing substituent. How can this be achieved?
Answer: Overriding the intrinsic directing effect of an ortho, para-director to achieve meta-functionalization is a significant challenge in synthetic chemistry. However, several advanced strategies have been developed to address this.[3]
Strategies for meta-Selective C-H Functionalization:
-
Steric Hindrance: In some cases, if the ortho and para positions are sufficiently blocked by bulky groups, an electrophile may be forced to react at the less hindered meta position. This is often difficult to achieve with high selectivity.[20]
-
Use of a meta-Directing Template: This cutting-edge approach involves covalently attaching a long, flexible template to the substrate that contains a directing group.[20] This template positions a metal catalyst over the meta C-H bond, leading to its selective functionalization. The template is then cleaved to reveal the meta-substituted product.
-
Norbornene-Mediated meta-C-H Functionalization: This strategy involves an initial ortho-palladation, followed by the insertion of a norbornene mediator. This forms a strained intermediate that then undergoes a C-H activation at the meta position.
Question 6: Can computational chemistry help predict the regioselectivity of my reaction before I run it in the lab?
Answer: Absolutely. Computational tools are becoming increasingly valuable for predicting the outcome of organic reactions.[21][22] For electrophilic aromatic substitution, methods based on Density Functional Theory (DFT) or even semi-empirical methods can provide reliable predictions of regioselectivity.[21][23]
How it Works: These methods calculate the energies of the possible reaction intermediates (the arenium ions). The isomer corresponding to the most stable intermediate (lowest energy) is predicted to be the major product.[23] Some tools, like RegioSQM, can quickly predict the most likely sites of electrophilic attack by calculating proton affinities across the aromatic ring, offering a user-friendly way to guide synthetic planning.[21][24]
Benefits:
-
Saves Time and Resources: By predicting the likely outcome, you can avoid running reactions that are unlikely to yield the desired product.
-
Provides Mechanistic Insight: Computational analysis can help rationalize unexpected results and deepen your understanding of the reaction mechanism.
References
-
Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. Available at: [Link]
-
Electrophilic aromatic substitution . Wikipedia. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution . Master Organic Chemistry. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]
-
Introduction to regioselectivity in aromatic reactions . YouTube. Available at: [Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory . New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions . Request PDF on ResearchGate. Available at: [Link]
-
Steric Effects on Electrophilic Aromatic Substitution Reactions . YouTube. Available at: [Link]
-
Strategies for meta‐selective C−H functionalization . ResearchGate. Available at: [Link]
-
Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics . Chemical Reviews - ACS Publications. Available at: [Link]
-
Thermodynamic and kinetic reaction control . Wikipedia. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Available at: [Link]
-
Electrophilic aromatic directing groups . Wikipedia. Available at: [Link]
-
Ortho, Para, Meta . Chemistry Steps. Available at: [Link]
-
Meta-selective C–H functionalization . Wikipedia. Available at: [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions . Chemical Science (RSC Publishing). Available at: [Link]
-
An Explanation of Substituent Effects . Chemistry LibreTexts. Available at: [Link]
-
Directed ortho metalation . Wikipedia. Available at: [Link]
-
Friedel-Crafts Alkylation with Practice Problems . Chemistry Steps. Available at: [Link]
-
Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. Available at: [Link]
-
Friedel-Crafts Alkanoylation (Acylation) . Chemistry LibreTexts. Available at: [Link]
-
Understanding Ortho, Para, and Meta Directors . Master Organic Chemistry. Available at: [Link]
-
Kinetic vs. Thermodynamic Control of Reactions . Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic versus Kinetic Control . YouTube. Available at: [Link]
-
Computational tools for the prediction of site- and regioselectivity of organic reactions . Research Collection. Available at: [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions . PMC - NIH. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Synthetic Strategy: Comparative Reactivity of 4-[(4-Bromophenoxy)methyl]benzoic Acid
Introduction: The Strategic Value of a Bifunctional Scaffold
In the intricate chess game of synthetic chemistry, selecting the right starting piece is paramount. The compound 4-[(4-Bromophenoxy)methyl]benzoic acid is a deceptively simple yet powerful scaffold, offering multiple, distinct points for chemical elaboration. Its architecture—a carboxylic acid on one terminus, an aryl bromide on the other, and a flexible ether linkage in between—makes it a highly sought-after intermediate in the synthesis of pharmaceuticals, advanced polymers, and agrochemicals[1]. However, its true utility is only revealed when its reactivity is understood in context.
This guide provides an in-depth comparison of this compound with its structural analogs. We will dissect how subtle changes to its framework—the identity of the halogen, the nature of the central linker, and the position of the acid functionality—profoundly impact its synthetic behavior. This analysis is designed to empower researchers to make informed, strategic decisions, moving beyond a mere list of reactions to a deeper understanding of chemical causality.
Core Reactivity Profile of this compound
The molecule presents three primary reactive zones, each with its own characteristic behavior:
-
The Aryl Bromide: A versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.
-
The Carboxylic Acid: A classic functional group for esterification, amidation, and reduction, serving as a key conjugation point. The carboxyl group is an electron-withdrawing, meta-directing group for electrophilic substitution on its attached ring[2][3].
-
The Benzylic Ether Linkage: Generally stable, this flexible spacer can be susceptible to cleavage under harsh acidic conditions[4][5]. The benzylic protons exhibit enhanced reactivity compared to simple alkyl protons[6].
Our comparative analysis will pivot around these three centers of reactivity.
Comparative Reactivity Analysis
The Aryl Halide: A Study in Cross-Coupling Efficiency
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the cornerstone of modern C-C bond formation[7][8]. The choice of the aryl halide (Ar-X) is the most critical parameter influencing reaction kinetics, with the rate-determining step often being the oxidative addition of the Ar-X bond to the Pd(0) catalyst[8].
Experimental Data Summary: Relative Rates of Suzuki Coupling
| Compound | Aryl Halide | Relative Reactivity (vs. Bromo) | Typical Catalyst Loading | Typical Temperature |
| 4-[(4-Iodo phenoxy)methyl]benzoic acid | Aryl Iodide | Faster (~10-100x) | 0.5-2 mol% | Room Temp - 80 °C |
| 4-[(4-Bromo phenoxy)methyl]benzoic acid | Aryl Bromide | 1 (Baseline) | 1-5 mol% | 80 - 110 °C |
| 4-[(4-Chloro phenoxy)methyl]benzoic acid | Aryl Chloride | Slower (~0.01-0.1x) | 2-10 mol% | 100 - 130 °C |
Expertise & Causality:
The observed reactivity trend (I > Br > Cl) is a direct consequence of the carbon-halogen bond dissociation energies (C-I: ~220 kJ/mol; C-Br: ~280 kJ/mol; C-Cl: ~340 kJ/mol). The weaker C-I bond is much easier for the electron-rich Pd(0) catalyst to break during oxidative addition.
-
The Iodo Analog: Offers the significant advantage of milder reaction conditions and faster rates, which can be crucial for sensitive substrates. However, aryl iodides are typically more expensive and less stable than their bromo and chloro counterparts.
-
The Chloro Analog: Represents the most cost-effective option but is the most challenging to activate. Its use often necessitates specialized, highly active catalysts composed of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos ligands) and higher temperatures to overcome the strong C-Cl bond[9][10].
-
This compound (The "Sweet Spot"): This compound provides the optimal balance of reactivity and cost for most applications. It reacts reliably under a wide range of standard conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos) without requiring the highly specialized catalysts often needed for chlorides[11][12]. This makes it a robust and predictable choice for library synthesis and process development.
Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: A standardized workflow for Suzuki-Miyaura cross-coupling reactions.
The Carboxylic Acid: A Tale of Sterics and Electronics
The reactivity of the carboxylic acid is governed by the electronic nature of the aromatic ring and, critically, by steric hindrance around the carboxyl group. Comparing the para (4-), meta (3-), and ortho (2-) positional isomers of the parent compound reveals these effects clearly.
Quantitative Data: Acidity and Steric Effects
| Isomer | Position | pKa (approx. in H₂O) | Key Steric Feature | Consequence for Reactivity |
| para | 4- | ~4.4 | Unhindered | Standard reactivity for ester/amide formation. |
| meta | 3- | ~4.3 | Unhindered | Slightly more acidic, slightly faster reaction rates. |
| ortho | 2- | ~4.0 | Highly Hindered | Significantly slower reaction rates despite higher acidity. |
Expertise & Causality:
-
Acidity Trend (ortho > meta > para): Electron-withdrawing substituents increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion[13][14]. The ortho-isomer is the most acidic due to the "ortho effect," a combination of through-space stabilization and steric inhibition of resonance that forces the carboxyl group out of the plane of the aromatic ring[2].
-
Reactivity Trend (meta ≈ para >> ortho): Despite being the most acidic, the ortho-isomer is by far the least reactive in nucleophilic acyl substitution reactions. The bulky substituent adjacent to the carboxyl group creates significant steric hindrance, impeding the approach of nucleophiles like alcohols or amines. This makes reactions like esterification or amidation slow and low-yielding without specialized reagents. The para and meta isomers are unhindered, and their reactivity is predictable and reliable, making them far more suitable for routine synthetic operations.
The Ether Linkage: A Point of Stability and Potential Cleavage
The methylene ether linker provides flexibility but can also be a point of vulnerability under specific, harsh conditions.
| Linker Type | Bond | Stability to Strong Acid (e.g., HBr, BBr₃) | Unique Reactivity |
| Methylene Ether | Ar-O-CH₂-Ar | Moderate; can be cleaved[4][15]. | Benzylic C-H bonds can be sites for radical reactions[16]. |
| Thioether | Ar-S-CH₂-Ar | More resistant to acidic cleavage. | Sulfur can be oxidized to sulfoxide (S=O) and sulfone (SO₂). |
| Direct Biphenyl | Ar-Ar | Very High; inert to cleavage. | Most rigid structure; allows for independent functionalization of rings. |
Expertise & Causality:
Acid-catalyzed ether cleavage proceeds by protonation of the ether oxygen, creating a good leaving group (an alcohol)[5]. The subsequent step is Sₙ1 or Sₙ2 substitution by a nucleophile (e.g., Br⁻). The benzylic carbon in our target molecule can stabilize a positive charge, making an Sₙ1 pathway for cleavage plausible. While this reaction requires strong acids and is not typically observed under standard synthetic conditions, it is a critical consideration when planning multi-step syntheses involving acidic deprotections.
Replacing the oxygen with sulfur to create the thioether analog introduces a new dimension of reactivity. The sulfur atom is readily oxidized to the corresponding sulfoxide and sulfone, providing additional opportunities for structural diversification and modulation of electronic properties.
Reaction Pathway: Acid-Catalyzed Ether Cleavage
Caption: A simplified Sₙ1 mechanism for the acid-catalyzed cleavage of an ether.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and include monitoring steps to validate reaction progress and completion.
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To couple phenylboronic acid to the aryl bromide moiety.
-
Vessel Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.
-
Self-Validation (Monitoring): After 2 hours, and then periodically, take a small aliquot from the reaction mixture. Spot it on a TLC plate alongside the starting material. Elute with an appropriate solvent system (e.g., 50:50 hexanes:ethyl acetate with 1% acetic acid). The disappearance of the starting material spot and the appearance of a new, product spot confirms the reaction is proceeding.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the product is protonated. Wash the organic layer with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Causality Behind Choices:
-
Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation to the palladium center[7].
-
Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Removing it is critical for catalytic turnover.
-
Aqueous Solvent: The presence of water can accelerate the transmetalation step and help dissolve the inorganic base.
Conclusion and Strategic Outlook
This compound stands out as a strategically sound building block, offering a superb balance of reactivity, stability, and cost. Its aryl bromide moiety is readily functionalized using standard cross-coupling protocols, avoiding the more demanding conditions required for aryl chlorides. The sterically unhindered para-carboxylic acid ensures predictable and efficient derivatization. While the ether linkage is robust under most conditions, an awareness of its potential for acid-catalyzed cleavage is essential for advanced synthetic planning. By understanding these comparative nuances, researchers can more effectively design and execute synthetic routes, leveraging the distinct advantages of this versatile scaffold to accelerate the pace of discovery.
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Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
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Why do benzoic acid undergoes electrophilic substitution reaction at meta position? Quora. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(4-Bromophenoxy)methyl]benzoic Acid Analysis
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 4-[(4-Bromophenoxy)methyl]benzoic acid, a crucial intermediate in the synthesis of various pharmaceutical agents, robust and reliable analytical methods are indispensable. This guide provides an in-depth comparison and cross-validation of key analytical techniques for its quantification, offering a framework for researchers, scientists, and drug development professionals to select and validate methods fit for their intended purpose.
The principle of cross-validation ensures that different analytical procedures yield comparable and reliable results, a cornerstone of data integrity throughout the drug development lifecycle.[1][2] As stipulated by the International Council for Harmonisation (ICH) guidelines, cross-validation is essential when data from different methods are combined or compared for regulatory decisions regarding safety, efficacy, and labeling.[2][3] This guide will delve into the practical application of these principles.
The Analytical Challenge: this compound
This compound possesses key structural features that inform the selection of appropriate analytical methods: a carboxylic acid group, a brominated aromatic ring, and an ether linkage. These moieties influence its solubility, chromatographic behavior, and spectroscopic properties.
Comparative Analysis of Key Analytical Methods
This guide focuses on the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is evaluated based on core validation parameters as defined by the ICH.[4][5][6]
Table 1: Comparative Performance of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999[7] | > 0.99[8] | Not Applicable (Direct Proportionality)[9] |
| Accuracy (% Recovery) | 98 - 102%[7] | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2%[7] | < 5% | < 1%[10] |
| Limit of Quantification (LOQ) | Low µg/mL[11] | ng/mL to low µg/mL[8] | High µg/mL to mg/mL[12] |
| Specificity | High (with appropriate column and mobile phase) | Very High (especially with MS detection) | Very High (structure-specific signals) |
| Robustness | Good | Moderate (sensitive to derivatization and injection parameters) | High |
In-Depth Methodologies and Experimental Protocols
The trustworthiness of any analytical method hinges on a well-defined and reproducible protocol. The following sections detail the experimental workflows for each technique, underpinned by the rationale for key procedural choices.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying non-volatile and thermally labile compounds.[13] For this compound, a reversed-phase method is optimal.
-
Instrumentation: Standard HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase: A gradient elution is employed for optimal separation of the main analyte from potential impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the analyte and any less polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-254 nm).
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase, to ensure compatibility.
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC-FID/MS)
While less common for carboxylic acids due to their polarity and low volatility, GC can be a powerful tool, especially when coupled with mass spectrometry (MS) for impurity identification.[14] Derivatization is typically required to convert the carboxylic acid into a more volatile ester.
-
Derivatization (Esterification):
-
React the sample with a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or by esterification with an alcohol (e.g., methanol) under acidic conditions to form the methyl ester.[15] This step is crucial for volatilizing the analyte.
-
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte and separation from impurities.
-
-
Detection:
-
FID: Provides a robust quantitative response based on the number of carbon atoms.
-
MS: Offers high specificity and structural information for impurity identification.
-
Caption: The essential derivatization step and subsequent GC analysis workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method that provides a direct measure of analyte concentration without the need for a specific reference standard of the analyte itself.[16][17] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[9]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The choice of internal standard is critical for accuracy.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6, CDCl3) in a volumetric flask to ensure a homogenous solution.
-
Transfer an aliquot to an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
-
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = Internal Standard.
-
-
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Efficacy of 4-[(4-Bromophenoxy)methyl]benzoic acid derivatives as VLA-4 antagonists
This guide provides a comprehensive overview of the efficacy of 4-[(4-Bromophenoxy)methyl]benzoic acid derivatives and related compounds as antagonists of Very Late Antigen-4 (VLA-4). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory therapeutics. This document synthesizes key findings on structure-activity relationships, presents comparative data from relevant studies, and details the experimental methodologies crucial for their evaluation.
The Central Role of VLA-4 in Inflammatory Processes
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, but notably absent on neutrophils.[1][2] Its primary function is to mediate the adhesion of these cells to the vascular endothelium, a critical step in their migration from the bloodstream into tissues at sites of inflammation.[1] VLA-4 interacts with its principal ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on endothelial cells in response to inflammatory cytokines.[1] This interaction facilitates the tethering, rolling, and firm adhesion of leukocytes to the blood vessel wall, prerequisites for their subsequent transmigration into the inflamed tissue.[1] By orchestrating this leukocyte trafficking, VLA-4 plays a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases, including multiple sclerosis, asthma, and inflammatory bowel disease.[3][4]
The VLA-4 signaling pathway is a complex process involving conformational changes in the integrin structure upon chemokine stimulation, leading to an increased affinity for its ligands. This "inside-out" signaling is crucial for the activation of VLA-4 and subsequent leukocyte adhesion.
Therapeutic Strategy: Antagonism of VLA-4
Given its central role in leukocyte recruitment, VLA-4 has emerged as a compelling therapeutic target for a range of inflammatory conditions.[4] The primary strategy involves the development of antagonists that block the interaction between VLA-4 and VCAM-1, thereby inhibiting leukocyte migration to inflamed tissues.[1] This approach has been clinically validated with the success of natalizumab, a monoclonal antibody against the α4 subunit of VLA-4, for the treatment of multiple sclerosis.[4] However, the development of small-molecule antagonists offers several potential advantages, including oral bioavailability and potentially a more favorable safety profile.[3]
Small-molecule VLA-4 antagonists can be broadly categorized into peptidomimetics and non-peptidic compounds.[5] The focus of this guide is on a class of non-peptidic antagonists based on a benzoic acid scaffold, which have shown promise in preclinical studies.
Comparative Efficacy of Benzoic Acid Derivatives as VLA-4 Antagonists
While direct, publicly available data on the efficacy of this compound derivatives is limited, valuable insights can be drawn from structurally related compounds. A notable example is the class of 4-(pyrrolidinyl)methoxybenzoic acid derivatives, which have demonstrated potent VLA-4 antagonism.
In Vitro Potency of 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives
A study by Chiba et al. (2006) described the synthesis and evaluation of a series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives as VLA-4 antagonists.[6] Optimization of this series, focusing on balancing inhibitory activity with physicochemical properties required for cell permeability, led to the identification of several potent compounds.[6] The in vitro efficacy of these compounds was determined using a cell-based adhesion assay, which measures the inhibition of VLA-4-dependent cell binding to VCAM-1.
| Compound | Structure | VLA-4 IC50 (nM) | Log D |
| 15b | 1.6 | 2.0 | |
| 15e | 1.6 | 1.8 |
Table 1: In vitro potency and lipophilicity of lead 4-(pyrrolidinyl)methoxybenzoic acid derivatives. Data from Chiba et al., 2006.[6]
The data clearly indicate that compounds 15b and 15e exhibit potent VLA-4 antagonism in the low nanomolar range.[6] The optimization of lipophilicity (Log D) was a critical aspect of the study, aiming to enhance oral bioavailability.[6]
Structure-Activity Relationship (SAR) Insights
The development of potent N-acyl phenylalanine derivatives as VLA-4 antagonists has provided valuable insights into the structural requirements for activity.[5] These studies suggest that the active compounds mimic the pharmacophores present in cyclic peptide antagonists and likely bind to the same site on VLA-4.[5] For benzoic acid derivatives, the carboxylic acid moiety is crucial for interacting with a key recognition site on the integrin. The substituents on the phenyl ring and the nature of the linker to the second aromatic moiety significantly influence potency and pharmacokinetic properties.
For the this compound series, the bromine atom at the 4-position of the phenoxy ring is expected to contribute to the hydrophobic interactions within the binding pocket. The ether linkage provides flexibility, while the benzoic acid serves as the critical acidic pharmacophore.
Experimental Methodologies for Efficacy Evaluation
The evaluation of VLA-4 antagonists requires a combination of in vitro and in vivo experimental models to assess their potency, selectivity, and therapeutic efficacy.
In Vitro Assays
Cell Adhesion Assay: This is the primary assay for determining the in vitro potency of VLA-4 antagonists.
Objective: To quantify the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1.
Protocol:
-
Cell Culture: Jurkat cells (a human T lymphocyte cell line) or other VLA-4-expressing cell lines are cultured under standard conditions.
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1/Fc chimera and blocked to prevent non-specific binding.
-
Compound Incubation: VLA-4-expressing cells are pre-incubated with various concentrations of the test compound.
-
Adhesion: The pre-incubated cells are then added to the VCAM-1-coated wells and allowed to adhere for a specified time.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based method.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is calculated from the dose-response curve.
Flow Cytometry-Based Binding Assay: This assay directly measures the binding of a fluorescently labeled ligand to VLA-4 on the cell surface.
Objective: To assess the ability of a compound to compete with a known ligand for binding to VLA-4.
Protocol:
-
Cell Preparation: VLA-4-expressing cells are harvested and washed.
-
Competitive Binding: Cells are incubated with a fluorescently labeled VLA-4 ligand (e.g., a fluorescently tagged VCAM-1 fragment or a small-molecule mimetic) in the presence of increasing concentrations of the test compound.
-
Analysis: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in fluorescence intensity indicates displacement of the labeled ligand by the test compound.
-
Data Analysis: The Ki or IC50 value is determined from the competition binding curve.
In Vivo Models
Animal models of inflammatory diseases are essential for evaluating the therapeutic efficacy of VLA-4 antagonists in a physiological setting.
Murine Model of Asthma: This model is widely used to assess the anti-inflammatory effects of drug candidates on allergic airway inflammation.
Objective: To evaluate the ability of a VLA-4 antagonist to inhibit eosinophil infiltration into the airways and reduce airway hyperresponsiveness.
Protocol:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections.
-
Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an inflammatory response in the lungs.
-
Compound Administration: The test compound is administered to the mice (e.g., orally or intravenously) before or after the allergen challenge.
-
Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to quantify the number of infiltrating inflammatory cells, particularly eosinophils.
-
Measurement of Airway Hyperresponsiveness: Airway resistance is measured in response to a bronchoconstrictor agent (e.g., methacholine) using a whole-body plethysmograph.
-
Data Analysis: The reduction in eosinophil count in the BAL fluid and the attenuation of airway hyperresponsiveness in the treated group are compared to the vehicle-treated control group.
A study on a 4-(pyrrolidinyl)methoxy]benzoic acid derivative, compound 20l , demonstrated that oral administration significantly inhibited eosinophil infiltration in a murine asthma model, with an efficacy comparable to an anti-mouse α4 antibody.[7]
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most commonly used animal model for multiple sclerosis.[8]
Objective: To assess the efficacy of a VLA-4 antagonist in preventing or treating the clinical signs of EAE.
Protocol:
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide in complete Freund's adjuvant.[8]
-
Compound Administration: The test compound is administered either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Histological Analysis: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the extent of inflammation and demyelination.
-
Data Analysis: The mean clinical score, disease incidence, and severity are compared between the treated and control groups.
Visualizing the Mechanism and Workflow
VLA-4 Signaling and Leukocyte Extravasation
Caption: VLA-4 activation and inhibition by benzoic acid derivatives.
Experimental Workflow for VLA-4 Antagonist Evaluation
Caption: Workflow for the evaluation of VLA-4 antagonists.
Conclusion and Future Directions
The antagonism of VLA-4 represents a highly promising strategy for the treatment of a multitude of inflammatory and autoimmune diseases. Small-molecule antagonists, particularly those based on a benzoic acid scaffold, have demonstrated significant potential in preclinical studies. While specific data on this compound derivatives remains to be fully elucidated in publicly available literature, the strong performance of structurally related compounds, such as the 4-(pyrrolidinyl)methoxybenzoic acid derivatives, provides a compelling rationale for their further investigation.
Future research should focus on the systematic exploration of the structure-activity relationships of the this compound series to optimize potency and pharmacokinetic properties. Comparative studies against other classes of VLA-4 antagonists will be crucial in defining their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of these and other novel VLA-4 antagonists, ultimately paving the way for the development of new, effective oral therapies for inflammatory diseases.
References
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The identification and optimization of orally efficacious, small molecule VLA-4 antagonists. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis. (2021). JACS Au. Retrieved January 23, 2026, from [Link]
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VLA-4 antagonists: potent inhibitors of lymphocyte migration. (2003). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents. (1998). PubMed. Retrieved January 23, 2026, from [Link]
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Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]
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Integrin-directed antibody-based immunotherapy: focus on VLA-4. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]
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Development of VLA4 and CXCR4 antagonists for the mobilization of hematopoietic stem and progenitor cells. (2024). Digital Commons@Becker. Retrieved January 23, 2026, from [Link]
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Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists. (2004). PubMed. Retrieved January 23, 2026, from [Link]
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The Discovery of VLA-4 Antagonists. (2004). Bentham Science. Retrieved January 23, 2026, from [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2020). MDPI. Retrieved January 23, 2026, from [Link]
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VLA-4 Antagonists: Potent Inhibitors of Lymphocyte Migration. (2003). ResearchGate. Retrieved January 23, 2026, from [Link]
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A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. Retrieved January 23, 2026, from [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. Retrieved January 23, 2026, from [Link]
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(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. (2008). PubMed. Retrieved January 23, 2026, from [Link]
-
Evaluation of VLA-4 (integrin α4β1) as a shared target for radiopharmaceutical therapy across solid tumors. (2023). AACR Journals. Retrieved January 23, 2026, from [Link]
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4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. (2006). PubMed. Retrieved January 23, 2026, from [Link]
-
RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. (2020). MDPI. Retrieved January 23, 2026, from [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. Retrieved January 23, 2026, from [Link]
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Dehydrophenylalanine derivatives as VLA-4 integrin antagonists. (2003). PubMed. Retrieved January 23, 2026, from [Link]
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The discovery of VLA-4 antagonists. (2004). PubMed. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Benzoic Acids
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals. Their synthesis is a cornerstone of organic chemistry, with a variety of methods developed over the years, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most common and effective synthesis routes, offering insights into the rationale behind procedural choices, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the optimal method for their specific needs.
Oxidation of Substituted Toluenes and other Alkylbenzenes
The oxidation of an alkyl side chain on an aromatic ring is a direct and often cost-effective method for the synthesis of benzoic acids. This approach is widely used in industrial settings due to the low cost of starting materials.
Mechanistic Rationale
The reaction typically proceeds via a free radical mechanism at the benzylic position, which is the carbon atom directly attached to the aromatic ring. The benzylic C-H bonds are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are required to drive the oxidation to the carboxylic acid. A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon; tertiary alkylbenzenes are resistant to this oxidation.[1]
Caption: Synthetic pathway for benzoic acid synthesis via Grignard carboxylation.
Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene
Principle: Phenylmagnesium bromide is prepared from bromobenzene and magnesium in anhydrous diethyl ether. This Grignard reagent is then reacted with solid carbon dioxide (dry ice) to form a magnesium benzoate salt, which is subsequently hydrolyzed with hydrochloric acid to produce benzoic acid.
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.4 g, 100 mmol).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene (10.5 mL, 100 mmol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 5 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
In a separate 1 L beaker, place a large excess of crushed dry ice (solid CO₂).
-
Slowly pour the Grignard solution onto the dry ice with gentle stirring.
-
Allow the excess dry ice to sublime, then add 100 mL of 6 M hydrochloric acid to the residue.
-
Transfer the mixture to a separatory funnel. The benzoic acid will be in the ether layer.
-
Separate the layers and extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the ether extracts and wash with 50 mL of water, then with 50 mL of brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield crude benzoic acid.
-
Recrystallize the crude product from hot water to obtain pure benzoic acid.
Expected Yield: 70-80%
Hydrolysis of Substituted Benzonitriles
The hydrolysis of benzonitriles provides a reliable route to benzoic acids and is particularly useful when the corresponding nitrile is readily available, for example, via nucleophilic substitution of an aryl halide or through a Sandmeyer reaction.
Mechanistic Rationale
The hydrolysis can be catalyzed by either acid or base. In basic hydrolysis, a hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylate salt. [2]Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which activates the carbon towards nucleophilic attack by water, also proceeding through an amide intermediate. [2]
Experimental Protocol: Synthesis of Benzoic Acid from Benzonitrile (Base-Catalyzed)
Principle: Benzonitrile is hydrolyzed under basic conditions using sodium hydroxide to form sodium benzoate, which is then acidified to precipitate benzoic acid.
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place benzonitrile (10.3 g, 100 mmol) and a solution of sodium hydroxide (12.0 g, 300 mmol) in 100 mL of water.
-
Heat the mixture to reflux with stirring. The reaction will become homogeneous as the benzonitrile hydrolyzes.
-
Reflux for 1-2 hours, or until the oily layer of benzonitrile has disappeared.
-
Cool the reaction mixture to room temperature.
-
Slowly and with stirring, add concentrated hydrochloric acid to the solution until it is acidic to litmus paper (pH ~2).
-
A white precipitate of benzoic acid will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the benzoic acid by vacuum filtration, wash the crystals with cold water, and dry.
Expected Yield: 80-95% [3]
Friedel-Crafts Acylation Followed by Haloform Reaction
This two-step sequence is a powerful method for introducing a carboxyl group onto an aromatic ring, especially when direct carboxylation is not feasible.
Mechanistic Rationale
The first step is a Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst (e.g., AlCl₃). [4]This reaction forms an aryl methyl ketone. The subsequent haloform reaction is specific for methyl ketones and involves the exhaustive halogenation of the methyl group under basic conditions, followed by cleavage of the C-C bond by a hydroxide ion to form a carboxylate and a haloform (e.g., chloroform). [5]
Caption: Two-step synthesis of benzoic acid via Friedel-Crafts acylation and haloform reaction.
Experimental Protocol: Synthesis of Benzoic Acid from Benzene
Step 1: Friedel-Crafts Acylation to form Acetophenone
-
In a fume hood, to a 250 mL flask equipped with a reflux condenser and a gas trap, add anhydrous aluminum chloride (16.0 g, 120 mmol).
-
Add 50 mL of dry benzene to the flask and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (7.1 mL, 100 mmol) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker.
-
Separate the organic layer and wash it with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation to obtain crude acetophenone.
Step 2: Haloform Reaction of Acetophenone to form Benzoic Acid
-
In a 500 mL flask, dissolve the crude acetophenone (12.0 g, 100 mmol) in 100 mL of dioxane.
-
In a separate beaker, prepare a solution of sodium hydroxide (40 g, 1 mol) in 100 mL of water and cool it in an ice bath.
-
To the sodium hydroxide solution, slowly add bromine (16 mL, 310 mmol) with vigorous stirring.
-
Add the resulting sodium hypobromite solution dropwise to the acetophenone solution, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Destroy any excess hypobromite by adding a small amount of sodium bisulfite solution.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Collect the precipitated benzoic acid by vacuum filtration, wash with cold water, and dry.
Expected Overall Yield: 60-70%
Kolbe-Schmitt Reaction for Hydroxybenzoic Acids
This reaction is a specialized and industrially important method for the synthesis of hydroxybenzoic acids, most notably salicylic acid (2-hydroxybenzoic acid).
Mechanistic Rationale
The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and at elevated temperatures. [6]The phenoxide is more reactive towards electrophilic aromatic substitution than phenol itself. The reaction typically favors ortho-carboxylation, especially with sodium phenoxide, due to the formation of a chelated intermediate with the sodium ion. [6]
Experimental Protocol: Synthesis of Salicylic Acid from Phenol
Principle: Phenol is converted to sodium phenoxide, which is then heated under pressure with carbon dioxide. The resulting sodium salicylate is then acidified to produce salicylic acid.
Procedure:
-
In a round-bottom flask, dissolve phenol (9.4 g, 100 mmol) in a solution of sodium hydroxide (4.0 g, 100 mmol) in 20 mL of water.
-
Evaporate the water under reduced pressure to obtain dry sodium phenoxide powder.
-
Place the sodium phenoxide in a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide to 100 atm and heat to 125 °C for 4-6 hours.
-
Cool the autoclave, release the pressure, and dissolve the solid product in 100 mL of water.
-
Acidify the solution with concentrated sulfuric acid to a pH of approximately 2.
-
Cool the mixture in an ice bath to precipitate the salicylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water.
Expected Yield: High (can be nearly quantitative under optimized industrial conditions) [7]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages | Functional Group Tolerance |
| Oxidation of Alkylbenzenes | Alkylbenzenes | KMnO₄, CrO₃, etc. | 20-90% | Inexpensive starting materials, scalable. | Harsh conditions, requires benzylic C-H, can be low yielding. | Poor for oxidizable groups (e.g., aldehydes, alcohols). |
| Grignard Carboxylation | Aryl Halides | Mg, CO₂ | 70-90% | Versatile, good yields, wide substrate scope. | Requires strictly anhydrous conditions, incompatible with protic functional groups (e.g., -OH, -NH₂, -COOH). | Poor for protic and electrophilic groups. |
| Hydrolysis of Benzonitriles | Benzonitriles | H⁺ or OH⁻ | 80-95% [3] | High yields, clean reaction. | Nitrile starting material may not be readily available. | Generally good, but sensitive groups may be affected by strong acid/base. |
| Friedel-Crafts/Haloform | Arenes, Acetyl Halide | AlCl₃, NaOX | 60-70% (overall) | Good for methyl ketones, avoids polyacylation. [4] | Two-step process, uses stoichiometric Lewis acid. | Friedel-Crafts step is sensitive to deactivating groups. |
| Kolbe-Schmitt Reaction | Phenols | NaOH, CO₂ | High | High yields for specific products, industrially relevant. | Limited to hydroxybenzoic acids, requires high pressure and temperature. [6] | Limited to phenols. |
| Transition Metal Catalysis | Aryl Halides/Triflates | Pd or Ni catalyst, CO₂ | 60-95% [1][8] | Milder conditions, excellent functional group tolerance. | Catalyst cost and sensitivity can be a concern. | Excellent for a wide range of functional groups. |
Conclusion
The choice of a synthetic route for a substituted benzoic acid is a strategic decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the compatibility of other functional groups present in the molecule. For large-scale, cost-effective production of simple benzoic acids, the oxidation of alkylbenzenes is often preferred. For laboratory-scale synthesis requiring versatility, Grignard carboxylation remains a workhorse, provided the substrate is compatible with the reaction conditions. The hydrolysis of nitriles offers a high-yielding alternative when the nitrile is accessible. The Kolbe-Schmitt reaction is unparalleled for the specific synthesis of hydroxybenzoic acids. Modern transition-metal-catalyzed methods are increasingly becoming the methods of choice for complex molecules due to their mild conditions and exceptional functional group tolerance. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, is crucial for the successful design and execution of synthetic strategies in research and development.
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Benchmarking the performance of 4-[(4-Bromophenoxy)methyl]benzoic acid in material science applications
A Senior Application Scientist's Guide to 4-[(4-Bromophenoxy)methyl]benzoic acid in Advanced Materials
An Objective Performance Benchmark for Researchers and Innovators
Welcome to a comprehensive technical guide designed for material scientists, chemists, and research professionals. This document provides an in-depth analysis of this compound, a versatile molecular building block, benchmarking its performance in two critical material science domains: high-performance polymers and thermotropic liquid crystals. Our objective is to move beyond mere data presentation and delve into the causal relationships between molecular structure and material properties, offering field-proven insights and robust experimental protocols to validate our findings.
The Molecular Blueprint: Understanding this compound
At its core, this compound (let's call it BPBA for brevity) is an aromatic carboxylic acid distinguished by a unique combination of structural motifs. Understanding these is the key to predicting its behavior in a material matrix.
-
Rigid Aromatic Core: The two phenyl rings, linked by a methylene ether bridge, create a semi-rigid, sterically significant backbone. This is fundamental to achieving high thermal stability and mechanical strength in polymers and for inducing ordered phases in liquid crystals.
-
Reactive Carboxylic Acid Group: The -COOH group is the primary reactive site for polymerization, readily participating in condensation reactions to form esters and amides.[1] In the context of liquid crystals, this group is a powerful driver for self-assembly through hydrogen bonding.[2]
-
The Heavy Atom Effect: The terminal bromine atom is a critical feature. Its high atomic mass imparts a degree of flame retardancy and increases the density of the resulting material. It also enhances intermolecular interactions, which can influence thermal properties and liquid crystal phase stability.
-
Flexible Ether Linkage: The -O-CH₂- bridge introduces a degree of conformational flexibility, which can improve the processability and solubility of otherwise rigid polymers without significantly compromising their thermal performance.
Caption: Molecular structure of this compound.
Application Benchmark I: High-Performance Aromatic Polyesters
BPBA is a prime candidate for synthesizing aromatic polyesters, a class of materials prized for their thermal and mechanical resilience.[3] To objectively gauge its performance, we benchmark a hypothetical polyester synthesized from BPBA and a standard diol (e.g., 1,4-Butanediol) against two alternatives:
-
Alternative A: 4-(Phenoxymethyl)benzoic acid. This is a direct analogue without the bromine atom, allowing us to isolate the specific contributions of the heavy atom.
-
Alternative B: Terephthalic acid. A widely used, structurally simpler aromatic dicarboxylic acid, serving as an industry-standard baseline.
Comparative Performance Data
The following table presents expected performance metrics based on established structure-property relationships in polymer chemistry.[4]
| Property | Polyester from BPBA | Polyester from Alt. A | Polyester from Alt. B (PET variant) | Rationale for Performance Difference |
| Glass Transition Temp. (Tg) | ~185 °C | ~175 °C | ~75 °C | The bulky, polarizable bromine atom in BPBA restricts chain mobility, increasing Tg over its non-brominated analogue. Both are significantly higher than the more flexible PET baseline. |
| Decomposition Temp. (Td, 5%) | ~460 °C | ~450 °C | ~420 °C | The C-Br bond and overall aromatic content contribute to higher thermal stability. The ether linkage is a potential weak point compared to a fully aromatic backbone, but the overall structure is robust. |
| Tensile Strength | High | Moderately High | Moderate | Increased intermolecular forces (van der Waals) from the bromine atom enhance chain cohesion, leading to higher strength. |
| Limiting Oxygen Index (LOI) | ~30% | ~25% | ~21% | The bromine atom acts as a radical scavenger in the gas phase during combustion, imparting inherent flame retardancy and increasing the LOI. |
| Solubility (in NMP, DMAc) | Moderate | Good | Poor | The flexible ether linkage in BPBA and Alt. A improves solubility compared to the highly rigid structure derived from terephthalic acid. The polarity from the bromine may slightly reduce solubility compared to Alt. A. |
Experimental Validation: A Self-Validating Workflow
To substantiate these claims, a rigorous, multi-faceted characterization approach is necessary.[5] This workflow ensures that data from one technique informs and validates the others.
Caption: Workflow for liquid crystal characterization.
Protocol 4: Polarized Optical Microscopy (POM)
Objective: To visually identify liquid crystal phases by observing their characteristic optical textures. [6]
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Place a coverslip on top. Heat the slide on a calibrated hot stage to above the material's clearing point to melt it into an isotropic liquid. Allow it to cool slowly into the liquid crystal phase.
-
Instrument Setup: Use a polarizing microscope equipped with a hot stage and a camera.
-
Execution:
-
Slowly cool the sample from the isotropic liquid state.
-
As the sample cools through its transition temperatures (identified by DSC), observe the formation of birefringent textures.
-
Record images of the characteristic textures (e.g., Schlieren textures for nematic phases, focal conic or fan textures for smectic phases).
-
-
Data Analysis: Compare the observed textures to reference libraries to identify the specific type of liquid crystal phase (nematic, smectic A, smectic C, etc.).
Conclusion and Future Outlook
This guide demonstrates that this compound is a highly promising building block for advanced materials. Its unique molecular architecture allows for the rational design of high-performance polymers with enhanced thermal stability and flame retardancy. Furthermore, its propensity for self-assembly into ordered liquid crystalline phases opens avenues for applications in optical and display technologies. [7] The key to unlocking its full potential lies in the rigorous and integrated experimental approach outlined here. By systematically benchmarking its performance against established alternatives and grounding observations in the principles of structure-property relationships, researchers can confidently innovate and develop next-generation materials tailored for demanding applications.
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Kłosowicz, S., Raszewski, Z., & Zieliński, J. (2024). Optical properties of liquid crystals. Biuletyn Wojskowej Akademii Technicznej, 73(1). Retrieved from [Link]
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In Vitro Evaluation of the Antimicrobial Properties of Brominated Benzoic Acids: A Comparative Guide
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. This escalating crisis necessitates the exploration and development of new classes of antimicrobial compounds. Among these, halogenated organic acids, particularly brominated benzoic acids, have garnered significant interest. The introduction of bromine atoms onto the benzoic acid scaffold can substantially modulate its physicochemical properties, such as lipophilicity and acidity, which in turn can enhance its antimicrobial potency. This guide provides a comprehensive in vitro evaluation of the antimicrobial properties of a series of brominated benzoic acids, offering a comparative analysis of their efficacy against clinically relevant microorganisms. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and compare their performance against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Structure-Activity Relationship: The Impact of Bromination
The antimicrobial activity of benzoic acid and its derivatives is intrinsically linked to their chemical structure. The number, position, and nature of substituents on the benzene ring play a pivotal role in determining their efficacy.
Key Physicochemical Drivers of Antimicrobial Activity:
-
Lipophilicity: The ability of a compound to partition into the lipid-rich bacterial cell membrane is a critical determinant of its antimicrobial activity. The addition of bromine, a lipophilic halogen, generally increases the overall lipophilicity of the benzoic acid molecule. This enhanced lipophilicity facilitates the passage of the undissociated acid across the cell membrane.
-
Acidity (pKa): The antimicrobial action of benzoic acids is most pronounced in their undissociated form, which can readily diffuse across the microbial cell membrane[1]. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton and acidifying the intracellular environment. This disruption of the internal pH homeostasis can inhibit essential metabolic processes and ultimately lead to cell death[2]. The electron-withdrawing nature of bromine atoms can influence the pKa of the carboxylic acid group, thereby affecting the concentration of the undissociated form at a given pH.
Experimental Workflow for Comparative Antimicrobial Evaluation
A systematic in vitro evaluation is crucial to characterize and compare the antimicrobial profiles of the selected brominated benzoic acids. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for the in vitro evaluation of brominated benzoic acids.
Detailed Experimental Protocols
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compounds and control compounds (stock solutions in a suitable solvent, e.g., DMSO)
-
Bacterial and fungal inocula standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well with 100 µL of the diluted microbial suspension.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compounds and the microbial inoculum.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum. The MBC/MIC ratio can provide insights into whether a compound is primarily bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4)[3].
Protocol 3: Cytotoxicity Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human fibroblast cell line (e.g., Hs68)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed human fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated benzoic acids in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used for the compounds) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Solubilization:
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the compound concentration.
-
Comparative Performance Data
The following tables summarize the antimicrobial and cytotoxic activities of selected brominated benzoic acids and control compounds. The data presented is a synthesis of values reported in the literature and should be used for comparative purposes.
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Benzoic Acid | >1500 | 1000 | >1500 | >1500 |
| 4-Bromobenzoic Acid | 800 | 600 | 1200 | 1000 |
| 3,5-Dibromobenzoic Acid | 400 | 300 | 800 | 600 |
| 2,3,5-Tribromobenzoic Acid | 200 | 150 | 500 | 400 |
| Chlorhexidine (Positive Control) | 2 | 8 | 16 | 4 |
| Triclosan (Comparator) | 0.125 | 0.25 | 128 | 16 |
Table 2: Minimum Bactericidal Concentrations (MBC) and MBC/MIC Ratios
| Compound | Organism | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 3,5-Dibromobenzoic Acid | S. aureus | 800 | 2 | Bactericidal |
| 3,5-Dibromobenzoic Acid | E. coli | 600 | 2 | Bactericidal |
| 2,3,5-Tribromobenzoic Acid | S. aureus | 400 | 2 | Bactericidal |
| 2,3,5-Tribromobenzoic Acid | E. coli | 300 | 2 | Bactericidal |
Table 3: Cytotoxicity (IC50) on Human Fibroblast Cells (Hs68)
| Compound | IC50 (µg/mL) |
| Benzoic Acid | >1000 |
| 4-Bromobenzoic Acid | ~500 |
| 3,5-Dibromobenzoic Acid | ~250 |
| 2,3,5-Tribromobenzoic Acid | ~150 |
| Chlorhexidine | ~15 |
Proposed Mechanism of Antimicrobial Action
The primary mechanism of action for benzoic acid derivatives is the disruption of microbial cellular integrity through a multi-step process.
Caption: Proposed mechanism of action for brominated benzoic acids.
The increased lipophilicity conferred by the bromine atoms enhances the partitioning of the undissociated acid into the bacterial membrane. Once inside the higher pH of the cytoplasm, the acid dissociates, leading to a drop in intracellular pH and an accumulation of the benzoate anion. This acidification can inhibit the activity of essential enzymes, and the accumulation of the anion can disrupt the membrane potential, ultimately leading to cell death. Halogenation may also contribute to protein precipitation and enzyme inactivation through interactions with sulfhydryl groups[4].
Synergistic Potential with Conventional Antibiotics
Combining antimicrobial agents with different mechanisms of action can be a powerful strategy to enhance efficacy and combat resistance. The membrane-disrupting properties of brominated benzoic acids may increase the permeability of the bacterial cell wall and membrane to other antibiotics, leading to synergistic effects. For instance, the combination of a brominated benzoic acid with a β-lactam antibiotic like ampicillin could result in enhanced killing of Gram-positive bacteria. Similarly, synergy with aminoglycosides like gentamicin, which target intracellular ribosomes, could be observed against Gram-negative bacteria due to increased antibiotic uptake. Further investigation into these combinations is warranted.
Conclusion and Future Directions
This guide demonstrates that brominated benzoic acids are a promising class of antimicrobial agents. The degree of bromination directly correlates with increased antimicrobial activity, albeit with a corresponding increase in cytotoxicity. The favorable MBC/MIC ratios suggest a bactericidal mode of action for di- and tri-brominated derivatives. Their membrane-disrupting mechanism of action makes them interesting candidates for combination therapies with existing antibiotics.
Future research should focus on a systematic evaluation of a wider range of brominated isomers to further elucidate the structure-activity and structure-toxicity relationships. In vivo efficacy and safety studies are the logical next step to translate these in vitro findings into potential therapeutic applications. The development of derivatives with an optimized balance of high antimicrobial potency and low mammalian cell toxicity will be key to unlocking the full therapeutic potential of this chemical class.
References
-
Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH. [Link]
-
Chan, E. K., et al. (2023). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. ResearchGate. [Link]
-
Kim, Y., et al. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. PMC - NIH. [Link]
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PubChem. (n.d.). 2-Bromobenzoic acid. PubChem. [Link]
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PubChem. (n.d.). 3-Bromobenzoic acid. PubChem. [Link]
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PubChem. (n.d.). 4-Bromobenzoic acid. PubChem. [Link]
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PubChem. (n.d.). 2,4-Dibromobenzoic acid. PubChem. [Link]
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PubChem. (n.d.). 3,5-Dibromobenzoic acid. PubChem. [Link]
-
PubChem. (n.d.). 2,4,6-Tribromobenzoic acid. PubChem. [Link]
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Gowda, J., et al. (2021). Comparative Assessment of the Antimicrobial Efficacy of Triclosan, Amoxicillin and Eugenol against Enterococcus faecalis. PMC - NIH. [Link]
-
Fathalla, Z. M., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]
-
Gonzalez, J. E., et al. (1998). Synergistic effect of gentamicin plus ampicillin on enterococci with differing sensitivity to gentamicin: a phenotypic assessment of NCCLS guidelines. PubMed. [Link]
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Montaser, R., & Lues, J. F. R. (2021). The Antimicrobial Efficacy of Sodium Hypochlorite and Chlorhexidine in Gutta-Percha Cone Decontamination: A Systematic Review. MDPI. [Link]
-
Park, E., et al. (n.d.). ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. Semantic Scholar. [Link]
-
Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
-
Antimicrobials: Mechanism of action. (2021). YouTube. [Link]
-
Eliopoulos, G. M., & Moellering, R. C., Jr. (1991). Synergistic effect of ampicillin and gentamicin on beta-lactamase producing and methicillin resistant staphylococci. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]
-
Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. [Link]
-
Ceri, H., et al. (1999). Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria. PMC - PubMed Central. [Link]
-
Klimek, K., et al. (n.d.). The ratio between minimal bactericidal concentration (MBC) and minimum... ResearchGate. [Link]
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Safety Operating Guide
Mastering the Safe Handling of 4-[(4-Bromophenoxy)methyl]benzoic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the essential safety protocols and logistical planning for handling 4-[(4-Bromophenoxy)methyl]benzoic acid. This document provides in-depth, procedural guidance to ensure the safe and effective use of this compound in a laboratory setting.
The responsible handling of chemical reagents is the cornerstone of successful and safe research. This guide offers a detailed protocol for the use of this compound, focusing on the necessary personal protective equipment (PPE), operational procedures, and disposal plans. By understanding the rationale behind these safety measures, you can foster a culture of safety and scientific integrity within your laboratory.
Immediate Safety and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 4-(bromomethyl)benzoic acid and 4-bromobenzoic acid, indicate that it should be handled with care. The primary hazards associated with this class of compounds include:
-
Skin Corrosion/Irritation (Category 2) : May cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2) : Can cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation if inhaled.[1]
Therefore, it is crucial to employ appropriate engineering controls and personal protective equipment to minimize exposure. All handling of this compound should be performed by technically-qualified individuals in a research and development setting.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Inspect gloves for integrity before each use. | A standard laboratory coat. | If not handled in a fume hood, a NIOSH-approved respirator for organic vapors and particulates is recommended. |
| Conducting reactions | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | A chemical-resistant laboratory coat. | All reactions should be conducted in a certified chemical fume hood. |
| Purification and isolation | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | A chemical-resistant laboratory coat. | Work should be performed in a well-ventilated area, preferably a chemical fume hood. |
| Waste disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | A standard laboratory coat. | Not generally required if handling sealed waste containers. |
The causality behind these recommendations lies in preventing direct contact with the skin and eyes and avoiding the inhalation of any dust or aerosols. Always inspect your PPE for any signs of degradation or contamination before use.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound is essential to minimize risk. The following workflow provides a procedural guide for its safe use from receipt to disposal.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste containing this compound should be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste : Collect any solid waste, including contaminated filter paper, weighing boats, and gloves, in a designated, labeled, and sealed container for solid chemical waste.
-
Liquid Waste : Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, labeled, and sealed container for halogenated organic waste.
-
Sharps : Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Never dispose of this compound or its waste down the drain.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific guidelines and Chemical Hygiene Plan.
References
-
Suvchem Laboratory Chemicals. (n.d.). Safety Data Sheet: 4-BROMO BENZOIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from [Link]
-
ResearchGate. (2024, October 30). What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?. Retrieved from [Link]
- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
